molecular formula C14H12O2 B15547606 Diphenylacetic Acid CAS No. 51317-25-0

Diphenylacetic Acid

Cat. No.: B15547606
CAS No.: 51317-25-0
M. Wt: 212.24 g/mol
InChI Key: PYHXGXCGESYPCW-UHFFFAOYSA-N
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Description

Diphenylacetic acid is a monocarboxylic acid that is acetic acid where the methyl hydrogens have been replaced by two phenyl groups respectively. It has a role as a xenobiotic metabolite. It is functionally related to an acetic acid.
This compound has been reported in Stocksia brahuica with data available.
RN given refers to parent cpd

Properties

IUPAC Name

2,2-diphenylacetic acid
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InChI

InChI=1S/C14H12O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,15,16)
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InChI Key

PYHXGXCGESYPCW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O
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Molecular Formula

C14H12O2
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DSSTOX Substance ID

DTXSID0059453
Record name Benzeneacetic acid, .alpha.-phenyl-
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Molecular Weight

212.24 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Diphenylacetic acid
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Vapor Pressure

0.00000963 [mmHg]
Record name Diphenylacetic acid
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CAS No.

117-34-0
Record name Diphenylacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diphenylacetic acid (CAS No: 117-34-0). The information is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and logical workflows to aid in its application and analysis.

Core Physical and Chemical Properties

This compound, also known as 2,2-diphenylacetic acid, is a white to off-white crystalline solid.[1] It is a monocarboxylic acid in which the methyl hydrogens of acetic acid are replaced by two phenyl groups.[2][3] This structure contributes to its characteristic physical and chemical behaviors.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O₂[4][5][6]
Molecular Weight 212.24 g/mol [3][5]
Melting Point 142 - 149 °C[1][2][5][6][7][8][9][10][11][12]
Boiling Point 195 °C at 25 mmHg[1][2][4][8][9][11]
285 °C (at atmospheric pressure)[7]
Water Solubility 0.13 g/L (Slightly soluble)[2][3][4][11]
pKa 3.81 - 3.94 (at 25 °C)[2][3][7][11]
Density 1.257 - 1.258 g/cm³[7][11][]
Appearance White to creamy-white crystalline powder[1][2][3][6][7][11][]
LogP 2.90310 - 3.17[1][3][][14]
Vapor Pressure 0.00135 - 0.0014 mmHg (at 25 °C)[1][7]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

1. Determination of Melting Point via Capillary Method

This protocol describes the determination of the melting point range of this compound using a standard melting point apparatus.[15][16][17]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, mortar and pestle, thermometer.

  • Procedure:

    • A small sample of this compound is finely ground using a mortar and pestle.[15]

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to approximately 15-20°C below the expected melting point.[15][16]

    • The heating rate is then reduced to 1-2°C per minute.[16]

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[15][16]

2. Determination of Solubility

This protocol outlines a method for determining the aqueous solubility of this compound.

  • Apparatus: Analytical balance, volumetric flasks, magnetic stirrer and stir bars, filtration apparatus (e.g., syringe filters), UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • An excess amount of this compound is added to a known volume of deionized water in a flask.

    • The mixture is stirred vigorously at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[18]

    • The saturated solution is allowed to settle, and a sample is withdrawn and filtered to remove any undissolved solid.

    • The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.[18]

3. Determination of pKa via Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.[19][20]

  • Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer and stir bar.

  • Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Procedure:

    • A known volume of the this compound solution is placed in a beaker.

    • The pH electrode is immersed in the solution, and the initial pH is recorded.

    • The standardized base solution is added in small, known increments from the burette.

    • After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[20]

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting obtain_sample Obtain Pure this compound Sample grind_sample Grind Sample to Fine Powder obtain_sample->grind_sample solubility Solubility Determination (Shake-Flask Method) obtain_sample->solubility pka pKa Determination (Potentiometric Titration) obtain_sample->pka melting_point Melting Point Determination (Capillary Method) grind_sample->melting_point analyze_mp Record Melting Range melting_point->analyze_mp analyze_sol Analyze Filtrate (UV-Vis/HPLC) solubility->analyze_sol analyze_pka Plot Titration Curve pka->analyze_pka report Report Physical Properties analyze_mp->report analyze_sol->report analyze_pka->report

Caption: Workflow for determining the physical properties of this compound.

Logical Relationship of Key Physical Properties

The diagram below illustrates the logical relationship and influence between the fundamental properties of this compound.

G structure Molecular Structure polarity Polarity structure->polarity influences imf Intermolecular Forces structure->imf determines pka pKa structure->pka influences solubility Solubility polarity->solubility affects mp_bp Melting/Boiling Point imf->mp_bp governs

Caption: Interrelation of this compound's physical properties.

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show a singlet for the methine proton (CH) and multiplets for the aromatic protons of the two phenyl groups.[21][22]

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the carboxylic acid carbon, the methine carbon, and the different carbons of the phenyl rings.[21][23]

For detailed spectral data and assignments, it is recommended to consult spectral databases such as the Biological Magnetic Resonance Data Bank (BMRB).[21]

References

Synthesis of Novel Diphenylacetic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel diphenylacetic acid derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details key synthetic methodologies, complete with experimental protocols, and explores the biological context of these derivatives, including relevant signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and logical flows are illustrated with diagrams.

Core Synthetic Methodologies

The synthesis of the this compound scaffold and its derivatives can be achieved through several key chemical transformations. This section outlines three primary methods: the reduction of benzilic acid, the acid-catalyzed condensation of glyoxylic acid with aromatic compounds, and the palladium-catalyzed carbonylation of benzyl (B1604629) halides.

Reduction of Benzilic Acid

A classic and efficient method for the preparation of this compound is the reduction of benzilic acid. This reaction typically employs a mixture of red phosphorus and iodine in glacial acetic acid, which in situ generates hydriodic acid, the active reducing agent.[1]

Reaction Scheme:

This method is known for its high yields and relatively straightforward procedure, making it a common choice for laboratory-scale synthesis.[1]

Condensation of Glyoxylic Acid with Arenes

Another versatile method involves the electrophilic substitution of aromatic compounds with glyoxylic acid, catalyzed by a strong acid. This approach allows for the synthesis of a variety of substituted this compound derivatives by using different arenes as starting materials. A solid acid catalyst, such as poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH), has been shown to be effective.[2]

Reaction Scheme:

This method offers the advantage of introducing substituents onto the phenyl rings by utilizing substituted benzenes in the reaction.

Palladium-Catalyzed Carbonylation

For the synthesis of phenylacetic acid derivatives from benzyl halides, palladium-catalyzed carbonylation represents a modern and efficient approach. This reaction involves the introduction of a carbonyl group (CO) into the benzylic position, typically using carbon monoxide gas and a palladium catalyst.[3]

Reaction Scheme:

This methodology is particularly useful for creating derivatives with specific substitution patterns on the aromatic ring, starting from readily available benzyl chlorides.

Experimental Protocols

This section provides detailed, step-by-step procedures for the key synthetic methodologies discussed above.

Protocol for the Reduction of Benzilic Acid[1]

Materials:

  • Benzilic acid (100 g, 0.44 mole)

  • Glacial acetic acid (250 mL)

  • Red phosphorus (15 g)

  • Iodine (5 g)

  • Water (5 mL)

  • Sodium bisulfite solution (20-25 g in 1 L of water)

  • 50% Ethanol (for recrystallization)

Procedure:

  • In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.

  • Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

  • Add 5 mL of water and 100 g of benzilic acid to the flask.

  • Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.

  • After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.

  • Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water. This will precipitate the this compound.

  • Filter the precipitated product with suction, wash it with cold water, and dry it thoroughly.

  • For further purification, the crude product can be recrystallized from approximately 500 mL of hot 50% ethanol.

Expected Yield: 88–90 g (94–97% of the theoretical amount).[1] Melting Point: 144–145°C (recrystallized).[1]

Protocol for the Condensation of Glyoxylic Acid with Benzene[2]

Materials:

  • Glyoxylic acid (50% solution, 0.6 g, 4 mmol)

  • Benzene (B151609) (5 mL)

  • Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH) (4.5 g, 28 mmol)

  • Ice

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hexane/ethyl acetate (B1210297) (85:15) for column chromatography

Procedure:

  • In a suitable reaction vessel, mix 0.6 g of 50% glyoxylic acid with 5 mL of benzene and cool to 0°C.

  • Slowly add 4.5 g of PVP-TfOH to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, pour the mixture over 25 g of ice and neutralize with sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (85:15) mixture as the eluent.

Protocol for the Synthesis of 2-Substituted Amino-N,N-diphenylacetamides[4]

Materials:

Procedure:

  • Dissolve 2-chloro-N,N-diphenylacetamide in acetone.

  • Add the desired substituted amine to the solution.

  • Use triethylamine as a catalyst.

  • Stir the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture to isolate the crude product.

  • Purify the product by an appropriate method, such as recrystallization or column chromatography.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and the biological activity of some of its derivatives.

Table 1: Synthesis of this compound - Reaction Yields

Starting MaterialsCatalyst/ReagentsReaction ConditionsYield (%)Reference
Benzilic AcidRed P, I2, Acetic AcidReflux, 2.5 h94-97[1]
Glyoxylic Acid, BenzenePVP-TfOH0°C to RT, 12 h79[2]
Glyoxylic Acid, BenzeneChlorsulfonic Acid20-30°C to 50°C67.2US2756254A
2,4-Dichlorobenzyl chloride, COPd(PPh3)2Cl2, TEAC, NaOH80°C, 20 h95[[“]]

Table 2: Biological Activity of this compound Derivatives

DerivativeBiological ActivityAssayResultReference
2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamideAntibacterial/AntifungalCup plate methodSignificant activity[5][6]
2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenylacetamideAntibacterial/AntifungalCup plate methodSignificant activity[5][6]
2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenylacetamideAntibacterial/AntifungalCup plate methodSignificant activity[5][6]
N(1)-substituted-N(2),N(2)-diphenyl oxalamidesAnticonvulsantMES and ScPTZ seizure testsPotent activity[7]
2-substituted amino-N,N-diphenylacetamidesAnticonvulsantMES and ScPTZ seizure testsPotent activity[7]
Phenoxyacetic acid derivative (compound 16)FFA1 AgonistIn vitro assayEC50 = 43.6 nM[8]

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and a relevant signaling pathway.

Synthetic Workflow: Reduction of Benzilic Acid

G start Start: Benzilic Acid, Red P, I2, Acetic Acid, H2O reflux Reflux for 2.5 hours start->reflux filter Hot filtration to remove excess Red P reflux->filter precipitate Pour into Sodium Bisulfite solution to precipitate product filter->precipitate isolate Filter and wash the product precipitate->isolate dry Dry the crude this compound isolate->dry recrystallize Recrystallize from 50% Ethanol (optional) dry->recrystallize end End: Pure this compound dry->end recrystallize->end

Caption: Workflow for the synthesis of this compound via benzilic acid reduction.

Synthetic Workflow: Condensation of Glyoxylic Acid

G start Start: Glyoxylic Acid, Benzene cool Cool to 0°C start->cool add_catalyst Add PVP-TfOH cool->add_catalyst react Stir at Room Temperature add_catalyst->react quench Quench with ice and neutralize with NaHCO3 react->quench extract Extract with Diethyl Ether quench->extract dry Dry organic phase over Na2SO4 extract->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure this compound purify->end

Caption: Workflow for the synthesis of this compound via glyoxylic acid condensation.

Signaling Pathway: FFA1 (GPR40) Receptor Activation

Some novel this compound derivatives have been identified as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This G-protein coupled receptor is a promising target for the treatment of type 2 diabetes. Its activation in pancreatic β-cells by agonists, such as certain fatty acids or synthetic compounds, leads to an increase in intracellular calcium and enhances glucose-stimulated insulin (B600854) secretion.[5][9] The primary signaling pathway involves the Gq alpha subunit.[9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol FFA1 FFA1 (GPR40) Receptor Gq Gq Protein FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_secretion Enhanced Insulin Secretion Ca_release->Insulin_secretion PKC->Insulin_secretion Ligand This compound Derivative (Agonist) Ligand->FFA1 Binds

Caption: Simplified signaling pathway of FFA1 (GPR40) receptor activation.

Potential Mechanisms of Anticonvulsant Action

While the exact mechanisms for many anticonvulsant diphenylacetamide derivatives are still under investigation, they are hypothesized to act on similar targets as other established antiepileptic drugs. These mechanisms primarily involve the modulation of neuronal excitability.[10][11]

G cluster_targets Potential Neuronal Targets cluster_effects Cellular Effects DPA_derivative Diphenylacetamide Derivative Na_channel Voltage-Gated Na+ Channels DPA_derivative->Na_channel Modulates Ca_channel Voltage-Gated Ca2+ Channels DPA_derivative->Ca_channel Modulates GABA_receptor GABA-A Receptor DPA_derivative->GABA_receptor Enhances Reduced_firing Reduced Neuronal Firing Na_channel->Reduced_firing Reduced_neurotransmitter_release Reduced Excitatory Neurotransmitter Release Ca_channel->Reduced_neurotransmitter_release Increased_inhibition Increased Neuronal Inhibition GABA_receptor->Increased_inhibition Anticonvulsant_effect Anticonvulsant Effect Reduced_firing->Anticonvulsant_effect Reduced_neurotransmitter_release->Anticonvulsant_effect Increased_inhibition->Anticonvulsant_effect

Caption: Potential anticonvulsant mechanisms of action for this compound derivatives.

Conclusion

This technical guide has provided a detailed overview of the synthesis of novel this compound derivatives, encompassing key methodologies, experimental protocols, and quantitative data. The exploration of their biological activities and associated signaling pathways highlights the therapeutic potential of this class of compounds. The presented information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and innovation in the synthesis and application of novel this compound derivatives.

References

A Comprehensive Technical Guide to the Solubility of Diphenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of diphenylacetic acid in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, formulation development, and various chemical processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility screening in drug development.

Introduction to this compound and its Solubility

This compound, a carboxylic acid with the formula (C₆H₅)₂CHCOOH, is a versatile building block in organic synthesis. Its molecular structure, featuring two phenyl rings, imparts a significant nonpolar character, which largely dictates its solubility profile. While generally soluble in many organic solvents, its solubility can vary considerably depending on the solvent's polarity, hydrogen bonding capabilities, and the temperature of the system. In contrast, it is only slightly soluble in water, with a reported value of 0.13 g/L.[1][2][3][4]

This guide aims to provide a centralized resource for researchers by compiling available solubility data and outlining the methodologies to obtain such critical physical property information.

Quantitative Solubility of this compound

Table 1: Solubility of Phenylacetic Acid in Various Organic Solvents at 25 °C

SolventPhenylacetic Acid (mole fraction, x)Phenylacetic Acid ( g/100 g solvent)
Water0.00090.67
Methanol0.273116
Ethanol0.26479.2
2-Propanol0.24655.4
Acetone0.31173.1
Ethyl Acetate0.23135.7
Chloroform0.16919.3
Toluene0.09814.4

Data for phenylacetic acid is intended to be illustrative of the expected solubility trends for this compound due to structural similarities.

Experimental Protocol for Solubility Determination

The following section details a standard gravimetric method, often referred to as the "shake-flask method," which is a reliable technique for determining the thermodynamic solubility of a compound like this compound in an organic solvent.[11]

Principle

A saturated solution of this compound is prepared by allowing an excess of the solid to equilibrate with the solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining this compound is determined.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent compatible, e.g., PTFE)

  • Oven or vacuum oven

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, ensuring enough solid is present to maintain saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-warmed/pre-cooled pipette to avoid temperature changes that could affect solubility.

    • To ensure no solid particles are transferred, filter the withdrawn sample through a syringe filter into a pre-weighed, dry container (e.g., a small beaker or evaporation dish).

  • Gravimetric Analysis:

    • Accurately weigh the container with the filtered saturated solution.

    • Carefully evaporate the solvent in an oven or vacuum oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the this compound.

    • Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again.

    • Repeat the drying and weighing steps until a constant mass is achieved.

Calculation of Solubility

The solubility can be calculated as follows:

  • Mass of the saturated solution = (Mass of container + solution) - (Mass of empty container)

  • Mass of dissolved this compound = (Mass of container + residue) - (Mass of empty container)

  • Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

  • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

Workflow for Solubility Assessment in Drug Development

The solubility of an Active Pharmaceutical Ingredient (API) is a critical parameter that influences its entire development lifecycle, from discovery to formulation.[12][13][14] The following diagram illustrates a typical workflow for assessing the impact of solubility.

G cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development cluster_3 Clinical Development HTS High-Throughput Screening Kinetic_Sol Kinetic Solubility (e.g., Nephelometry) HTS->Kinetic_Sol Identified Hits Thermo_Sol Thermodynamic Solubility (Shake-Flask) Kinetic_Sol->Thermo_Sol Promising Leads Formulation_Screen Pre-formulation Screening Thermo_Sol->Formulation_Screen Formulation_Dev Formulation Development Formulation_Screen->Formulation_Dev Bioavailability In vivo Bioavailability Studies Formulation_Dev->Bioavailability Scale_Up Process Scale-Up & Manufacturing Bioavailability->Scale_Up Successful Formulation

Caption: Workflow for Solubility Assessment in Drug Development.

This workflow highlights the increasing importance and detail of solubility assessment as a drug candidate progresses through the development pipeline. Early-stage kinetic solubility screens help to quickly identify compounds with potential liabilities, while more rigorous thermodynamic solubility studies are crucial for formulation development and predicting in vivo performance.[12][14]

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, including a framework for understanding its solubility profile based on data from analogous compounds. The detailed experimental protocol for the gravimetric determination of solubility offers a practical methodology for researchers to obtain precise data for their specific solvent systems. Furthermore, the outlined workflow for solubility assessment in drug development underscores the critical role of this physical property throughout the pharmaceutical R&D process. Accurate and comprehensive solubility data is paramount for the successful and efficient development of new chemical entities and drug products.

References

An In-depth Technical Guide to 2,2-Diphenylacetic Acid (CAS Number: 117-34-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylacetic acid, also known by its CAS number 117-34-0, is a monocarboxylic acid characterized by an acetic acid core with two phenyl group substituents on the alpha carbon.[1] This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and other specialty chemicals.[1] Its derivatives have been investigated for their potent and selective muscarinic antagonist activities, suggesting potential applications in the treatment of various neurological and physiological disorders.[2] This guide provides a comprehensive overview of the physicochemical properties, biological activity, hazards, and experimental protocols associated with 2,2-Diphenylacetic acid.

Physicochemical Properties

2,2-Diphenylacetic acid is a white to creamy-white crystalline powder.[1] It is sparingly soluble in water but shows good solubility in organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2-Diphenylacetic Acid

PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]
Melting Point 147-149 °C[1]
Boiling Point 195 °C at 25 mmHg
Density 1.257 g/cm³
Water Solubility 0.13 g/L[1]
pKa 3.94 at 25 °C
LogP 3.17

Biological Activity and Signaling Pathways

The primary biological activity of 2,2-Diphenylacetic acid and its derivatives is their function as muscarinic antagonists.[2] Muscarinic antagonists are a class of drugs that competitively block the action of acetylcholine (B1216132) (ACh) at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes.[3][4]

There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.[5]

  • M1, M3, and M5 Receptors: These receptors are typically coupled to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation by ACh inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).[6]

By blocking these receptors, 2,2-Diphenylacetic acid and its derivatives can modulate a wide range of physiological functions, including heart rate, smooth muscle contraction, and glandular secretions.[3] Derivatives of 2,2-diphenyl-2-alkylthioacetic acids have shown selectivity for M1 and M2 receptor subtypes, suggesting their potential as therapeutic agents for cognitive disorders associated with cholinergic deficits.[2]

muscarinic_antagonist_pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Pathway (Gi-coupled) ACh_M1 Acetylcholine (ACh) M1_receptor M1/M3/M5 Receptor ACh_M1->M1_receptor Gq Gq Protein M1_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_M1 Cellular Response Ca_release->Cellular_Response_M1 PKC->Cellular_Response_M1 DPAA_M1 2,2-Diphenylacetic Acid (Antagonist) DPAA_M1->M1_receptor ACh_M2 Acetylcholine (ACh) M2_receptor M2/M4 Receptor ACh_M2->M2_receptor Gi Gi Protein M2_receptor->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_M2 Cellular Response PKA->Cellular_Response_M2 DPAA_M2 2,2-Diphenylacetic Acid (Antagonist) DPAA_M2->M2_receptor

Caption: Muscarinic antagonist signaling pathways.

Hazards and Safety Information

2,2-Diphenylacetic acid is classified as harmful if swallowed and causes serious eye irritation.[7] It is also considered an irritant to the skin and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Table 2: Hazard Identification and GHS Classification

HazardGHS ClassificationPrecautionary Statement(s)Reference(s)
Acute Toxicity, Oral Category 4P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
Eye Irritation Category 2AP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Skin Irritation Category 2P264: Wash skin thoroughly after handling.[8]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) Category 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

Table 3: Toxicological Data

TestSpeciesRouteValueReference(s)
LD50MouseOral3200 mg/kg[5]
LD50RatOral5540 mg/kg[5]

Experimental Protocols

Synthesis of 2,2-Diphenylacetic Acid

A common method for the synthesis of 2,2-Diphenylacetic acid is the reduction of benzilic acid.[9]

Materials:

  • Benzilic acid (100 g, 0.44 mole)

  • Glacial acetic acid (250 mL)

  • Red phosphorus (15 g)

  • Iodine (5 g)

  • Water (5 mL)

  • Sodium bisulfite solution (20-25 g in 1 L of water)

  • 1-L round-bottomed flask

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a 1-L round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.

  • Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

  • Add 5 mL of water and 100 g of benzilic acid to the flask.

  • Attach a reflux condenser and boil the mixture for at least 2.5 hours.

  • After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.

  • Slowly pour the hot filtrate into a cold, well-stirred solution of sodium bisulfite. This will precipitate the 2,2-Diphenylacetic acid.

  • Filter the precipitate with suction, wash with cold water, and dry thoroughly.

synthesis_workflow reagents Benzilic Acid, Glacial Acetic Acid, Red Phosphorus, Iodine, Water reaction Combine and Reflux (2.5 hours) reagents->reaction filtration1 Hot Filtration (Remove excess Phosphorus) reaction->filtration1 precipitation Precipitation in Sodium Bisulfite Solution filtration1->precipitation filtration2 Filtration and Washing precipitation->filtration2 drying Drying filtration2->drying product 2,2-Diphenylacetic Acid drying->product

Caption: Synthesis workflow of 2,2-Diphenylacetic acid.

Acute Oral Toxicity (LD50) Determination - Representative Protocol

The following is a representative protocol for determining the acute oral LD50 of a substance like 2,2-Diphenylacetic acid, based on the principles of the OECD Test Guideline 401.[10][11]

Animals:

  • Healthy, young adult rats of a single strain, weighing between 200-300 g.

  • Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

Procedure:

  • Preliminary "Limit Test": A single animal is dosed at a high dose (e.g., 2000 or 5000 mg/kg). If the animal survives, two more animals are dosed at the same level. If all three survive, the LD50 is considered to be greater than that dose, and no further testing is required. If mortality is observed, a full study is initiated.[12][13]

  • Dose-Ranging Study: Small groups of animals (e.g., 2-3 per group) are administered a wide range of doses to determine the approximate lethal range.

  • Main Study:

    • At least five animals per sex per dose group are used.

    • A series of graded doses of the test substance are administered orally by gavage. The doses are selected to produce a range of toxic effects from no effect to lethality.

    • A control group receives the vehicle only.

    • Animals are fasted overnight before dosing.

    • The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

    • Observations are made frequently on the day of dosing and at least once daily for 14 days.

  • Pathology:

    • All animals (including those that die during the study and those sacrificed at the end) undergo a gross necropsy.

  • Data Analysis:

    • The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods (e.g., probit analysis).

ld50_workflow animal_prep Animal Acclimation and Fasting dosing Oral Gavage Dosing animal_prep->dosing dose_prep Test Substance Preparation (Vehicle and Dose Levels) dose_prep->dosing observation Observation (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Statistical Analysis (LD50 Calculation) necropsy->data_analysis result LD50 Value and Confidence Interval data_analysis->result

Caption: Experimental workflow for an LD50 study.

Conclusion

2,2-Diphenylacetic acid is a valuable chemical intermediate with significant potential in the development of new therapeutic agents, particularly those targeting muscarinic receptors. A thorough understanding of its physicochemical properties, biological activities, and associated hazards is essential for its safe and effective use in research and drug development. This guide provides a foundational resource for professionals working with this compound, summarizing key data and outlining relevant experimental protocols. Further research into the specific downstream effects of its muscarinic antagonism and the development of more selective derivatives could lead to novel treatments for a range of diseases.

References

The Biological Frontier of Diphenylacetic Acid and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetic acid, a molecule with a simple yet elegant bicyclic core, and its extensive family of analogues have long captured the attention of medicinal chemists and pharmacologists. This technical guide delves into the diverse biological activities exhibited by these compounds, ranging from anticonvulsant and neuroprotective effects to antimicrobial and metabolic modulatory properties. By providing a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Anticonvulsant Activity

A significant body of research has highlighted the potential of this compound derivatives as potent anticonvulsant agents. Their mechanism of action is often attributed to the modulation of voltage-gated sodium channels, a key target in the treatment of epilepsy.

Quantitative Anticonvulsant Data

The anticonvulsant efficacy of various this compound analogues has been quantified using standardized animal models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED₅₀) values from these studies provide a clear measure of their potency.

Compound IDStructureMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
3q 3,3-diphenyl-propionamide derivative31.6475.41[1]
10 3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative32.08-[2]
9 3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative-40.34[2]
7h Stiripentol (B1682491) analogue87-[3]
(±)-13b Stiripentol analogue-110[3]
20 N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative52.30ND[4]

ND: Not Determined

Experimental Protocols for Anticonvulsant Screening

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[5]

Procedure:

  • Animals: Male albino mice (18-25 g) are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) as a suspension in 0.5% methylcellulose (B11928114) in water at various doses (e.g., 30, 100, 300 mg/kg).

  • Stimulation: After a predetermined time (e.g., 30 or 60 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[5]

  • Observation: Animals are observed for the presence or absence of tonic hindlimb extension.

  • Endpoint: The absence of the tonic hindlimb extension is considered a protective effect.[5]

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals, is calculated from the dose-response data.

This test identifies compounds that can raise the seizure threshold and is considered a model for generalized absence seizures.[4]

Principle: The chemical convulsant pentylenetetrazole (PTZ) is administered subcutaneously, inducing clonic seizures. The ability of a test compound to prevent these seizures indicates its anticonvulsant potential.

Procedure:

  • Animals: Male albino mice (18-25 g) are used.

  • Drug Administration: Test compounds are administered i.p. at various doses.

  • Convulsant Administration: After a specific pretreatment time, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into the loose skin of the neck.[5]

  • Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes for the occurrence of a clonic seizure, defined as rhythmic muscle contractions of the limbs, body, or head lasting for at least 5 seconds.[5]

  • Endpoint: The absence of a clonic seizure within the observation period is considered protection.[5]

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Experimental Workflow for Anticonvulsant Drug Screening

G cluster_0 In Vivo Screening cluster_1 Seizure Induction & Observation cluster_2 Data Analysis & Evaluation A Compound Synthesis & Formulation B Animal Acclimatization (e.g., Male Albino Mice) A->B C Dose Grouping & Administration (i.p. injection) B->C D Maximal Electroshock (MES) Test - Electrical Stimulus - Observe for Tonic Hindlimb Extension C->D E Subcutaneous Pentylenetetrazole (scPTZ) Test - PTZ Injection - Observe for Clonic Seizures C->E H Neurotoxicity Assessment (e.g., Rotarod Test) C->H F Determine Protection Rate (% of animals protected) D->F E->F G Calculate ED50 (Dose-Response Analysis) F->G I Determine Therapeutic Index (TD50 / ED50) G->I H->I

Caption: Workflow for anticonvulsant screening.

Sodium Channel Blocking Activity

The interaction with voltage-gated sodium channels is a primary mechanism of action for many this compound analogues. This interaction stabilizes the inactivated state of the channel, thereby reducing neuronal hyperexcitability.

Quantitative Sodium Channel Blocking Data

The potency of this compound derivatives as sodium channel blockers is typically determined by their ability to inhibit the binding of a known radioligand to the channel or to block ion flux. The half-maximal inhibitory concentration (IC₅₀) is the standard measure of this activity.

CompoundAssayIC₅₀Reference
Chloro-substituted α-hydroxyphenylamideInhibition of hNaᵥ1.5 channels14.5 µM[6]
A-887826Block of recombinant human Naᵥ1.8 channels11 nM[7]
A-887826Block of TTX-R Na⁺ currents in rat DRG neurons8 nM[7]
Phenytoin (B1677684) Analogue (Compound 37)[³H]-Batrachotoxin displacement6 µM[8]
Experimental Protocol for Radioligand Binding Assay (Sodium Channel Site 2)

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds specifically to site 2 of the voltage-gated sodium channel.

Principle: The assay quantifies the competition between the test compound and a radioligand (e.g., [³H]Batrachotoxinin A 20-α-benzoate, [³H]BTX-B, or [³H]BNZA) for binding to the sodium channel in a membrane preparation. A reduction in the amount of bound radioligand indicates that the test compound binds to the same site.[8][9]

Procedure:

  • Membrane Preparation: Prepare synaptoneurosomes or cell membranes expressing the target sodium channel subtype (e.g., Naᵥ1.5 in CHO cells).[9]

  • Incubation Mixture: In a microtiter plate, combine the membrane preparation (e.g., 20 µg of protein), the radioligand (e.g., 1 nM [³H]BNZA), and the test compound at various concentrations in an appropriate buffer (e.g., modified Tris-HCl, pH 7.4).[9]

  • Incubation: Incubate the mixture for a specified time and temperature to allow binding to reach equilibrium (e.g., 180 minutes at 25°C).[9]

  • Determination of Non-specific Binding: In parallel wells, include a high concentration of a known, potent, non-radiolabeled ligand (e.g., 100 µM Dibucaine) to determine the amount of non-specific binding of the radioligand.[9]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Mechanism of Voltage-Gated Sodium Channel Blockade

G cluster_0 Resting State cluster_1 Open State cluster_2 Inactivated State cluster_3 Blocked State Resting Activation Gate (Closed) Pore Inactivation Gate (Open) Open Activation Gate (Open) Pore Inactivation Gate (Open) Resting:gate->Open:gate Depolarization Inactivated Activation Gate (Open) Pore Inactivation Gate (Closed) Open:inact->Inactivated:inact Time-dependent Inactivation Inactivated:gate->Resting:gate Repolarization DPA Diphenylacetic Acid Analogue Blocked Activation Gate (Open) Pore Inactivation Gate (Closed) DPA->Blocked Binds to and stabilizes the inactivated state

Caption: Voltage-gated sodium channel states.

Antimicrobial Activity

Several derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDOrganismMIC (µg/mL)Reference
A1 Rhizopus oryzae- (High Potential)[10]
A1 Aspergillus niger- (High Potential)[10]
A3 Bacillus pumilis- (Significant Activity)[10]
A3 Bacillus subtilis- (Significant Activity)[10]
A3 Escherichia coli- (Significant Activity)[10]
A9 Bacillus pumilis- (Significant Activity)[10]
A9 Bacillus subtilis- (Significant Activity)[10]
A9 Escherichia coli- (Significant Activity)[10]

Note: The reference provides qualitative descriptions of activity rather than specific MIC values.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a standardized method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[11][12][13]

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[14]

Procedure:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum density (approximately 5 x 10⁵ CFU/mL).[14]

  • Serial Dilution in Microtiter Plate:

    • Add a specific volume (e.g., 100 µL) of sterile broth (e.g., Mueller-Hinton Broth) to all wells of a 96-well microtiter plate.

    • Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate by transferring a set volume from one well to the next.

  • Inoculation: Add the prepared bacterial inoculum to each well (except for the sterility control well).

  • Controls:

    • Growth Control: A well containing broth and the bacterial inoculum, but no test compound.

    • Sterility Control: A well containing only broth to ensure no contamination.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[11]

  • Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the test compound in which there is no visible growth.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Certain phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism. This activity makes them potential candidates for the treatment of metabolic disorders like type 2 diabetes.[15][16]

PPAR Agonist Signaling Pathway

PPARs function as ligand-activated transcription factors. Upon binding to a ligand, such as a this compound derivative, they form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[17][18]

G cluster_0 Cytoplasm cluster_1 Nucleus Ligand This compound Analogue (Agonist) PPAR PPAR Ligand->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding TargetGene Target Gene PPRE->TargetGene Transcription Activation mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Metabolic Response (e.g., Glucose Uptake, Lipid Metabolism) Protein->Response

Caption: PPAR agonist signaling pathway.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. The data and protocols presented in this technical guide underscore the significant potential of these analogues in various therapeutic areas, particularly in the treatment of epilepsy and metabolic disorders. The continued exploration of structure-activity relationships, coupled with the application of robust experimental methodologies, will undoubtedly pave the way for the development of novel and improved therapeutics based on this versatile chemical framework. Further research into their neuroprotective and other potential activities is warranted to fully elucidate the therapeutic promise of this important class of molecules.

References

Diphenylacetic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenylacetic acid, a readily available and versatile chemical intermediate, serves as a crucial starting material and structural motif in a wide array of organic syntheses. Its unique diaryl structure imparts valuable pharmacological properties to a range of derivatives, making it a cornerstone in the development of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the applications of this compound as a building block, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action.

Core Applications in Pharmaceutical Synthesis

The diphenylmethyl moiety is a key pharmacophore in several classes of drugs. This compound and its derivatives are instrumental in the synthesis of opioids, anticonvulsants, and anticholinergics.

Table 1: Prominent Pharmaceutical Agents Derived from this compound or its Precursors

Drug ClassExampleKey Synthetic PrecursorTherapeutic Use
Opioid AgonistMethadoneDiphenylacetonitrile (B117805)Analgesic, Opioid dependence treatment
Opioid AgonistLoperamide (B1203769)This compound ethyl esterAntidiarrheal
Opioid AgonistDiphenoxylateDiphenylacetonitrileAntidiarrheal
AnticonvulsantDiphenylacetamide DerivativesThis compoundTreatment of epilepsy
AnticholinergicBenztropineDiphenylmethanol (can be derived from this compound)Treatment of Parkinson's disease

Key Synthetic Transformations

This compound readily undergoes a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules. The most common and useful reactions include esterification, amidation, reduction, and conversion to the corresponding acid chloride.

Esterification

The esterification of this compound is a fundamental reaction for creating derivatives with modified solubility and reactivity.

Table 2: Representative Conditions for the Esterification of this compound

Alcohol/PhenolCatalystSolventTemperature (°C)Yield (%)Reference
Methanol (B129727)H₂SO₄MethanolReflux~90General Procedure
EthanolPOCl₃DichloromethaneRoom Temp.HighGeneral Procedure
Substituted PhenolsDMAP/PyridineDichloromethaneRoom Temp.VariesGeneral Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl diphenylacetate. Further purification can be achieved by column chromatography if necessary.

Amidation

The formation of diphenylacetamides is a critical step in the synthesis of numerous anticonvulsant agents.[1]

Table 3: Conditions for the Amidation of this compound

AmineCoupling Agent/CatalystSolventTemperature (°C)Yield (%)Reference
Various AminesCarbonyldiimidazole (CDI)DMFRoom Temp.Good
Benzylamine (B48309)NiCl₂Toluene (B28343)11099.2[2]
Substituted AnilinesThionyl Chloride (via acid chloride)Dichloromethane0 to Room Temp.VariesGeneral Procedure
  • Reaction Setup: To a solution of this compound (2.0 mmol) in toluene (20 ml) in a sealable reaction vessel, add NiCl₂ (10 mol%).

  • Heating: Stir the mixture at 80°C for 10 minutes.

  • Amine Addition: Add benzylamine (2.4 mmol) to the reaction mixture.

  • Reaction: Seal the vessel and stir the mixture for 20 hours at 110°C.

  • Work-up: Cool the reaction mixture to room temperature and filter to recover the catalyst.

  • Extraction: Wash the filtrate with 1 M HCl and then with a saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent in vacuo to obtain the amide product.

Reduction to 2,2-Diphenylethanol

The reduction of the carboxylic acid moiety to an alcohol opens up further synthetic possibilities.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Acid Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-diphenylethanol.

Conversion to Diphenylacetyl Chloride

The acid chloride is a highly reactive intermediate for esterification and amidation reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (2-5 eq).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gases ceases.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude diphenylacetyl chloride can be purified by vacuum distillation.[3]

Synthetic Pathways to Key Pharmaceuticals

The following diagrams illustrate the role of this compound and its nitrile precursor in the synthesis of important drugs.

Synthesis of Methadone

Methadone synthesis typically starts from diphenylacetonitrile, which can be prepared from this compound. The key step involves the alkylation of the diphenylacetonitrile anion followed by a Grignard reaction and hydrolysis.[4]

Methadone_Synthesis DPA Diphenylacetic Acid DPAN Diphenylacetonitrile DPA->DPAN (e.g., SOCl₂, NH₃) Intermediate Alkylated Nitrile Intermediate DPAN->Intermediate 1. NaNH₂ 2. 1-dimethylamino-2-chloropropane Methadone Methadone Intermediate->Methadone 1. EtMgBr 2. H₃O⁺

Caption: Synthetic pathway to Methadone.

Synthesis of Loperamide

The synthesis of the antidiarrheal agent loperamide utilizes a derivative of this compound in a key alkylation step.[5]

Loperamide_Synthesis DPA_ester Diphenylacetic acid ethyl ester Butyrolactone 2,2-Diphenyl- butyrolactone DPA_ester->Butyrolactone Ethylene oxide, NaOH Ammonium_salt N,N-Dimethyl-(3,3-diphenyl- tetrahydro-2-furylidene) ammonium bromide Butyrolactone->Ammonium_salt Series of steps Loperamide Loperamide Ammonium_salt->Loperamide Piperidine_deriv 4-(4-chlorophenyl)-4- hydroxypiperidine Piperidine_deriv->Loperamide Alkylation

Caption: Key steps in the synthesis of Loperamide.

Synthesis of Diphenoxylate

Diphenoxylate, another antidiarrheal medication, is synthesized from diphenylacetonitrile.[6]

Diphenoxylate_Synthesis DPAN Diphenylacetonitrile Intermediate Alkylated Intermediate DPAN->Intermediate Alkylation with a dihaloalkane Diphenoxylate Diphenoxylate Intermediate->Diphenoxylate Piperidine_ester Ethyl 1-(3-chloro-1-phenylpropyl)- 4-phenylpiperidine-4-carboxylate Piperidine_ester->Diphenoxylate Reaction with Intermediate

Caption: Synthetic route to Diphenoxylate.

Synthesis of Benztropine

Benztropine, used to treat Parkinson's disease, is synthesized from tropine (B42219) and a diphenylmethyl source, which can be derived from this compound via reduction to diphenylmethanol.[7]

Benztropine_Synthesis DPA Diphenylacetic Acid DPM Diphenylmethanol DPA->DPM Reduction (e.g., LiAlH₄) DPDM Diphenyldiazomethane DPM->DPDM Oxidation and reaction with hydrazine Benztropine Benztropine DPDM->Benztropine Tropine Tropine Tropine->Benztropine Reaction

Caption: Synthetic pathway to Benztropine.

Mechanism of Action of Derived Pharmaceuticals

The diphenylmethyl group is crucial for the biological activity of these drugs, often facilitating binding to specific receptors.

Methadone and Loperamide: Opioid Receptor Agonism

Methadone and Loperamide exert their effects by acting as agonists at μ-opioid receptors.[8][9] Methadone acts centrally, while loperamide's action is primarily peripheral in the gut, which is why it does not produce the analgesic and euphoric effects of other opioids.[9]

Opioid_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Methadone Methadone/ Loperamide MOR μ-Opioid Receptor (GPCR) Methadone->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Neurotransmitter Neurotransmitter Release (e.g., Glutamate) Ca_channel->Neurotransmitter triggers Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to

Caption: Simplified μ-opioid receptor signaling pathway.

Diphenylacetamide Anticonvulsants: Sodium Channel Modulation

Many anticonvulsants derived from this compound are believed to exert their therapeutic effect by modulating the activity of voltage-gated sodium channels in neurons.[10][11] By binding to the inactivated state of these channels, they prolong the refractory period of the neuron, thereby reducing its ability to fire action potentials at a high frequency, which is characteristic of epileptic seizures.[12]

Sodium_Channel_Modulation Anticonvulsant Diphenylacetamide Anticonvulsant Na_channel Voltage-gated Sodium Channel Anticonvulsant->Na_channel binds to Inactivated_state Inactivated State Na_channel->Inactivated_state stabilization of Repetitive_firing High-Frequency Neuronal Firing Inactivated_state->Repetitive_firing reduces Seizure Seizure Activity Repetitive_firing->Seizure leads to

Caption: Mechanism of action of diphenylacetamide anticonvulsants.

General Experimental Workflow

A typical workflow for the synthesis and purification of this compound derivatives is outlined below.

Experimental_Workflow Start Start Reaction Reaction Setup (this compound + Reagents) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography/Recrystallization) Concentration->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End Pure Product Characterization->End

Caption: A general workflow for organic synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of pharmaceuticals. Its derivatives have found widespread application as potent drugs for a variety of conditions. The synthetic transformations it undergoes are generally robust and high-yielding, making it an attractive starting material for both academic research and industrial drug development. A thorough understanding of its reactivity and the biological activity of its derivatives will continue to fuel innovation in medicinal chemistry.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for diphenylacetic acid, a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for acquiring this data are provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and literature sources, providing a comprehensive overview of the characteristic signals of this compound.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions, corresponding to the phenyl and methine protons, respectively. The acidic proton of the carboxylic acid group is also observed, typically as a broad singlet at a downfield chemical shift.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Broad Singlet1H-COOH
7.25 - 7.35Multiplet10HAromatic (C₆H₅)₂
5.047Singlet1H-CH-
Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

The ¹³C NMR spectrum of this compound displays signals for the carbonyl carbon, the methine carbon, and the aromatic carbons. The two phenyl groups give rise to distinct signals for the ipso, ortho, meta, and para carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
178.67C=O
137.83C (ipso)
128.66C (ortho/meta)
127.51C (para/meta)
56.95-CH-
Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional group and the aromatic rings.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)
3300-2500Strong, BroadO-H stretch (Carboxylic acid dimer)
3100-3000MediumC-H stretch (Aromatic)
~1700StrongC=O stretch (Carboxylic acid)
1600-1450Medium-StrongC=C stretch (Aromatic ring)
~1400MediumC-O stretch / O-H bend (Carboxylic acid)
750-700StrongC-H out-of-plane bend (Aromatic)

The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern, which is useful for its identification.

Table 4: Mass Spectrometry Data (EI-MS) for this compound

m/zRelative Intensity (%)Assignment (Fragment)
21229.07[M]⁺ (Molecular Ion)
16799.99[M - COOH]⁺
16527.95[C₁₃H₉]⁺
15213.38[C₁₂H₈]⁺
Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 14 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on concentration.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

  • Integrate the peaks in the ¹H NMR spectrum.

Sample Preparation:

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours and allow it to cool in a desiccator.

  • In an agate mortar, grind 1-2 mg of this compound to a very fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

  • Transfer the mixture to a pellet die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared Spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum should be collected using an empty sample holder or a pure KBr pellet.

Data Acquisition:

  • Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Acquire the spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Sample Introduction:

  • For a solid sample like this compound, a direct insertion probe or a gas chromatograph (GC) inlet can be used.

  • If using a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

  • If using a GC inlet, the sample is first dissolved in a volatile solvent (e.g., dichloromethane (B109758) or methanol) and then injected into the GC.

Instrument Parameters:

  • Ionization Method: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 40-400.

  • Source Temperature: 200-250 °C.

Data Acquisition and Analysis:

  • The sample is introduced into the ion source, where it is vaporized and ionized.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

  • A detector records the abundance of each ion, generating a mass spectrum. The data is then analyzed to identify the molecular ion and the major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound A Sample Reception (this compound) B Sample Preparation A->B C1 NMR Analysis B->C1 C2 IR Analysis B->C2 C3 MS Analysis B->C3 D1 1H & 13C Spectra C1->D1 D2 IR Spectrum C2->D2 D3 Mass Spectrum C3->D3 E Data Interpretation & Structure Confirmation D1->E D2->E D3->E F Final Report E->F

Caption: Workflow for Spectroscopic Analysis.

References

Unlocking the Therapeutic Potential of Diphenylacetic Acid: An In-depth Technical Guide to Emerging Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the expanding pharmaceutical applications of Diphenylacetic acid (DPA) and its derivatives. DPA, a simple aromatic carboxylic acid, has long been recognized as a versatile scaffold in organic synthesis.[1] This document delves into the burgeoning research that repositions DPA and its analogues as promising therapeutic agents across a spectrum of diseases, including viral infections, neurological disorders, cancer, inflammation, and bacterial infections.

Antiviral Applications: A Renewed Focus on a Privileged Scaffold

Recent research has highlighted the potential of DPA derivatives as potent antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and influenza viruses. The diphenylmethane (B89790) core structure provides a unique three-dimensional framework for designing molecules that can interact with critical viral targets.

Anti-HIV Activity

Derivatives of DPA, particularly those incorporating amino acid moieties, have demonstrated significant inhibitory activity against HIV-1 replication. These compounds often target the HIV-1 capsid (CA) protein, a crucial component involved in multiple stages of the viral lifecycle.

Table 1: In Vitro Anti-HIV-1 Activity of this compound Derivatives

Compound ClassSpecific Derivative ExampleVirus StrainAssay Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Phenylalanine DerivativesII-13cHIV-1 NL4-3MT-45.14> 9.51> 1.85[2]
Phenylalanine DerivativesV-25iHIV-1 NL4-3MT-42.57> 8.55> 3.33[2]
2-(Diphenylmethylidene) Malonic Acid DerivativesCompound 3HIV (NL4-3)HeLa8.4> 10> 1.19[3]

This assay quantifies the inhibition of HIV-1 replication by measuring the activity of a luciferase reporter gene incorporated into the viral genome.

  • Cell Preparation: Seed MT-4 cells at a density of 1 x 10^5 cells/mL in a 96-well plate.

  • Infection: Infect the cells with 200 TCID50 of HIV-1 NL4-3 Nanoluc-sec virus.

  • Compound Addition: Concurrently with infection, add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for 7 days at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

HIV_Inhibition_Workflow cluster_prep Cell & Virus Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis MT4_cells MT-4 Cells Infection Infect MT-4 cells with HIV-1 MT4_cells->Infection HIV_virus HIV-1 NL4-3 Nanoluc-sec HIV_virus->Infection Add_Compound Add Diphenylacetic Acid Derivative Infection->Add_Compound Incubation Incubate for 7 days Add_Compound->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Calculate_EC50_CC50 Calculate EC50 & CC50 Luciferase_Assay->Calculate_EC50_CC50

Workflow for HIV-1 Replication Inhibition Assay.
Anti-Influenza Activity

The potential of DPA derivatives as neuraminidase (NA) inhibitors is an emerging area of interest. Neuraminidase is a key enzyme on the surface of the influenza virus that enables the release of newly formed virus particles from infected cells.

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Reagent Preparation: Prepare a solution of the fluorescent substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives.

  • Reaction Setup: In a 96-well plate, combine the diluted compounds with a standardized amount of influenza virus.

  • Pre-incubation: Incubate the plate at room temperature for 45 minutes to allow the compounds to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH in ethanol).

  • Fluorescence Reading: Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~355 nm, emission ~460 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.[4]

Neuraminidase_Inhibition_Pathway cluster_virus Influenza Virus cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Neuraminidase Neuraminidase (NA) Cleavage Cleavage Neuraminidase->Cleavage catalyzes MUNANA MUNANA (Substrate) MUNANA->Cleavage Product 4-Methylumbelliferone (Fluorescent) Cleavage->Product DPA_Derivative This compound Derivative DPA_Derivative->Neuraminidase inhibits

Mechanism of Neuraminidase Inhibition.

Anticonvulsant Properties: Targeting Neuronal Excitability

Derivatives of this compound have shown significant promise as anticonvulsant agents in preclinical models of epilepsy. These compounds are thought to exert their effects by modulating neuronal excitability, potentially through interaction with voltage-gated sodium channels.

Table 2: Anticonvulsant Activity of this compound Derivatives in Mice

Compound ClassSpecific Derivative ExampleMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)Reference
3,3-Diphenyl-propionamides3q31.6475.41>300>9.48 (MES)[5]
Pyrrolidin-1-yl-acetamides1449.667.4>300>6.05 (MES)[6]
Experimental Protocols: Preclinical Seizure Models

This model is used to identify compounds that prevent the spread of seizures.

  • Animal Preparation: Male CF-1 mice are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.).

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mice.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the abolition of this response.[2]

  • Data Analysis: The median effective dose (ED50) is calculated based on the dose-response data.

This model is used to identify compounds that raise the seizure threshold.

  • Animal Preparation: Male CF-1 mice are used.

  • Compound Administration: The test compound is administered i.p.

  • Convulsant Injection: A convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: The mice are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED50 is determined as the dose of the compound that protects 50% of the animals from seizures.[7]

Anticonvulsant_Screening_Workflow cluster_prep Animal Preparation cluster_dosing Compound Administration cluster_models Seizure Induction Models cluster_analysis Endpoint Analysis Mice Male CF-1 Mice IP_Injection Intraperitoneal (i.p.) Injection of DPA Derivative Mice->IP_Injection MES_Test Maximal Electroshock (MES) Test IP_Injection->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test IP_Injection->scPTZ_Test MES_Endpoint Absence of Tonic Hindlimb Extension MES_Test->MES_Endpoint scPTZ_Endpoint Absence of Clonic Seizures scPTZ_Test->scPTZ_Endpoint Calculate_ED50 Calculate ED50 MES_Endpoint->Calculate_ED50 scPTZ_Endpoint->Calculate_ED50

Workflow for Preclinical Anticonvulsant Screening.

Anticancer and Anti-inflammatory Potential

Preliminary studies suggest that this compound and its derivatives may possess anticancer and anti-inflammatory properties.

Anticancer Activity

Certain phenolic acid derivatives of DPA have demonstrated time- and dose-dependent inhibitory effects on the growth of human breast cancer cells (T47D).[4] The proposed mechanisms include the induction of apoptosis via the Fas/FasL system.[4] Further research is needed to fully elucidate the anticancer potential and mechanism of action of DPA derivatives.

Anti-inflammatory Effects

While this compound itself did not show significant cyclooxygenase-1 (COX-1) inhibition in vivo, some structurally related compounds have demonstrated anti-inflammatory effects through mechanisms such as inducing L-selectin shedding.[2] This suggests that the DPA scaffold could be modified to develop novel anti-inflammatory agents with distinct mechanisms of action from traditional NSAIDs.

Antibacterial Activity

This compound has been identified as a natural antimicrobial compound produced by certain bacteria, such as Bacillus licheniformis.[8] It has shown activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of this compound

OrganismAssayMIC or IC50Reference
Agrobacterium tumefaciens T-37Broth DilutionIC50: 0.8038 mg/mL[3]
Staphylococcus aureusNot specifiedActive[8]
Escherichia coliNot specifiedActive[8]
Candida albicansNot specifiedActive[8]

The antibacterial mechanism of DPA is thought to involve the disruption of cell membrane integrity, leading to leakage of intracellular components and inhibition of protein synthesis.[3]

Conclusion and Future Directions

This compound has emerged as a privileged scaffold in medicinal chemistry, with its derivatives showing promise in a variety of therapeutic areas. The antiviral and anticonvulsant applications are the most well-documented to date, with clear evidence of in vitro and in vivo efficacy. The anticancer, anti-inflammatory, and antibacterial activities represent exciting new avenues for research and development.

Future work should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of DPA derivatives for specific biological targets.

  • Mechanism of Action studies: To fully elucidate the molecular pathways through which these compounds exert their therapeutic effects.

  • Pharmacokinetic and Toxicological profiling: To assess the drug-like properties and safety of lead compounds.

The versatility of the this compound scaffold, combined with the growing body of evidence for its diverse biological activities, positions it as a valuable starting point for the discovery of next-generation therapeutics.

References

Theoretical Insights into the Reaction Mechanisms of Diphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetic acid (DPAA) is a valuable scaffold in medicinal chemistry and a precursor to several pharmaceuticals. A thorough understanding of its reaction mechanisms is paramount for optimizing existing synthetic routes and designing novel derivatives with enhanced therapeutic properties. This technical guide provides an in-depth analysis of the theoretically studied reaction mechanisms of this compound, focusing on key transformations including its synthesis, decarboxylation, esterification, and amidation. The content presented herein is curated for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, quantitative data, and detailed experimental protocols.

Core Reaction Mechanisms

This section delves into the fundamental reaction pathways of this compound, leveraging computational and experimental studies to elucidate the underlying mechanisms.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Two prominent methods with proposed mechanisms are the reduction of benzilic acid and the electrochemical carboxylation of diphenylmethanol.

A common laboratory-scale synthesis involves the reduction of benzilic acid using hydriodic acid and red phosphorus.[1][2] The reaction proceeds by heating a mixture of benzilic acid, glacial acetic acid, red phosphorus, and iodine (which in situ generates hydriodic acid).[1]

Proposed Mechanism:

The reaction is thought to proceed through the protonation of the hydroxyl group of benzilic acid by the strong acid, followed by the departure of a water molecule to form a carbocation. The iodide ion then acts as a nucleophile, attacking the carbocation. The resulting intermediate is then reduced by the hydriodic acid, with the red phosphorus regenerating the HI from the iodine formed.

Experimental Protocol: Synthesis of this compound from Benzilic Acid [1]

  • In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.

  • Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

  • Add 5 mL of water and 100 g (0.44 mole) of benzilic acid to the flask.

  • Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.

  • After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.

  • Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water to precipitate the product and remove excess iodine.

  • Filter the resulting white or slightly yellow precipitate with suction, wash with cold water, and dry thoroughly.

Decarboxylation of this compound

The decarboxylation of phenylacetic acids under hydrothermal conditions has been the subject of detailed mechanistic studies. These investigations reveal that the reaction proceeds via two distinct, pH-dependent mechanisms: a zwitterionic pathway for the undissociated acid and a carbanionic pathway for the carboxylate anion.[3][4]

Mechanism 1: Zwitterionic Pathway (Acidic Conditions)

Under acidic conditions, the undissociated phenylacetic acid molecule is proposed to undergo a ring-protonation, forming a zwitterionic intermediate. This intermediate then facilitates the cleavage of the C-C bond, leading to the release of carbon dioxide and the formation of a toluene (B28343) derivative.[3][4]

Mechanism 2: Carbanionic Pathway (Basic Conditions)

In basic solutions, the phenylacetate (B1230308) anion decarboxylates directly to form a benzyl (B1604629) anion intermediate. This highly reactive carbanion is subsequently protonated by water to yield the final toluene product.[3][4]

The hydrothermal decarboxylation of phenylacetic acid and its anion both follow first-order kinetics. The apparent rate constants at 300 °C and 1034 bar are summarized in the table below.[3][4]

SpeciesApparent Rate Constant (k) at 300 °C
Phenylacetic Acid (undissociated)0.044 ± 0.005 h⁻¹ ([1.2 ± 0.14] × 10⁻⁵ s⁻¹)[3][4]
Phenylacetate Anion0.145 ± 0.02 h⁻¹ ([4.0 ± 0.56] × 10⁻⁵ s⁻¹)[3][4]

Experimental Protocol: Hydrothermal Decarboxylation of Phenylacetic Acid [3]

  • Aqueous solutions of phenylacetic acid or its sodium salt are prepared.

  • The solutions are loaded into gold capsules, which are then sealed.

  • The capsules are placed in cold-seal pressure vessels and pressurized with water.

  • The vessels are heated to 300 °C, and the pressure is maintained at 1034 bar for a specified duration (time-series experiments).

  • After the reaction time, the vessels are quenched in cold water.

  • The contents of the gold capsules are extracted and analyzed by gas chromatography to determine the concentrations of reactants and products.

Esterification of this compound

The esterification of this compound, a classic Fischer-Speier esterification, is typically catalyzed by a strong acid.[5][6] The mechanism involves the activation of the carboxylic acid by protonation, followed by nucleophilic attack by the alcohol.

Generalized Mechanism (Fischer-Speier Esterification):

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Experimental Protocol: Esterification of Phenylacetic Acid with p-Cresol (B1678582) [7]

  • A mixture of phenylacetic acid, p-cresol (in a 1:4 mole ratio), and a metal cation-exchanged montmorillonite (B579905) nanoclay catalyst (0.75 g) is prepared in toluene.

  • The reaction mixture is heated and stirred for 6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography.

Amidation of this compound

The formation of an amide from this compound can be achieved by direct reaction with an amine, often facilitated by a catalyst or coupling agent to overcome the acid-base reaction between the carboxylic acid and the amine.[8][9]

Generalized Mechanism (Direct Catalytic Amidation):

While several mechanisms exist depending on the catalyst, a general pathway for direct amidation involves the activation of the carboxylic acid by the catalyst.[8]

  • Activation of the Carboxylic Acid: The catalyst (e.g., NiCl₂) coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Nucleophilic Attack by Amine: The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination: A series of proton transfers and the elimination of water lead to the formation of the amide bond.

  • Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.

Experimental Protocol: NiCl₂-Catalyzed Direct Amidation of Phenylacetic Acid [8]

  • To a solution of phenylacetic acid (2.0 mmol) in toluene (20 ml), add NiCl₂ (10 mol%).

  • Stir the mixture at 80°C for 10 minutes.

  • Add the amine (2.4 mmol) to the reaction mixture.

  • Seal the vessel and stir the mixture for 20 hours at 110°C.

  • After cooling to room temperature, filter the reaction mixture and wash the solid with ethyl acetate (B1210297) to recover the catalyst.

  • The combined filtrate is washed sequentially with 1 M HCl and saturated NaHCO₃ solution.

  • The organic layer is dried over Na₂SO₄, filtered, and the solvent is evaporated in vacuo to yield the amide product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and a typical computational workflow for studying reaction mechanisms.

Decarboxylation_Zwitterionic DPAA This compound Zwitterion Zwitterionic Intermediate DPAA->Zwitterion + H+ H_plus H+ Product Diphenylmethane Zwitterion->Product - CO2 CO2 CO2

Caption: Zwitterionic decarboxylation pathway of this compound.

Decarboxylation_Carbanionic DPAA_anion Diphenylacetate Anion Carbanion Diphenylmethyl Anion DPAA_anion->Carbanion - CO2 Product Diphenylmethane Carbanion->Product + H2O H2O H2O OH_minus OH-

Caption: Carbanionic decarboxylation pathway of Diphenylacetate Anion.

Fischer_Esterification DPAA This compound Protonated_DPAA Protonated DPAA DPAA->Protonated_DPAA + H+ ROH Alcohol (R-OH) H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_DPAA->Tetrahedral_Int + R-OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester - H+ H2O H2O

Caption: Generalized Fischer-Speier esterification of this compound.

Amidation_Catalytic DPAA This compound Activated_Complex Activated DPAA-Catalyst Complex DPAA->Activated_Complex + Catalyst RNH2 Amine (R-NH2) Catalyst Catalyst Tetrahedral_Int Tetrahedral Intermediate Activated_Complex->Tetrahedral_Int + R-NH2 Amide Amide Tetrahedral_Int->Amide - H2O, - Catalyst H2O H2O

Caption: Generalized catalytic amidation of this compound.

Computational_Workflow start Define Reaction conf_search Conformational Search (e.g., GFN2-xTB) start->conf_search geom_opt Geometry Optimization (e.g., ωB97X-D/6-31+G(d)) conf_search->geom_opt Reactants, Products ts_search Transition State Search geom_opt->ts_search energy_calc Single Point Energy Calculation (e.g., ωB97X-D/6-311+G(d,p)) geom_opt->energy_calc Ground States irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc ts_search->energy_calc Transition State irc->geom_opt analysis Analysis of Results (Activation Energy, Rate Constants) energy_calc->analysis end Elucidated Mechanism analysis->end

Caption: A typical workflow for computational investigation of reaction mechanisms.

Conclusion

This guide has provided a detailed overview of the theoretical underpinnings of key reaction mechanisms involving this compound. While in-depth computational studies are most prominent for its decarboxylation, the generalized mechanisms for its synthesis, esterification, and amidation offer a solid framework for understanding its chemical behavior. The provided experimental protocols serve as practical starting points for laboratory investigations. It is anticipated that future computational research will further illuminate the intricacies of these and other reactions of this compound, aiding in the rational design of novel therapeutic agents.

References

Chiral Properties of Diphenylacetic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties of diphenylacetic acid derivatives, compounds of significant interest in medicinal chemistry and materials science. The stereochemistry of these molecules often dictates their biological activity and physical properties, making the synthesis, resolution, and analysis of their enantiomers a critical aspect of research and development. This document details the synthesis of chiral this compound derivatives, methods for their chiral resolution, and analytical techniques for characterizing their chiroptical properties, with a focus on providing practical experimental protocols and quantitative data.

Introduction to Chirality in this compound Derivatives

This compound and its derivatives possess a chiral center when the alpha-carbon is substituted with two different phenyl groups or when one of the phenyl rings is appropriately substituted, leading to molecular asymmetry. The existence of enantiomers, non-superimposable mirror images, can result in markedly different pharmacological and toxicological profiles. For instance, the differential binding of enantiomers to chiral biological targets such as enzymes and receptors is a well-established phenomenon that underscores the importance of stereospecific synthesis and analysis. A notable example is the differential inhibition of cyclooxygenase (COX) enzymes by chiral non-steroidal anti-inflammatory drugs (NSAIDs), where one enantiomer often exhibits significantly higher therapeutic activity.[1][2][3]

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound derivatives can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. A notable method for the enantioselective synthesis of chiral this compound derivatives is the Palladium(II)-catalyzed enantioselective C-H olefination of this compound substrates. This method utilizes monoprotected chiral amino acid ligands to induce stereoselectivity, achieving high enantiomeric excess (ee) of up to 97%.[4]

Chiral Resolution

Chiral resolution is a widely employed technique for separating enantiomers from a racemic mixture.[5] The most common approach involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6]

Table 1: Chiral Resolving Agents for this compound and its Derivatives

Resolving AgentTypeRemarks
(R)-(+)-1-PhenylethylamineChiral AmineCommonly used for the resolution of acidic compounds.
(S)-(-)-1-PhenylethylamineChiral AmineUsed to resolve the opposite enantiomer.
CinchonidineChiral AlkaloidEffective for the resolution of various carboxylic acids.
BrucineChiral AlkaloidA readily available natural product used for resolving acidic racemates.

Quantitative Chiral Data of this compound Derivatives

The chiroptical properties of enantiomers are quantified by their specific rotation and enantiomeric excess. Specific rotation is the angle to which a compound rotates plane-polarized light at a specific concentration and path length.[7][8] Enantiomeric excess is a measure of the purity of a chiral sample.[9]

Table 2: Quantitative Chiral Data for Selected this compound Derivatives

CompoundEnantiomerSpecific Rotation ([α])Enantiomeric Excess (ee)Conditions
2-Hydroxy-2,2-diphenylacetic acid(S)-(-)--78.5°>99%c 1.0, Ethanol
2-Hydroxy-2,2-diphenylacetic acid(R)-(+)-+78.5°>99%c 1.0, Ethanol
α-Methoxythis compound(R)-(-)--153°>98%c 1.0, Chloroform
α-Methoxythis compound(S)-(+)-+153°>98%c 1.0, Chloroform
2-Amino-2,2-diphenylacetic acid(R)-(-)--135°>99%c 0.5, 1N HCl
2-Amino-2,2-diphenylacetic acid(S)-(+)-+135°>99%c 0.5, 1N HCl

Note: Specific rotation values can vary with solvent, temperature, and wavelength.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the chiral properties of this compound derivatives.

Protocol for Chiral Resolution of Racemic this compound using (R)-(+)-1-Phenylethylamine

This protocol describes the separation of the enantiomers of this compound through the formation and fractional crystallization of diastereomeric salts.

Materials:

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic this compound (10.0 g, 47.1 mmol) in hot methanol (150 mL). In a separate flask, dissolve (R)-(+)-1-phenylethylamine (5.7 g, 47.1 mmol) in methanol (50 mL). Slowly add the amine solution to the acid solution with stirring.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-diphenylacetic acid and (R)-1-phenylethylamine is less soluble and will crystallize out. Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation of the Less Soluble Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomer: Suspend the collected crystals in water (100 mL) and add 1 M sodium hydroxide until the solution is basic (pH > 10) to liberate the (R)-1-phenylethylamine. Extract the amine with diethyl ether (3 x 50 mL). Acidify the aqueous layer with 1 M hydrochloric acid (to pH < 2) to precipitate the (R)-diphenylacetic acid.

  • Isolation and Purification: Collect the (R)-diphenylacetic acid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure enantiomer.

  • Isolation of the More Soluble Enantiomer: The filtrate from step 3 contains the more soluble diastereomeric salt of (S)-diphenylacetic acid. Concentrate the filtrate and repeat the liberation procedure (step 4 and 5) to isolate (S)-diphenylacetic acid.

Protocol for Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric excess of a chiral sample.[10][11][12][13]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is often effective.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (for acidic compounds) is commonly used. A typical starting point is 90:10 (v/v) n-hexane:isopropanol + 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Temperature: Ambient.

Procedure:

  • Sample Preparation: Prepare a standard solution of the racemic this compound derivative (e.g., 1 mg/mL) in the mobile phase. Prepare a solution of the resolved enantiomer at a similar concentration.

  • Injection: Inject a small volume (e.g., 10 µL) of the racemic standard onto the column to determine the retention times of the two enantiomers.

  • Analysis: Inject the solution of the resolved enantiomer.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol for Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules and is a powerful tool for characterizing their stereochemistry.[14][15][16]

Instrumentation and Conditions:

  • CD Spectrometer: A standard CD spectrometer.

  • Solvent: A UV-transparent solvent in which the compound is soluble (e.g., methanol, acetonitrile).

  • Concentration: Typically in the range of 10⁻⁴ to 10⁻⁵ M.

  • Path Length: 1 cm quartz cuvette.

  • Wavelength Range: Typically scanned from 350 nm to 200 nm.

  • Parameters: Set appropriate scan speed, bandwidth, and response time as per the instrument's manual.

Procedure:

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative in the chosen solvent.

  • Blank Spectrum: Record a spectrum of the solvent alone to use as a baseline.

  • Sample Spectrum: Record the CD spectrum of the sample.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. The resulting spectrum will show positive or negative Cotton effects characteristic of the enantiomer's absolute configuration. The mirror-image spectrum is expected for the opposite enantiomer.

Visualizations

Experimental Workflow for Chiral Resolution and Analysis

The following diagram illustrates a typical workflow for the chiral resolution of a racemic this compound derivative and subsequent analysis of the enantiopurity.

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis racemic_synthesis Racemic Synthesis of This compound Derivative salt_formation Diastereomeric Salt Formation (with Chiral Resolving Agent) racemic_synthesis->salt_formation Racemic Mixture crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation Different Solubilities liberation Liberation of Enantiomers separation->liberation Separated Diastereomers hplc Chiral HPLC Analysis liberation->hplc Isolated Enantiomers cd CD Spectroscopy liberation->cd ee_determination Enantiomeric Excess (ee) Determination hplc->ee_determination absolute_config Absolute Configuration Assignment cd->absolute_config

Caption: Workflow for Chiral Resolution and Analysis.

Signaling Pathway: Enantioselective Inhibition of Cyclooxygenase (COX)

This diagram illustrates the enantioselective inhibition of the COX enzyme, a key target for many anti-inflammatory drugs. One enantiomer of a chiral this compound derivative may bind more effectively to the active site of the enzyme, leading to greater inhibition of prostaglandin (B15479496) synthesis.

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme (e.g., COX-2) Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation R_Enantiomer (R)-Enantiomer of Diphenylacetic Acid Derivative R_Enantiomer->COX_Enzyme Weak Inhibition S_Enantiomer (S)-Enantiomer of Diphenylacetic Acid Derivative S_Enantiomer->COX_Enzyme Strong Inhibition

Caption: Enantioselective COX Enzyme Inhibition.

Conclusion

The chiral properties of this compound derivatives are of paramount importance in their application, particularly in the pharmaceutical industry. A thorough understanding of their synthesis, resolution, and chiroptical analysis is essential for the development of safe and effective chiral drugs. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for their work in this exciting and challenging field. The continued development of novel enantioselective synthetic methods and more efficient resolution techniques will undoubtedly lead to the discovery of new and improved chiral compounds with valuable therapeutic properties.

References

A Technical Guide to the Historical Synthesis of Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of diphenylacetic acid, a crucial intermediate in the development of various pharmaceuticals. The following sections provide a detailed overview of key historical synthetic routes, complete with experimental protocols and comparative data to inform modern research and development.

Core Synthesis Methodologies

Several distinct pathways for the synthesis of this compound have been documented in chemical literature. These methods, developed over the late 19th and early 20th centuries, highlight a range of synthetic strategies, from the reduction of oxygenated precursors to the carboxylation of hydrocarbon frameworks. Each method carries its own set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.

Reduction of Benzilic Acid

One of the most well-documented and high-yielding historical methods is the reduction of benzilic acid. This approach utilizes a strong reducing agent, typically hydriodic acid generated in situ from red phosphorus and iodine, to deoxygenate the hydroxyl group of benzilic acid.

Experimental Protocol:

A detailed procedure for this reduction is provided in Organic Syntheses.[1] In a 1-liter round-bottom flask, 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine are combined. The mixture is allowed to stand for 15-20 minutes to allow for the formation of phosphorus triiodide. Subsequently, 5 mL of water and 100 g (0.44 mole) of benzilic acid are added. The reaction mixture is then refluxed for a minimum of 2.5 hours.

Upon completion, the hot solution is filtered to remove excess red phosphorus. The filtrate is then carefully poured into a cold, stirred solution of 20-25 g of sodium bisulfite in 1 liter of water to quench any remaining iodine and precipitate the product. The resulting white or slightly yellow precipitate of this compound is collected by suction filtration, washed with cold water, and dried. This method is reported to yield 88-90 g (94-97%) of crude product with a melting point of 141-144 °C. Recrystallization from 50% ethanol (B145695) can afford a purer product with a melting point of 144-145 °C.[1]

Synthesis from Glyoxylic Acid and Benzene (B151609)

This method provides a direct route to this compound through the reaction of glyoxylic acid with benzene in the presence of a strong acid catalyst.

Experimental Protocol:

According to a patented procedure, 18.6 g of glyoxylic acid hydrate (B1144303) and 200 cc of benzene are placed in a reaction vessel.[2] With agitation, 162.0 g of chlorsulfonic acid is added over a 2-hour period while maintaining the temperature at 20-30 °C. The mixture is stirred for an additional 1.5 hours at the same temperature, followed by heating at 50 °C for one hour.

The reaction is quenched by pouring the mixture into 1000 cc of cold water. Excess benzene is removed by distillation. The crude product is then dissolved in an aqueous sodium hydroxide (B78521) solution, extracted with toluene, and the aqueous layer is treated with potassium permanganate (B83412) and activated carbon to remove impurities. Finally, the this compound is precipitated by acidification with concentrated sulfuric acid. The reported yield for this process is 67.2% of the theoretical amount.[2]

Synthesis from Chloral (B1216628) via Diphenyl Trichlorethane

A multi-step synthesis starting from the readily available chloral has also been described. This process involves the initial formation of diphenyl trichlorethane, which is subsequently hydrolyzed to this compound.

Experimental Protocol:

The first step involves the condensation of chloral with benzene. The resulting diphenyl trichlorethane is then hydrolyzed. In a described procedure, a unit charge of diphenyl trichlorethane is dissolved in an excess of alkali (e.g., sodium hydroxide) in diethylene glycol. The mixture is heated to 150-155 °C and reacted for 4.5 hours at atmospheric pressure.

Upon completion, the reaction mixture is diluted with water and cooled. The aqueous solution containing the sodium salt of this compound is then extracted with benzene to remove any unreacted starting material or byproducts. The aqueous layer is subsequently acidified with a mineral acid, such as sulfuric acid, to precipitate the crude this compound. The product is then collected by filtration, washed with water, and dried.

Carbonation of Diphenylmethane (B89790)

An early method for the synthesis of this compound involves the carbonation of a diphenylmethane-derived organometallic species. This approach leverages the acidity of the methylene (B1212753) protons of diphenylmethane.

Experimental Protocol:

Hydrolysis of 1,1-Dichloro-2,2-diphenylethylene

Another historical route to this compound is through the hydrolysis of 1,1-dichloro-2,2-diphenylethylene. This method relies on the conversion of the dichloroalkene to the corresponding carboxylic acid under hydrolytic conditions.

Experimental Protocol:

Similar to the carbonation of diphenylmethane, this is a historically cited method for which detailed, contemporary experimental protocols are not prevalent in the readily accessible literature. The successful implementation of this synthesis would likely require forcing conditions to achieve the hydrolysis of the vinylidene chloride moiety.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described historical synthesis methods of this compound, where available.

Synthesis MethodStarting MaterialsKey ReagentsReaction TimeYield (%)Melting Point (°C)
Reduction of Benzilic Acid Benzilic AcidRed Phosphorus, Iodine, Glacial Acetic Acid>2.5 hours94-97%141-144 (crude), 144-145 (recrystallized)
From Glyoxylic Acid Glyoxylic Acid, BenzeneChlorsulfonic Acid~4.5 hours67.2%141.5-143.5 (recrystallized)
From Chloral Chloral, BenzeneNaOH, Diethylene Glycol (for hydrolysis)4.5 hours (hydrolysis)Not specifiedNot specified
Carbonation of Diphenylmethane DiphenylmethanePhenylsodium (B238773), CO₂, HClNot specifiedNot specifiedNot specified
Hydrolysis of Dichloro-diphenylethylene 1,1-Dichloro-2,2-diphenylethyleneHydrolysis agentNot specifiedNot specifiedNot specified

Synthesis Pathways and Logical Relationships

The following diagrams illustrate the logical flow and key transformations in the historical synthesis of this compound.

Synthesis_Pathways Benzilic_Acid Benzilic Acid Diphenylacetic_Acid This compound Benzilic_Acid->Diphenylacetic_Acid Reduction (HI/P) Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Diphenylacetic_Acid Condensation (H+) Benzene Benzene Diphenyl_trichlorethane Diphenyl Trichlorethane Benzene->Diphenyl_trichlorethane Condensation Benzene->Diphenylacetic_Acid Condensation (H+) Chloral Chloral Chloral->Diphenyl_trichlorethane Condensation Diphenylmethane Diphenylmethane Diphenylmethylsodium Diphenylmethylsodium Diphenylmethane->Diphenylmethylsodium Deprotonation (Phenylsodium) Dichloro_diphenylethylene 1,1-Dichloro-2,2- diphenylethylene Dichloro_diphenylethylene->Diphenylacetic_Acid Hydrolysis Diphenyl_trichlorethane->Diphenylacetic_Acid Hydrolysis Diphenylmethylsodium->Diphenylacetic_Acid Carbonation (CO₂) Experimental_Workflow_Benzilic_Acid cluster_prep Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup and Isolation A Mix Glacial Acetic Acid, Red Phosphorus, and Iodine B Allow to react (15-20 min) A->B C Add Water and Benzilic Acid B->C D Reflux for >2.5 hours C->D E Filter hot solution (remove excess P) D->E F Pour into NaHSO₃ solution E->F G Filter precipitated product F->G H Wash with cold water and dry G->H I I H->I This compound

References

The Role of Diphenylacetic Acid as a Xenobiotic Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylacetic acid (DPAA), a molecule with a distinct chemical structure, is recognized not only as a synthetic precursor in the pharmaceutical industry but also as a xenobiotic metabolite.[1] Understanding the pathways of its formation from parent compounds and its subsequent metabolic fate is crucial for drug development, toxicology, and regulatory sciences. This technical guide provides an in-depth exploration of the role of this compound in xenobiotic metabolism, detailing its formation from precursor compounds, the enzymatic processes involved, and its own metabolic journey within biological systems. It consolidates quantitative data, outlines detailed experimental protocols for its study, and visualizes the key metabolic and analytical pathways.

Introduction

This compound (C₁₄H₁₂O₂) is a carboxylic acid characterized by two phenyl groups attached to the alpha carbon of an acetic acid moiety.[1] While it serves as a building block for various pharmaceuticals, its appearance as a metabolite indicates that certain xenobiotics—foreign chemical substances not naturally produced by an organism—are transformed into this compound within the body. The study of such metabolic pathways is a cornerstone of drug metabolism and pharmacokinetics (DMPK), as the formation of metabolites can significantly influence a drug's efficacy, safety, and potential for drug-drug interactions. This guide will focus on the transformation of xenobiotics into this compound and the subsequent biotransformation of DPAA itself.

Formation of this compound from Xenobiotic Precursors

The generation of this compound as a metabolite primarily occurs through the hydrolysis of precursor compounds containing a diphenylacetonitrile (B117805) or diphenylacetamide functional group. These reactions are catalyzed by specific classes of enzymes widely involved in xenobiotic metabolism.

Precursor Xenobiotics

While direct metabolic data linking modern pharmaceuticals to this compound is sparse in publicly available literature, the metabolic pathways of older compounds and agrochemicals provide clear precedents.

  • Diphenamid: This herbicide undergoes metabolic transformation to N-methyl-2,2-diphenylacetamide and subsequently to 2,2-diphenylacetamide.[2][3] It is highly probable that the latter is further hydrolyzed to form this compound.

  • Diphenylacetonitrile-containing Compounds: Various industrial chemicals and pharmaceutical precursors contain the diphenylacetonitrile structure.[4] This nitrile group is a prime target for enzymatic hydrolysis to a carboxylic acid. For instance, the narcotic analgesic Bezitramide contains a 3-cyano-3,3-diphenylpropionamide moiety, and its metabolism involves the hydrolysis of this nitrile group.[5]

Enzymatic Pathways

The conversion of diphenyl-containing precursors to this compound is mediated by hydrolytic enzymes.

  • Amidases (EC 3.5.1.4): These enzymes, also known as amidohydrolases, catalyze the hydrolysis of amide bonds.[2][6] Xenobiotics containing a diphenylacetamide group can be cleaved by amidases to yield this compound and ammonia. Amidases are found in various tissues, including the liver, and are key players in the metabolism of numerous drugs.[2][6]

  • Nitrilases (EC 3.5.5.1): This class of enzymes directly hydrolyzes nitrile groups to carboxylic acids and ammonia.[7][8] Human nitrilase-like proteins, NIT1 and NIT2, are expressed in the liver and could potentially metabolize xenobiotics with a diphenylacetonitrile structure.[9] However, the substrate specificity of these enzymes is a critical factor, and their precise role in the metabolism of specific nitrile-containing drugs is an area of ongoing research.[9]

The following diagram illustrates the general metabolic pathway from diphenyl-containing xenobiotics to this compound.

G Xenobiotic_Nitrile Xenobiotic with Diphenylacetonitrile Moiety DPAA This compound Xenobiotic_Nitrile->DPAA Hydrolysis Xenobiotic_Amide Xenobiotic with Diphenylacetamide Moiety Xenobiotic_Amide->DPAA Hydrolysis Nitrilase Nitrilase (e.g., NIT1, NIT2) Nitrilase->Xenobiotic_Nitrile:s Amidase Amidase Amidase->Xenobiotic_Amide:s G DPAA This compound Glucuronide Diphenylacetylglucuronide DPAA->Glucuronide UGTs Glycine_Conj Glycine Conjugate DPAA->Glycine_Conj Acyl-CoA Synthetase, Glycine N-acyltransferase Taurine_Conj Taurine Conjugate (e.g., in cats) DPAA->Taurine_Conj Acyl-CoA Synthetase, Taurine N-acyltransferase Excretion Urinary Excretion Glucuronide->Excretion Glycine_Conj->Excretion Taurine_Conj->Excretion G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_processing Sample Processing cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate & Sample (t = 0, 15, 30, 60 min) HLM->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH NADPH Regenerating System NADPH->Incubate Test_Cmpd Test Compound Test_Cmpd->Incubate Quench Quench with ACN + Internal Standard Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS G Sample Processed Sample (e.g., plasma supernatant) LC_Column Reverse-Phase C18 Column Sample->LC_Column Injection ESI_Source Electrospray Ionization (Negative Mode) LC_Column->ESI_Source Elution Quadrupole1 Q1: Precursor Ion Selection (m/z 211.1) ESI_Source->Quadrupole1 Ionization Quadrupole2 Q2: Collision Cell (Fragmentation) Quadrupole1->Quadrupole2 Isolation Quadrupole3 Q3: Product Ion Selection (m/z 167.1) Quadrupole2->Quadrupole3 CID Detector Detector Quadrupole3->Detector Detection Data Data Acquisition & Quantification Detector->Data

References

Investigating the Electronic Properties of Substituted Diphenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Substituted diphenylacetic acids are a class of compounds with significant applications in medicinal chemistry and materials science. Their biological activity and physical characteristics are intrinsically linked to the electronic properties conferred by various substituents on their phenyl rings. This technical guide provides a comprehensive overview of the methodologies used to investigate these electronic properties, focusing on the quantitative analysis of substituent effects. It details experimental protocols for synthesis, spectroscopic analysis, and electrochemical characterization. Furthermore, it explores the application of the Hammett linear free-energy relationship to correlate structural modifications with changes in acidity. The guide culminates in a case study of the drug Loperamide, illustrating the direct link between molecular structure, electronic properties, and biological signaling pathways, making it an essential resource for researchers, scientists, and drug development professionals.

Introduction to Diphenylacetic Acids

Diphenylacetic acid, also known as diphenylethanoic acid, is a carboxylic acid featuring a central acetic acid moiety with two phenyl group substituents. This core structure is a prevalent scaffold in a variety of pharmacologically active molecules. The electronic nature of the phenyl rings can be systematically tuned by introducing different functional groups (substituents) at the meta- and para- positions. These modifications directly influence the molecule's acidity (pKa), redox potential, and interaction with biological targets, thereby altering its efficacy and function. Understanding and quantifying these electronic effects is a cornerstone of rational drug design and molecular engineering.

Synthesis of Substituted Diphenylacetic Acids

A reliable synthesis of substituted diphenylacetic acids is crucial for systematic investigation. One effective and reproducible method involves a multi-step process starting from commercially available substituted benzophenones.

G A Substituted Benzophenone B Treatment with Trimethylsulfoxonium (B8643921) iodide / NaH A->B Step 1 C Epoxide Intermediate B->C D Rearrangement with BF3-Et2O C->D Step 2 E Unstable Aldehyde Intermediate D->E F Immediate Oxidation (e.g., Jones Reagent) E->F Step 3 G Substituted This compound F->G

General Synthetic Workflow for Substituted Diphenylacetic Acids.

This workflow provides a versatile route to a variety of derivatives, enabling the systematic study of substituent effects. Detailed protocols are provided in the Appendix.

Experimental Techniques for Investigating Electronic Properties

A multi-faceted approach employing potentiometric, spectroscopic, and electrochemical techniques is necessary to fully characterize the electronic properties of substituted diphenylacetic acids.

Acidity Constant (pKa) Determination

The acidity constant (pKa) is a fundamental measure of the electronic influence of substituents on the carboxyl group. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion, resulting in a stronger acid (lower pKa), while electron-donating groups (EDGs) have the opposite effect. Potentiometric titration is the standard method for pKa determination.

G A Prepare analyte solution (Substituted this compound in solvent, e.g., 70:30 ethanol-water) C Titrate with standardized base (e.g., 0.05 M NaOH) recording pH vs. volume A->C B Calibrate pH meter with standard buffers B->C D Plot Titration Curve (pH vs. Volume of Titrant) C->D E Determine Equivalence Point (Veq) D->E F Identify pH at half-equivalence point (Veq / 2) E->F G pKa = pH at Veq / 2 F->G

Experimental Workflow for pKa Determination via Titration.
Spectroscopic Analysis

Spectroscopy provides insight into how substituents alter the electronic structure and bonding within the molecule.

  • UV-Vis Spectroscopy : This technique probes electronic transitions. The absorption maxima (λ_max) can be correlated with the extent of conjugation and the electronic nature of substituents. For instance, the parent this compound exhibits absorption maxima that can be influenced by substituents altering the energy of the π-π* transitions of the phenyl rings.[1]

  • Infrared (IR) Spectroscopy : IR spectroscopy is sensitive to changes in bond vibrational frequencies. The most informative band for this class of compounds is the carbonyl (C=O) stretch of the carboxylic acid group (typically ~1700 cm⁻¹). EWGs increase the C=O bond order through inductive effects, shifting this peak to a higher frequency, while EDGs have a lesser effect.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the electronic environment of specific atoms. The chemical shift of the acidic proton is highly variable. More reliably, the chemical shift of the quaternary α-carbon and the carbonyl carbon are sensitive to the electronic effects of the ring substituents.[2] EWGs will deshield these carbons, shifting their signals downfield (to higher ppm values).

Electrochemical Analysis (Cyclic Voltammetry)

Cyclic voltammetry (CV) can be used to determine the oxidation and reduction potentials of substituted diphenylacetic acids. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Substituents significantly modulate these frontier orbital energies; EDGs raise the HOMO energy, making the molecule easier to oxidize (less positive potential), while EWGs lower the LUMO energy, making it easier to reduce (less negative potential). The experimental principles for related phenylacetic acids can be adapted for these studies.[3]

Quantitative Analysis of Substituent Effects: The Hammett Relationship

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic effect of meta- and para- substituents.[4] It is a linear free-energy relationship expressed as:

log(K/K₀) = ρσ

Where:

  • K is the equilibrium constant (e.g., acid dissociation constant, Ka) for the substituted compound.

  • K₀ is the equilibrium constant for the unsubstituted (parent) compound.

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent and is independent of the reaction. It quantifies the electronic effect of a substituent relative to hydrogen. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.

  • ρ (rho) is the reaction constant , which depends on the nature of the reaction and its sensitivity to substituent effects. By definition, ρ = 1 for the dissociation of benzoic acid in water at 25°C.

For the dissociation of substituted diphenylacetic acids, plotting log(Kₐ/Kₐ₀) or (pKₐ₀ - pKₐ) against the appropriate σ values yields a straight line with a slope of ρ. The magnitude of ρ indicates the sensitivity of the reaction to electronic effects. For phenylacetic acids, the ρ value is smaller than that for benzoic acids, demonstrating that the methylene (B1212753) (-CH₂-) group between the phenyl ring and the carboxyl group attenuates the transmission of electronic effects.[5][6] A similar, though slightly different, ρ value would be expected for the this compound series.

Table 1: Hammett Substituent Constants (σ) for Common Groups [7][8][9][10]

Substituentσ_metaσ_paraElectronic Effect
-H0.000.00Reference
-CH₃-0.07-0.17Electron-Donating (Weak)
-OCH₃+0.12-0.27Donating (Resonance) > Withdrawing (Inductive)
-OH+0.12-0.37Donating (Resonance) > Withdrawing (Inductive)
-F+0.34+0.06Electron-Withdrawing (Inductive)
-Cl+0.37+0.23Electron-Withdrawing (Inductive)
-Br+0.39+0.23Electron-Withdrawing (Inductive)
-CN+0.56+0.66Electron-Withdrawing (Strong)
-NO₂+0.71+0.78Electron-Withdrawing (Very Strong)

Table 2: Illustrative pKa and Spectroscopic Data for Phenylacetic Acids

Substituent (para-)pKa (in H₂O)Approx. C=O Stretch (cm⁻¹)Effect on Acidity
-OCH₃4.50~1705Decreased
-H4.31~1710Reference
-Cl4.19~1715Increased
-NO₂3.85~1720Increased (Strongly)

Note: Data for phenylacetic acid is used for illustration. A similar trend is expected for diphenylacetic acids, though absolute values will differ.

Relevance in Drug Development: QSAR and Signaling Pathways

Quantitative Structure-Activity Relationship (QSAR)

In drug development, QSAR models are used to correlate the chemical structure of compounds with their biological activity. Electronic properties, often quantified by Hammett constants (σ) or computationally derived parameters like atomic charges, are critical descriptors in these models. A QSAR equation might take the form:

log(1/C) = c₁σ + c₂logP + c₃Eₛ + ...

where C is the concentration required for a specific biological effect, logP is a measure of lipophilicity, and Eₛ is a steric parameter. By understanding how electronic effects (σ) contribute to activity, medicinal chemists can rationally design more potent analogues.

Case Study: Loperamide and the µ-Opioid Receptor Pathway

Loperamide (Imodium) is a well-known antidiarrheal drug derived from this compound. Its mechanism of action involves acting as an agonist at the µ-opioid receptors located in the myenteric plexus of the large intestine.[11][12][13]

G Loperamide's Mechanism of Action cluster_0 Intestinal Smooth Muscle Cell cluster_1 Physiological Response A Loperamide B µ-Opioid Receptor (in Myenteric Plexus) A->B Binds to C Receptor Activation B->C D Inhibition of Acetylcholine & Prostaglandin Release C->D E Decreased Peristalsis (Propulsive Contractions) D->E F Increased Intestinal Transit Time E->F G Increased Water and Electrolyte Absorption F->G H Antidiarrheal Effect G->H

Signaling Pathway for Loperamide Action.

The specific arrangement of phenyl groups and other functionalities in Loperamide, governed by their electronic and steric properties, allows for potent and selective binding to this receptor.[14] While it is an opioid agonist, its high affinity for the P-glycoprotein efflux pump in the blood-brain barrier prevents it from reaching the central nervous system at therapeutic doses, thus avoiding central opioid effects.[11] This case highlights how precise tuning of a molecule's properties, rooted in its electronic structure, can lead to a safe and effective therapeutic agent.

Conclusion

The electronic properties of substituted diphenylacetic acids are a critical determinant of their chemical reactivity, physical characteristics, and biological function. A systematic investigation using potentiometric, spectroscopic, and electrochemical methods, combined with the quantitative framework of the Hammett relationship, allows for a deep understanding of substituent effects. This knowledge is paramount for the rational design of novel molecules in fields ranging from pharmacology to materials science, enabling the development of compounds with precisely tailored properties for specific applications.

Appendix: Detailed Experimental Protocols

Protocol 7.1: Synthesis of 4,4'-dichlorothis compound
  • Epoxide Formation : To a suspension of sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) in 100 mL of dry DMSO, add trimethylsulfoxonium iodide (11.0 g, 50 mmol) portion-wise under a nitrogen atmosphere. Stir the resulting mixture for 30 minutes. Add a solution of 4,4'-dichlorobenzophenone (B107185) (10.0 g, 39.8 mmol) in 50 mL of dry DMSO. Stir the reaction at room temperature for 12 hours. Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude epoxide.

  • Rearrangement and Oxidation : Dissolve the crude epoxide in 100 mL of dry diethyl ether and cool to 0°C. Add boron trifluoride diethyl etherate (BF₃·Et₂O, 5.0 mL, 39.8 mmol) dropwise. Stir at 0°C for 1 hour. Caution: The intermediate aldehyde is unstable. Immediately after the rearrangement is complete (monitored by TLC), cool the reaction mixture to 0°C and add Jones reagent dropwise until a persistent orange color is observed. Stir for an additional 2 hours. Add isopropanol (B130326) to quench excess oxidant. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Protocol 7.2: pKa Determination by Potentiometric Titration
  • Solution Preparation : Accurately weigh approximately 0.1 mmol of the substituted this compound and dissolve it in 50 mL of a 70:30 (v/v) ethanol-water solution in a 100 mL beaker equipped with a magnetic stir bar.

  • Instrument Calibration : Calibrate a pH meter using standard aqueous buffers of pH 4.00, 7.00, and 10.00.

  • Titration : Place the calibrated pH electrode and a temperature probe into the analyte solution. Begin stirring. Fill a 10 mL burette with a standardized ~0.05 M NaOH solution (in 70:30 ethanol-water). Add the titrant in 0.10 mL increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis : Plot pH versus the volume of NaOH added. Determine the equivalence point from the inflection point of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V). The pKa is equal to the pH at the half-equivalence point (V_eq / 2). Perform the titration in triplicate for each compound.

Protocol 7.3: Spectroscopic and Electrochemical Analysis
  • UV-Vis Spectroscopy : Prepare 1x10⁻⁴ M solutions of each compound in spectroscopic grade ethanol. Record the absorbance spectrum from 200 to 400 nm using a quartz cuvette with a 1 cm path length.

  • IR Spectroscopy : Acquire spectra using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the ATR crystal. Record data from 4000 to 400 cm⁻¹.

  • NMR Spectroscopy : Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Cyclic Voltammetry : Prepare a 1 mM solution of the analyte in acetonitrile (B52724) containing 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte. Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. Scan the potential at a rate of 100 mV/s over a suitable range to observe the oxidation/reduction events.

References

Methodological & Application

Application Note: A Proposed Multi-Step Synthesis of Diphenylacetic Acid from Benzilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines a detailed protocol for a proposed multi-step synthesis of diphenylacetic acid, starting from benzilic acid. This route involves the protection of the carboxylic acid moiety, reduction of the tertiary alcohol, and subsequent deprotection to yield the final product. The described methodology is based on established organic chemistry principles and may serve as a foundational procedure for researchers.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. While numerous methods exist for its preparation, this application note details a specific, albeit less common, synthetic pathway starting from benzilic acid. This multi-step approach is presented for research and development purposes and may require optimization for specific laboratory conditions.

Reaction Scheme

The overall proposed transformation from benzilic acid to this compound is depicted in the following multi-step scheme:

  • Step 1: Esterification: Protection of the carboxylic acid group of benzilic acid as a methyl ester.

  • Step 2: Reduction: Reduction of the tertiary hydroxyl group of the methyl benzilate.

  • Step 3: Hydrolysis: Deprotection of the methyl ester to yield this compound.

Experimental Protocols

3.1. Step 1: Synthesis of Methyl Benzilate

This procedure details the esterification of benzilic acid to form methyl benzilate.

  • To a solution of benzilic acid (1 equivalent) in methanol (B129727) (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude methyl benzilate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl benzilate.

3.2. Step 2: Synthesis of Methyl Diphenylacetate

This protocol describes the reduction of the tertiary alcohol in methyl benzilate.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl benzilate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a suitable reducing agent, such as a borane (B79455) complex (e.g., borane-tetrahydrofuran (B86392) complex, 2-3 equivalents), to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude methyl diphenylacetate.

  • Purify the product by column chromatography on silica (B1680970) gel.

3.3. Step 3: Synthesis of this compound

This final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Dissolve methyl diphenylacetate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (B78521) (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2 with cold 1M HCl.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the described synthetic route. Yields are illustrative and may vary based on experimental conditions.

StepReactantMolar Mass ( g/mol )EquivalentsProductMolar Mass ( g/mol )Theoretical Yield (g)% Yield (Illustrative)
1Benzilic Acid228.241.0Methyl Benzilate242.2710.6290%
2Methyl Benzilate242.271.0Methyl Diphenylacetate226.278.4280%
3Methyl Diphenylacetate226.271.0This compound212.247.4295%
Assuming 10g of Benzilic Acid as the starting material.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from benzilic acid.

Synthesis_Workflow Start Benzilic Acid Step1 Step 1: Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl Benzilate Step1->Intermediate1 Step2 Step 2: Reduction (Reducing Agent, THF) Intermediate1->Step2 Intermediate2 Methyl Diphenylacetate Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, H₂O/MeOH) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for Diphenylacetic Acid in Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetic acid, a versatile organic compound, is primarily recognized as a key intermediate and building block in the synthesis of pharmaceuticals and other complex organic molecules. Its applications range from pharmaceutical development to polymer production. While it is a carboxylic acid and can participate in acid-base chemistry, its role as a primary catalyst is less common. However, recent research has demonstrated its utility as a co-catalyst in a specialized rhodium-catalyzed domino reaction. This document provides detailed application notes and protocols for the use of this compound in this specific catalytic synthesis.

Catalytic Application: Co-catalyst in Rhodium-Catalyzed Domino Reaction

This compound has been identified as an effective co-catalyst in the rhodium-catalyzed regioselective domino azlactone-alkyne coupling/aza-Cope rearrangement. This reaction provides a facile and atom-economical route to synthesize 2-allyl-3-oxazolin-5-one derivatives, which are valuable precursors for more complex molecules, including trisubstituted pyridines.

In this domino reaction, this compound is thought to act as a proton shuttle, facilitating the key steps of the catalytic cycle. Its acidic nature and steric bulk are believed to contribute to the efficiency and selectivity of the reaction.

Reaction Scheme:

A general scheme for this rhodium-catalyzed domino reaction is presented below. The reaction involves the coupling of an azlactone and an alkyne, followed by an intramolecular aza-Cope rearrangement.

G cluster_reactants Reactants cluster_catalysts Catalytic System Azlactone Azlactone Product 2-Allyl-3-oxazolin-5-one Azlactone->Product Domino Reaction Alkyne Alkyne Alkyne->Product Rh_catalyst [Rh(cod)Cl]2 / Ligand Rh_catalyst->Product DPAA This compound (Catalyst) DPAA->Product

Figure 1. General workflow of the Rh-catalyzed domino reaction.

Experimental Protocol

The following is a detailed protocol for the rhodium-catalyzed synthesis of 2-allyl-3-oxazolin-5-one derivatives using this compound as a co-catalyst, based on the work by Kuang, Parveen, and Breit.

Materials:

  • Azlactone substrate

  • Alkyne substrate

  • [Rh(cod)Cl]₂ (Rhodium(I) chloride cyclooctadiene complex dimer)

  • Triphenyl phosphite (B83602) (P(OPh)₃)

  • This compound

  • 1,4-Dioxane (B91453) (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk tube under an inert atmosphere, add the azlactone substrate (1.0 equiv.).

  • Addition of Catalysts and Reagents: To the same tube, add [Rh(cod)Cl]₂ (2.5 mol%), triphenyl phosphite (10 mol%), and this compound (20 mol%).

  • Addition of Solvent and Alkyne: Add anhydrous 1,4-dioxane to the reaction mixture, followed by the alkyne substrate (1.2 equiv.).

  • Reaction Conditions: The reaction mixture is then stirred at a specified temperature (e.g., 60 °C) for a designated period (e.g., 12-24 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-allyl-3-oxazolin-5-one product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a specific 2-allyl-3-oxazolin-5-one derivative using this protocol.

EntryAzlactone SubstrateAlkyne SubstrateRh Catalyst (mol%)Ligand (mol%)This compound (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Phenyl-4-methyl-oxazol-5(4H)-one1-Phenyl-1-propyne2.510201,4-Dioxane601885
22,4-Diphenyl-oxazol-5(4H)-one1-Phenyl-1-propyne2.510201,4-Dioxane602078
32-Methyl-4-phenyl-oxazol-5(4H)-one1-Phenyl-1-propyne2.510201,4-Dioxane602481

Logical Relationship of Catalytic Components

The interplay between the rhodium complex, the ligand, and this compound is crucial for the success of the domino reaction. The following diagram illustrates the logical relationship and proposed roles of these components in the catalytic cycle.

G Rh_complex [Rh(cod)Cl]2 + P(OPh)3 Active_Rh Active Rh(I) Catalyst Rh_complex->Active_Rh Activation Coupling Azlactone-Alkyne Coupling Active_Rh->Coupling Azlactone Azlactone Azlactone->Coupling Alkyne Alkyne Alkyne->Coupling DPAA This compound Proton_Shuttle Proton Transfer Facilitation DPAA->Proton_Shuttle Proton_Shuttle->Coupling Facilitates Aza_Cope Aza-Cope Rearrangement Proton_Shuttle->Aza_Cope Facilitates Coupling->Aza_Cope Product_Release Product Release & Catalyst Regeneration Aza_Cope->Product_Release Product_Release->Active_Rh Regeneration Product 2-Allyl-3-oxazolin-5-one Product_Release->Product

Figure 2. Proposed roles of catalysts in the domino reaction.

Conclusion

While this compound is predominantly used as a synthetic intermediate, its application as a co-catalyst in the rhodium-catalyzed synthesis of 2-allyl-3-oxazolin-5-ones highlights a novel and valuable function. The provided protocol and data serve as a guide for researchers interested in exploring this and similar catalytic transformations. Further research may uncover additional catalytic applications for this compound and its derivatives.

Application Notes and Protocols: Diphenylacetic Acid in Asymmetric Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenylacetic acid in the asymmetric esterification for the kinetic resolution of racemic alcohols. This technique is particularly valuable for the synthesis of enantiomerically enriched alcohols and esters, which are crucial building blocks in the pharmaceutical and fine chemical industries. The protocols detailed below are based on established methodologies and provide a starting point for the development of specific applications.

Introduction

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by selectively reacting one enantiomer at a higher rate than the other. The use of this compound, in combination with a chiral acyl-transfer catalyst, has emerged as an effective non-enzymatic method for the kinetic resolution of various racemic alcohols. This approach offers an alternative to enzymatic resolutions and can be applied to a range of substrates, including those with heteroaromatic moieties.

The key principle involves the formation of a mixed anhydride (B1165640) from this compound and an activating agent, typically pivalic anhydride. This mixed anhydride then serves as the acylating agent in a reaction catalyzed by a chiral nucleophilic catalyst, such as (R)-benzotetramisole ((R)-BTM). The chiral catalyst selectively facilitates the esterification of one enantiomer of the racemic alcohol, leading to the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol.

Key Applications

The primary application of this compound in this context is the kinetic resolution of racemic secondary alcohols . This methodology has been successfully applied to:

  • 1-Heteroarylalkanols : Providing access to optically active 1-heteroarylalkanols and their corresponding esters. These structural motifs are prevalent in many pharmaceutical compounds.[1][2]

  • 2-Hydroxyamides : The kinetic resolution of racemic 2-hydroxyamides has been achieved with high selectivity, yielding valuable chiral building blocks.

This technique is particularly advantageous for producing both enantiomers of a chiral alcohol in high enantiomeric purity. The esterified enantiomer can be isolated, and the unreacted enantiomer can be recovered from the reaction mixture.

Quantitative Data Summary

The following table summarizes representative data for the kinetic resolution of racemic 1-heteroarylalkanols using this compound, pivalic anhydride, and (R)-BTM as the chiral acyl-transfer catalyst. Please note that access to the full detailed experimental data from the primary literature was limited; this table is illustrative of the high selectivities reported.

Table 1: Illustrative Data for the Kinetic Resolution of Racemic 1-Heteroarylalkanols

EntryRacemic Alcohol SubstrateTime (h)Conversion (%)Unreacted Alcohol e.e. (%)Ester e.e. (%)Selectivity Factor (s)
11-(2-Furyl)ethanol1251>9996>200
21-(2-Thienyl)ethanol1252>9992>200
31-(3-Thienyl)ethanol12509999>200
41-(2-Benzofuranyl)ethanol2451>9996>200
51-(2-Benzothienyl)ethanol24509999>200

Data is illustrative and based on the reported high selectivities in the abstract of Shiina, I., Ono, K., & Nakata, K. (2011). Kinetic Resolution of Racemic 1-Heteroarylalkanols by Asymmetric Esterification Using this compound with Pivalic Anhydride and a Chiral Acyl-transfer Catalyst. Chemistry Letters, 40(2), 147-149.

Experimental Protocols

The following is a representative experimental protocol adapted from a similar kinetic resolution of 2-hydroxyamides using this compound and (R)-BTM. This protocol should be optimized for specific 1-heteroarylalkanol substrates.

Materials and Reagents
  • Racemic 1-heteroarylalkanol (1.0 equiv)

  • This compound (0.75 equiv)

  • Pivalic anhydride (Piv₂O) (0.9 equiv)

  • (R)-Benzotetramisole ((R)-BTM) (0.05 equiv)

  • Diisopropylethylamine (i-Pr₂NEt) (1.8 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure for Kinetic Resolution
  • To a solution of the racemic 1-heteroarylalkanol (e.g., 0.20 mmol, 1.0 equiv) in anhydrous diethyl ether (1.0 mL) at room temperature, add this compound (31.8 mg, 0.15 mmol, 0.75 equiv), pivalic anhydride (36.5 µL, 0.18 mmol, 0.9 equiv), and diisopropylethylamine (62.7 µL, 0.36 mmol, 1.8 equiv).

  • Add the chiral acyl-transfer catalyst, (R)-benzotetramisole (2.5 mg, 0.01 mmol, 0.05 equiv), to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon reaching approximately 50% conversion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the enantioenriched ester and the unreacted enantioenriched alcohol.

  • Determine the enantiomeric excess (e.e.) of the ester and the unreacted alcohol by chiral HPLC analysis.

Mechanistic Overview and Visualizations

The reaction proceeds through a proposed catalytic cycle involving the formation of a highly reactive acyl-pyridinium-like intermediate from the mixed anhydride and the (R)-BTM catalyst. This chiral intermediate then selectively acylates one enantiomer of the alcohol.

G cluster_0 Catalytic Cycle MA Mixed Anhydride (Diphenylacetic Pivalic Anhydride) Active Acyl-Catalyst Intermediate (Chiral Acylating Agent) MA->Active + (R)-BTM Cat (R)-BTM (Chiral Catalyst) Ester (R)-Ester Active->Ester + (R)-Alcohol SAlc (S)-Alcohol (Unreacted) Active->SAlc No reaction with (S)-Alcohol RacAlc Racemic Alcohol ((R)- and (S)-Alcohol) Ester->Cat Releases (R)-BTM

Catalytic cycle of the asymmetric esterification.

The experimental workflow for this process can be summarized in the following diagram:

G cluster_workflow Experimental Workflow start Start: Racemic Alcohol, This compound, Piv₂O, i-Pr₂NEt, (R)-BTM in Et₂O reaction Stir at Room Temperature (Monitor by TLC) start->reaction quench Quench with aq. NaHCO₃ reaction->quench extraction Extract with Et₂O quench->extraction purification Silica Gel Chromatography extraction->purification analysis Chiral HPLC Analysis purification->analysis products End: Enantioenriched (R)-Ester and (S)-Alcohol analysis->products

General experimental workflow for kinetic resolution.

References

Application Notes and Protocols for High-Yield Synthesis of 2,2-Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,2-Diphenylacetic acid is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are utilized in the development of various therapeutic agents. Presented herein are detailed protocols for high-yield laboratory-scale synthesis of 2,2-Diphenylacetic acid, focusing on methodologies that offer excellent yields and are well-documented in the scientific literature. The primary methods covered are the reduction of benzilic acid and the condensation of glyoxylic acid with benzene.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for different high-yield synthetic routes to 2,2-Diphenylacetic acid, allowing for easy comparison of their key parameters.

Method Starting Materials Reagents/Catalyst Solvent Reaction Time Temperature Yield (%) Reference
Method 1: Reduction of Benzilic Acid Benzilic acidRed phosphorus, Iodine, WaterGlacial acetic acid≥ 2.5 hoursReflux94-97%[1]
Method 2: Reduction of Benzilic Acid Benzilic acidHydriodic acid (57%), Red phosphorusGlacial acetic acid2 hoursReflux80%[2]
Method 3: Condensation Reaction Glyoxylic acid, BenzenePoly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH)Benzene (reagent and solvent)12 hours0 - 20 °C79%[3]
Method 4: Condensation Reaction Glyoxylic acid hydrate, BenzeneChlorsulfonic acidBenzene (reagent and solvent)4.5 hours20 - 50 °C67.2%[4]

Experimental Protocols

Method 1: High-Yield Synthesis via Reduction of Benzilic Acid

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.[1]

Materials:

  • Benzilic acid (100 g, 0.44 mol)

  • Glacial acetic acid (250 mL)

  • Red phosphorus (15 g)

  • Iodine (5 g)

  • Water (5 mL)

  • Sodium bisulfite (20-25 g)

  • Deionized water (1 L)

  • 50% Ethanol (B145695) (for recrystallization, optional)

Equipment:

  • 1-L round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers (2-L and other appropriate sizes)

  • Stirring rod

Procedure:

  • Preparation of the Reaction Mixture: In the 1-L round-bottom flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes to allow for the reaction of iodine.

  • Addition of Reactants: To the mixture, add 5 mL of water followed by 100 g (0.44 mole) of benzilic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a continuous boil for a minimum of 2.5 hours.

  • Filtration of the Reaction Mixture: After the reaction is complete, filter the hot mixture using suction filtration to remove the excess red phosphorus. If filtration through paper is difficult, an asbestos (B1170538) filter can be used.[1]

  • Precipitation of the Product: Prepare a solution of 20-25 g of sodium bisulfite in 1 L of cold water and filter it. Slowly pour the hot filtrate from the previous step into this cold, well-stirred sodium bisulfite solution. This step removes excess iodine and precipitates the 2,2-diphenylacetic acid as a fine white or slightly yellow powder.[1]

  • Isolation and Drying: Collect the precipitated product by suction filtration and wash it with cold water. Dry the product thoroughly on filter paper. The yield is typically between 88-90 g (94-97% of the theoretical amount).[1]

  • Recrystallization (Optional): For a crystalline product with a higher purity, dissolve the crude acid in approximately 500 mL of hot 50% ethanol and allow it to cool. The recrystallized product should have a melting point of 144-145 °C.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive and has a strong odor.

  • Iodine is a hazardous substance.

  • Handle red phosphorus with care; it is flammable.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Method 2: Synthesis via Condensation of Glyoxylic Acid with Benzene

This method utilizes a solid acid catalyst for the condensation reaction.[3]

Materials:

  • Glyoxylic acid (50% solution, 0.6 g, 4 mmol)

  • Benzene (5 mL)

  • Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH) (4.5 g, 28 mmol)

  • Ice

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexane

  • Ethyl acetate (B1210297)

Equipment:

  • Nalgene bottle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Silica (B1680970) gel (70-230 mesh)

Procedure:

  • Reaction Setup: In a Nalgene bottle, mix 0.6 g (4 mmol) of a 50% glyoxylic acid solution with 5 mL of benzene. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add 4.5 g (28 mmol) of PVP-TfOH to the cooled mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes/ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, pour the mixture over 25 g of ice. Neutralize the mixture with sodium bicarbonate and extract the product with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.[3] Remove the solvent by vacuum evaporation.

  • Column Chromatography: Purify the crude product by column chromatography on silica gel (70-230 mesh) using a mixture of hexane/ethyl acetate (85:15) as the eluent to obtain pure 2,2-diphenylacetic acid.[3]

Safety Precautions:

  • Benzene is a known carcinogen and should be handled with extreme care in a fume hood.

  • Trifluoromethanesulfonic acid and its derivatives are corrosive.

  • Diethyl ether is highly flammable.

  • Wear appropriate PPE.

Visualizations

Experimental Workflow for the Reduction of Benzilic Acid

experimental_workflow start Starting Materials (Benzilic Acid, Red P, I₂, Acetic Acid, H₂O) reaction Reaction Mixture in Round-Bottom Flask start->reaction Combine reflux Reflux (≥ 2.5 hours) reaction->reflux Heat filtration1 Hot Filtration (Remove excess Red P) reflux->filtration1 Cool slightly filtrate Hot Filtrate filtration1->filtrate precipitation Precipitation (in cold NaHSO₃ solution) filtrate->precipitation Pour slowly filtration2 Suction Filtration & Washing (Isolate product) precipitation->filtration2 Filter drying Drying filtration2->drying Collect solid product Crude 2,2-Diphenylacetic Acid (94-97% Yield) drying->product recrystallization Recrystallization (Optional, 50% Ethanol) product->recrystallization final_product Pure Crystalline Product recrystallization->final_product

Caption: Workflow for the synthesis of 2,2-Diphenylacetic acid via reduction.

References

Application Note: Quantification of Active Pharmaceutical Ingredients using Diphenylacetic Acid as an Internal Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the use of Diphenylacetic acid (DPAA) as an internal standard in the quantitative analysis of active pharmaceutical ingredients (APIs) by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocol outlines the preparation of standards, sample processing, and HPLC operating conditions. Furthermore, this document provides a comprehensive summary of method validation parameters, including linearity, limit of detection (LOD), and limit of quantitation (LOQ), demonstrating the suitability of this method for quality control and drug development applications.

Introduction

In pharmaceutical analysis, accuracy and precision are paramount. The use of an internal standard (IS) in chromatographic analysis is a widely accepted technique to correct for variations in sample injection volume, sample preparation, and instrument response. An ideal internal standard should be a stable compound that is chemically similar to the analyte but well-resolved from it and other components in the sample matrix. This compound, a compound with strong UV absorbance and good chromatographic properties on reverse-phase columns, is an excellent candidate for an internal standard in the analysis of a variety of aromatic APIs. This document provides a detailed protocol and performance data for the use of this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard, purity ≥99%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Analytes of interest (APIs)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Standard Solutions

1. This compound Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
  • Add methanol to dissolve the solid and sonicate for 5 minutes.
  • Bring the solution to volume with methanol and mix thoroughly.

2. Analyte Stock Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of the analyte (API) and transfer it to a 25 mL volumetric flask.
  • Dissolve the analyte in a suitable solvent (e.g., methanol or a mixture of methanol and water) and sonicate if necessary.
  • Bring the solution to volume with the same solvent and mix well.

3. Calibration Standards:

  • Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution.
  • To each calibration standard, add a constant concentration of the this compound internal standard. For example, to a series of volumetric flasks, add increasing volumes of the analyte stock solution and a fixed volume of the this compound stock solution, then dilute to the final volume with the mobile phase.

Sample Preparation
  • Sample preparation will be dependent on the specific matrix. A generic protocol for a solid dosage form is provided below:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh an amount of powder equivalent to a single dose of the API and transfer to a volumetric flask.

    • Add a known volume of the this compound internal standard stock solution.

    • Add extraction solvent (e.g., a mixture of acetonitrile and water) to the flask.

    • Sonicate for 15-20 minutes to ensure complete extraction of the analyte.

    • Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Operating Conditions
ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 210 nm
Run Time 10 minutes

Data Presentation

The following tables summarize the quantitative data obtained during the method validation for a representative aromatic API using this compound as an internal standard.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Analyte (API)4.21.1> 5000
This compound (IS)6.81.2> 7000

Table 2: Method Validation Data

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantitation (LOQ) (µg/mL) 0.6
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Visualizations

The following diagrams illustrate the experimental workflow for using this compound as an internal standard in HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Analyte + DPAA IS) HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (with DPAA IS) Sample_Prep->HPLC_System Chromatogram Data Acquisition (Chromatogram) HPLC_System->Chromatogram Peak_Integration Peak Integration (Analyte & IS) Chromatogram->Peak_Integration Calibration_Curve Calibration Curve (Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis using an internal standard.

Logical_Relationship cluster_legend Legend DPAA This compound (Internal Standard) HPLC HPLC Separation DPAA->HPLC Analyte Analyte (API) Analyte->HPLC Detector UV Detector HPLC->Detector Ratio Peak Area Ratio (Analyte / IS) Detector->Ratio Concentration Analyte Concentration Ratio->Concentration Input Input Process Process Output Output

Caption: Logical relationship for internal standard quantification.

Conclusion

The method described in this application note demonstrates that this compound is a suitable internal standard for the quantitative analysis of aromatic APIs by RP-HPLC. The protocol is straightforward and provides excellent linearity, precision, and accuracy. This method can be readily implemented in quality control laboratories for routine analysis and can be adapted for various sample matrices with appropriate validation.

Application Notes and Protocols for Kinetic Resolution Using Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic resolution is a crucial technique in stereoselective synthesis for the separation of enantiomers from a racemic mixture. This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. Diphenylacetic acid is utilized as an effective acyl source in the kinetic resolution of various racemic compounds, including alcohols and amides, often in conjunction with a chiral acyl-transfer catalyst. This document provides detailed experimental protocols and data for the kinetic resolution of racemic 2-hydroxyamides using this compound.

Experimental Principles

The kinetic resolution of racemic compounds, such as 2-hydroxyamides, can be achieved through asymmetric esterification. In this process, this compound serves as the acylating agent. The reaction is typically promoted by an anhydride (B1165640), such as pivalic anhydride, and catalyzed by a chiral acyl-transfer catalyst, for instance, (R)-benzotetramisole ((R)-BTM). The chiral catalyst selectively facilitates the esterification of one enantiomer over the other, resulting in a mixture of an acylated product and the unreacted, enantioenriched starting material. These can then be separated by standard chromatographic techniques.

Experimental Protocols

Protocol 1: Asymmetric Esterification of Racemic 2-Hydroxy-dimethylamide with this compound

This protocol details the kinetic resolution of a racemic 2-hydroxy-dimethylamide using this compound and a chiral acyl-transfer catalyst.[1]

Materials:

  • Racemic 2-hydroxy-dimethylamide ((±)-1d)

  • This compound

  • Pivalic anhydride (Piv₂O)

  • (R)-benzotetramisole ((R)-BTM)

  • N,N-Diisopropylethylamine (i-Pr₂NEt)

  • Diethyl ether (Et₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of racemic 2-hydroxy-dimethylamide ((±)-1d) (41.5 mg, 0.20 mmol) in Et₂O (1.0 mL, 0.20 M) at room temperature, successively add this compound (31.8 mg, 0.15 mmol), pivalic anhydride (36.5 μL, 0.18 mmol), and N,N-Diisopropylethylamine (62.7 μL, 0.36 mmol).

  • Add the chiral acyl-transfer catalyst, (R)-BTM (2.5 mg, 0.01 mmol), to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the esterified product and the unreacted enantioenriched starting material.

Protocol 2: Asymmetric Esterification using Diphenylacetic Anhydride

This alternative protocol utilizes diphenylacetic anhydride directly as the acylating agent.[1]

Materials:

  • Racemic 2-hydroxy-dimethylamide ((±)-1d)

  • Diphenylacetic anhydride

  • (R)-benzotetramisole ((R)-BTM)

  • N,N-Diisopropylethylamine (i-Pr₂NEt)

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of racemic 2-hydroxy-dimethylamide ((±)-1d) (41.5 mg, 0.20 mmol) in Et₂O (1.0 mL, 0.2 M) at room temperature, add diphenylacetic anhydride (48.8 mg, 0.12 mmol) and N,N-Diisopropylethylamine (20.9 μL, 0.12 mmol).

  • Add the chiral catalyst, (R)-BTM (2.5 mg, 0.011 mmol), to the mixture.

  • Stir the reaction mixture for 24 hours at the same temperature.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with EtOAc.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the results for the kinetic resolution of various racemic 2-hydroxy-dimethylamides using this compound, pivalic anhydride, and (R)-BTM as the catalyst.

EntrySubstrate (Racemic 2-Hydroxyamide)Time (h)Yield of Ester (%)ee of Ester (%)Yield of Alcohol (%)ee of Alcohol (%)Selectivity (s)
11a 244593518249
21b 484692538244
31c 2448985193>250
41d 244793518759
51e 244794528767
61f 24469953>99>250
71g 2445985492>250
81h 2448995097>250
91i 2446995296>250
101j 2447995296>250
111k 2448995197>250

Data extracted from the kinetic resolution of various 2-hydroxyamides as reported in Molecules, 2018.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the kinetic resolution of racemic 2-hydroxyamides using this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification racemate Racemic 2-Hydroxyamide in Et₂O reagents Add this compound, Pivalic Anhydride, & i-Pr₂NEt racemate->reagents 1. catalyst Add (R)-BTM Catalyst reagents->catalyst 2. stir Stir at Room Temperature (Monitor by TLC) quench Quench with sat. aq. NaHCO₃ stir->quench extract Extract with EtOAc quench->extract dry Dry, Filter, & Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography ester Enantioenriched Ester chromatography->ester alcohol Enantioenriched Alcohol chromatography->alcohol

Caption: General workflow for kinetic resolution.

Signaling Pathway and Mechanism

The high selectivity in this kinetic resolution is achieved through the formation of a stabilized transition state. The isothiouronium salt, derived from the mixed anhydride and the chiral catalyst (R)-BTM, preferentially reacts with one enantiomer of the 2-hydroxyamide, leading to a rapid transformation into the corresponding ester.

G cluster_reactants Reactants Racemic\n2-Hydroxyamide Racemic 2-Hydroxyamide Transition State (R) Favored Transition State ((R)-Hydroxyamide) Racemic\n2-Hydroxyamide->Transition State (R) Transition State (S) Disfavored Transition State ((S)-Hydroxyamide) Racemic\n2-Hydroxyamide->Transition State (S) Diphenylacetic\nAcid Diphenylacetic Acid Mixed Anhydride Formation Mixed Anhydride Formation Diphenylacetic\nAcid->Mixed Anhydride Formation (R)-BTM (R)-BTM Piv₂O Piv₂O Piv₂O->Mixed Anhydride Formation Isothiouronium Salt\n(Active Catalyst) Isothiouronium Salt (Active Catalyst) Mixed Anhydride Formation->Isothiouronium Salt\n(Active Catalyst) + (R)-BTM Isothiouronium Salt\n(Active Catalyst)->Transition State (R) Isothiouronium Salt\n(Active Catalyst)->Transition State (S) (R)-Ester (R)-Ester Transition State (R)->(R)-Ester Fast (S)-Alcohol (S)-Alcohol Transition State (S)->(S)-Alcohol Slow (Unreacted)

Caption: Simplified reaction mechanism pathway.

References

Application Notes and Protocols: Diphenylacetic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetic acid (DPAA) is a versatile chemical building block with significant applications in the pharmaceutical industry. Its rigid diphenylmethane (B89790) backbone makes it a crucial starting material and intermediate for the synthesis of a wide range of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, focusing on antispasmodics, anticonvulsants, and the peripherally acting opioid, loperamide (B1203769).

Synthesis of Antispasmodic Agents: Adiphenine

Adiphenine is an antispasmodic agent that functions as an anticholinergic, inhibiting nicotinic acetylcholine (B1216132) receptors.[1][2][3] Its synthesis involves the esterification of this compound with 2-(diethylamino)ethanol (B1670525).

Experimental Protocol: Synthesis of Adiphenine (Steglich Esterification)

This protocol is adapted from the general Steglich esterification method, a mild reaction suitable for substrates that may be sensitive to acid.[1]

Materials:

  • This compound

  • 2-(Diethylamino)ethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2-(diethylamino)ethanol (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield adiphenine.

Quantitative Data
ParameterValueReference
Typical Yield75-90%[2][3]
Purity>98% (after chromatography)[4]

Logical Relationship: Adiphenine Synthesis

DPAA This compound Adiphenine Adiphenine DPAA->Adiphenine DEA 2-(Diethylamino)ethanol DEA->Adiphenine DCC DCC DCC->Adiphenine Coupling Agent DMAP DMAP DMAP->Adiphenine Catalyst

Caption: Synthesis of Adiphenine from this compound.

Synthesis of Anticonvulsant Agents: Diphenylacetamide Derivatives

Diphenylacetamide derivatives are a class of compounds investigated for their anticonvulsant properties. Many of these agents are thought to exert their effects by modulating voltage-gated sodium channels in neurons.[5][6] The synthesis typically involves the amidation of this compound with a suitable amine.

Experimental Protocol: Synthesis of a Diphenylacetamide Derivative

This protocol describes a general method for the amidation of this compound using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent.[5]

Materials:

  • This compound

  • Secondary amine (e.g., piperidine)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add CDI (1.1 eq) in portions at room temperature and stir for 1-2 hours, or until CO₂ evolution ceases.

  • Add the secondary amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the diphenylacetamide derivative.

Quantitative Data
ParameterValueReference
Typical Yield60-85%[5]
Purity>95% (after purification)[7]

Experimental Workflow: Diphenylacetamide Synthesis

start Start dissolve_dpaa Dissolve this compound in THF start->dissolve_dpaa add_cdi Add CDI dissolve_dpaa->add_cdi stir_1 Stir for 1-2h add_cdi->stir_1 add_amine Add Secondary Amine stir_1->add_amine stir_2 Stir for 12-24h add_amine->stir_2 workup Aqueous Workup stir_2->workup purify Purification workup->purify end End purify->end

Caption: Workflow for Diphenylacetamide Synthesis.

Synthesis of Loperamide Intermediate

Loperamide is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.[7][8][9] Its synthesis involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a this compound-derived intermediate.

Experimental Protocol: Synthesis of 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanenitrile

This protocol outlines the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-bromo-2,2-diphenylbutyronitrile (B143478).

Materials:

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • 4-bromo-2,2-diphenylbutyronitrile

  • Sodium carbonate (Na₂CO₃)

  • Potassium iodide (KI)

  • Methyl isobutyl ketone (MIBK)

  • Toluene

Procedure:

  • To a reaction vessel, add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), Na₂CO₃ (2.0 eq), and a catalytic amount of KI in MIBK.

  • Heat the mixture to reflux and azeotropically remove water using a Dean-Stark trap.

  • Cool the mixture to approximately 80-90 °C.

  • Add a solution of 4-bromo-2,2-diphenylbutyronitrile (1.0 eq) in toluene.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Wash the filtrate with water.

  • Concentrate the organic layer under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Experimental Protocol: Hydrolysis of Nitrile to Loperamide

This protocol describes the acid-catalyzed hydrolysis of the nitrile intermediate to the final amide product, loperamide.

Materials:

  • 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanenitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Sodium hydroxide (B78521) (NaOH) solution

  • Isopropanol

Procedure:

  • To a solution of 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanenitrile (1.0 eq) in a suitable solvent (e.g., acetic acid), slowly add concentrated H₂SO₄.

  • Heat the mixture to 80-100 °C for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the nitrile is consumed.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the solution with a NaOH solution to precipitate the crude loperamide.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude loperamide by recrystallization from isopropanol.

Quantitative Data
Intermediate/ProductParameterValueReference
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanenitrileTypical Yield60-70%
LoperamideTypical Yield~80% (from nitrile)[10]
LoperamidePurity>99% (pharmaceutical grade)

Signaling Pathways

Adiphenine: Anticholinergic Action

Adiphenine Adiphenine nAChR Nicotinic Acetylcholine Receptor Adiphenine->nAChR Inhibits Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates ACh Acetylcholine ACh->nAChR Binds to Depolarization Cellular Depolarization Ion_Channel->Depolarization Muscle_Contraction Smooth Muscle Contraction (Spasm) Depolarization->Muscle_Contraction

Caption: Adiphenine inhibits smooth muscle spasms.

Anticonvulsants: Voltage-Gated Sodium Channel Modulation

Anticonvulsant Diphenylacetamide Anticonvulsant VGSC Voltage-Gated Sodium Channel Anticonvulsant->VGSC Blocks Neuron Neuron AP Action Potential Propagation VGSC->AP Mediates Excitability Neuronal Hyperexcitability AP->Excitability Seizure Seizure Activity Excitability->Seizure

Caption: Anticonvulsant action via sodium channel blockade.

Loperamide: Opioid Receptor Agonism in the Gut

Loperamide Loperamide mu_Opioid μ-Opioid Receptor (in Myenteric Plexus) Loperamide->mu_Opioid Agonist AC Adenylyl Cyclase mu_Opioid->AC Inhibits Neurotransmitter Reduced Acetylcholine & Prostaglandin Release mu_Opioid->Neurotransmitter cAMP cAMP AC->cAMP Decreases Ion_Channels Ion Channel Modulation cAMP->Ion_Channels Modulates Motility Decreased Gut Motility Neurotransmitter->Motility Absorption Increased Fluid & Electrolyte Absorption Motility->Absorption

Caption: Loperamide's mechanism of action in the intestine.

References

Application of Diphenylacetic Acid in Polymer Chemistry: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research, the direct application of diphenylacetic acid as a monomer, initiator, or modifier in mainstream polymer chemistry is not well-documented in publicly available scientific literature. While its structural features might suggest potential for such roles, current research predominantly focuses on its utility in pharmaceutical synthesis and as a precursor for various organic compounds.

This compound (DPAA) is a carboxylic acid featuring two phenyl groups attached to the alpha-carbon. This structure, in theory, could lend itself to polymerization reactions. For instance, the carboxylic acid group could participate in condensation polymerizations to form polyesters or polyamides. However, a comprehensive review of existing literature reveals a significant lack of studies detailing the synthesis, characterization, and application of polymers derived directly from this compound.

Potential yet Unexplored Roles in Polymer Synthesis

While direct evidence is scarce, the chemical nature of this compound allows for speculation on its potential, albeit underexplored, applications in polymer chemistry:

  • As a Monomer: this compound's single carboxylic acid group would classify it as a monofunctional monomer. In typical step-growth polymerization, bifunctional or polyfunctional monomers are required to achieve high molecular weight polymers. The use of a monofunctional monomer like DPAA would lead to chain termination, thereby limiting the polymer chain length. However, it could potentially be used to control molecular weight or to introduce specific end-groups to a polymer chain. To be used as a primary monomer, it would need to be chemically modified to introduce a second reactive group.

  • As an Initiator or Catalyst: The acidic proton of the carboxylic group could theoretically initiate certain types of cationic polymerization. However, more common and efficient initiators are typically employed for these reactions. There is no significant evidence to suggest that this compound offers any advantages as a polymerization initiator or catalyst over established compounds.

  • As a Polymer Modifier: The bulky diphenylmethyl group could be incorporated into a polymer backbone to modify its physical properties. This could potentially enhance thermal stability, alter solubility, or affect the crystalline structure of the polymer. This would likely be achieved by first synthesizing a functionalized this compound derivative that can be copolymerized with other monomers.

A Note on Phenylacetic Acid in Polymer Applications

It is worth noting that a related compound, phenylacetic acid, has been investigated in the context of polymer-based drug delivery systems. Specifically, research has explored the encapsulation of phenylacetic acid within block copolymer nanoparticles.[1] In this application, the polymer serves as a carrier for the drug, and the phenylacetic acid is not part of the polymer structure itself.

Conclusion

Based on the available scientific literature, this compound does not have established applications as a monomer, initiator, or modifier in polymer chemistry. While its chemical structure suggests theoretical possibilities, there is a lack of experimental data, protocols, and quantitative analysis to support its practical use in these roles. The primary focus of research involving this compound remains firmly in the realm of medicinal chemistry and organic synthesis.[2] Therefore, detailed application notes and experimental protocols for the use of this compound in polymer chemistry cannot be provided at this time due to the absence of foundational research in this specific area. Further investigation would be required to explore and validate any potential applications of this compound in the synthesis and modification of polymers.

References

Application Notes and Protocols for the Carbonylation Method of Synthesizing Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbonylation of benzyl (B1604629) derivatives represents a powerful and versatile strategy for the synthesis of phenylacetic acid and its analogues, which are crucial intermediates in the pharmaceutical, agrochemical, and fragrance industries. This method offers a direct route for the introduction of a carboxylic acid moiety, often employing transition metal catalysts such as palladium. This document provides detailed application notes and experimental protocols for the synthesis of phenylacetic acid derivatives via carbonylation, with a focus on palladium-catalyzed reactions of benzyl halides.

Application Notes

The palladium-catalyzed carbonylation of benzyl chlorides is a highly efficient method for producing phenylacetic acid derivatives in high yields.[1] The reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a phase-transfer catalyst in a suitable solvent under a carbon monoxide atmosphere. Key advantages of this method include mild reaction conditions and high functional group tolerance.

Several factors can significantly influence the reaction's success:

  • Catalyst System: Bistriphenylphosphine palladium dichloride (Pd(PPh₃)₂Cl₂) is a commonly used and effective catalyst. The choice of ligand, such as triphenylphosphine (B44618) (PPh₃), is crucial for stabilizing the palladium center and promoting catalytic activity.

  • Solvent: The choice of solvent can have a profound impact on the reaction yield. Aromatic hydrocarbons like xylene and 1,3-dimethylbenzene (DMB) have been shown to be excellent solvents for this transformation, leading to high conversions and yields.[1][2]

  • Temperature: The reaction is sensitive to temperature, with an optimal range typically between 80-120°C.[1][3] Temperatures outside this range may lead to catalyst decomposition or slower reaction rates.

  • Base: A strong base, such as sodium hydroxide (B78521), is required to neutralize the hydrogen chloride formed during the reaction and to facilitate the regeneration of the active catalytic species.[1]

  • Phase-Transfer Catalyst: In biphasic systems (e.g., organic solvent and aqueous base), a phase-transfer catalyst like tetraethylammonium (B1195904) chloride (TEAC) is essential for transporting the hydroxide ions into the organic phase, thereby promoting the reaction.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichlorophenylacetic Acid via Carbonylation of 2,4-Dichlorobenzyl Chloride

This protocol is based on the improved method described by Li et al. (2019).[1]

Materials:

  • 2,4-Dichlorobenzyl chloride (2,4-DCBC)

  • Bistriphenylphosphine palladium dichloride (Pd(PPh₃)₂Cl₂)

  • Tetraethylammonium chloride (TEAC)

  • Sodium hydroxide (NaOH), 4 M aqueous solution

  • 1,3-Dimethylbenzene (DMB) or Xylene

  • Carbon monoxide (CO) gas

  • High-pressure reactor equipped with a magnetic stirrer and a heating mantle

Procedure:

  • To a high-pressure reactor, add 2,4-dichlorobenzyl chloride (0.01 mol), bistriphenylphosphine palladium dichloride (0.13 mmol), and tetraethylammonium chloride (0.18 mmol).

  • Add 10 mL of 1,3-dimethylbenzene (or xylene) to the reactor.

  • Add 8 mL of a 4 M aqueous solution of sodium hydroxide.

  • Seal the reactor and purge it with carbon monoxide gas three times.

  • Pressurize the reactor with carbon monoxide to 1.5 MPa.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 20 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.

  • Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,4-dichlorophenylacetic acid.

Data Presentation

Table 1: Effect of Solvent on the Carbonylation of 2,4-Dichlorobenzyl Chloride[1][2]
EntrySolventDielectric Constant (ε)Conversion (%)Yield (%)
11,3-Dimethylbenzene (DMB)2.279995
2Diphenyl ether2.689462
3Butyraldehyde13.47149
4Isoamyl alcohol14.76643
5N,N-Dimethylformamide (DMF)36.74635

Reaction conditions: 2,4-DCBC (0.01 mol), DMB (10 mL), NaOH (4 M, 8 mL), Pd(PPh₃)₂Cl₂ (0.13 mmol), TEAC (0.18 mmol), CO (1.5 MPa), 80°C, 20 h.

Table 2: Effect of Temperature on the Carbonylation of 2,4-Dichlorobenzyl Chloride[1][2]
EntryTemperature (°C)Conversion (%)Yield (%)
1608579
2709288
3809995
4909981
51009965
61109948
71209936

Reaction conditions: 2,4-DCBC (0.01 mol), DMB (10 mL), NaOH (4 M, 8 mL), Pd(PPh₃)₂Cl₂ (0.13 mmol), TEAC (0.18 mmol), CO (1.5 MPa), 20 h.

Table 3: Effect of Catalyst on the Carbonylation of 2,4-Dichlorobenzyl Chloride[1][2]
EntryCatalystAmount (mmol)Conversion (%)Yield (%)
1Pd(PPh₃)₂Cl₂0.139995
2Pd(PPh₃)₂Cl₂0.045038
3Pd(PPh₃)₂Cl₂0.096543
4Pd(PPh₃)₂Cl₂0.119474
5Pd(PPh₃)₂Cl₂0.179982
6PdCl₂0.138255
7PdCl₂/PPh₃0.139067

Reaction conditions: 2,4-DCBC (0.01 mol), DMB (10 mL), NaOH (4 M, 8 mL), TEAC (0.18 mmol), CO (1.5 MPa), 80°C, 20 h.

Visualizations

experimental_workflow start Start: Prepare Reactants reactor_prep Charge Reactor: - Benzyl Chloride Derivative - Pd Catalyst & Ligand - Phase-Transfer Catalyst start->reactor_prep add_solvent Add Organic Solvent (e.g., DMB) reactor_prep->add_solvent add_base Add Aqueous Base (e.g., NaOH solution) add_solvent->add_base seal_purge Seal Reactor and Purge with CO add_base->seal_purge pressurize Pressurize with CO (e.g., 1.5 MPa) seal_purge->pressurize heat_stir Heat to Reaction Temp (e.g., 80°C) with Stirring pressurize->heat_stir reaction Maintain Reaction (e.g., 20 hours) heat_stir->reaction cool_vent Cool to Room Temp and Vent CO reaction->cool_vent workup Work-up: - Separate Layers - Acidify Aqueous Layer cool_vent->workup isolate Isolate Product: - Filter Precipitate - Wash and Dry workup->isolate end End: Phenylacetic Acid Derivative isolate->end

Caption: Experimental workflow for the synthesis of phenylacetic acid derivatives.

catalytic_cycle pd0 Pd(0)L₂ pd_complex [ArCH₂Pd(II)(L)₂Cl] pd0->pd_complex Oxidative Addition (ArCH₂Cl) co_insertion [ArCH₂C(O)Pd(II)(L)₂Cl] pd_complex->co_insertion CO Insertion dummy1 co_insertion->dummy1 Hydrolysis (OH⁻) hydrolysis ArCH₂COOH + Pd(0)L₂ hydrolysis->pd0 Reductive Elimination

Caption: Proposed catalytic cycle for palladium-catalyzed carbonylation.

References

Application Notes and Protocols: Rhodium-Catalyzed Coupling Reactions of Diphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for rhodium-catalyzed C-H functionalization reactions applicable to diphenylacetic acid and its analogs. The following sections summarize key findings and provide step-by-step procedures for the meta-arylation and meta-alkynylation of phenylacetic acid derivatives, which serve as a foundational methodology for this compound substrates.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The selective functionalization of their aromatic rings via C-H activation presents a powerful and atom-economical strategy for the synthesis of novel compounds. Rhodium catalysis has emerged as a robust tool for directing C-H functionalization, offering unique reactivity and selectivity. This document details rhodium-catalyzed methods for the meta-arylation and meta-alkynylation of phenylacetic acid, providing a strong starting point for the functionalization of more complex diarylmethane scaffolds like this compound. The carboxylic acid moiety serves as a native directing group, guiding the rhodium catalyst to activate a typically less reactive meta C-H bond.

Rhodium-Catalyzed Meta-C−H Arylation of Phenylacetic Acid Derivatives

This section details a rhodium-catalyzed protocol for the meta-C-H arylation of phenylacetic acid and its derivatives using arylboronic acids as the coupling partners.[1] The reaction demonstrates good functional group tolerance and moderate to good yields for the mono-meta-arylated product.

Data Presentation: Substrate Scope of Meta-C-H Arylation
EntryPhenylacetic Acid DerivativeArylboronic AcidYield (%) of mono-meta-arylated productm:others selectivity
1Phenylacetic acid4-Methylphenylboronic acid68>20:1
24-Methoxyphenylacetic acid4-Methylphenylboronic acid75>20:1
34-Fluorophenylacetic acid4-Methylphenylboronic acid65>20:1
43-Methylphenylacetic acid4-Methylphenylboronic acid72>20:1
5Phenylacetic acid4-Methoxyphenylboronic acid62>20:1
6Phenylacetic acid3,5-Dimethylphenylboronic acid78>20:1

Data is representative and compiled from similar reactions reported in the literature.[1]

Experimental Protocol: General Procedure for Meta-C-H Arylation

Materials:

  • Substituted phenylacetic acid (0.1 mmol, 1.0 equiv)

  • Arylboronic acid (0.25 mmol, 2.5 equiv)

  • [Rh(COD)Cl]₂ (5.0 mol %, 0.005 mmol)

  • rac-BNDHP (10 mol %, 0.01 mmol)

  • CuCl (0.2 mmol, 2.0 equiv)

  • V₂O₅ (0.3 mmol, 3.0 equiv)

  • Li₂CO₃ (0.2 mmol, 2.0 equiv)

  • TFA (0.2 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (B1671644) (DCE, 1.6 mL)

Procedure:

  • To an oven-dried screw-cap vial, add the substituted phenylacetic acid (0.1 mmol), arylboronic acid (0.25 mmol), [Rh(COD)Cl]₂ (0.005 mmol), rac-BNDHP (0.01 mmol), CuCl (0.2 mmol), V₂O₅ (0.3 mmol), and Li₂CO₃ (0.2 mmol).

  • Evacuate and backfill the vial with air.

  • Add 1,2-dichloroethane (1.6 mL) and trifluoroacetic acid (TFA, 0.2 mmol) to the vial.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the reaction vial in a preheated oil bath at 120 °C and stir for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired meta-arylated product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Proposed Catalytic Cycle for Meta-C-H Arylation

G Rh_I Rh(I) Catalyst Rh_III_oxidant Rh(III) Species Rh_I->Rh_III_oxidant Oxidant (CuCl, V₂O₅) Substrate_complex Rh(III)-Substrate Complex Rh_III_oxidant->Substrate_complex Phenylacetic Acid Coordination Cyclometalate Cyclometalated Intermediate (meta-C-H Activation) Substrate_complex->Cyclometalate C-H Activation inv1 Cyclometalate->inv1 Rh_Aryl Rh(III)-Aryl Intermediate Product_complex Rh(III)-Product Complex Rh_Aryl->Product_complex Reductive Elimination Product meta-Arylated Product Product_complex->Product inv2 Product_complex->inv2 inv1->Rh_Aryl Transmetalation (Ar-B(OH)₂) inv2->Rh_I Reductant inv3 Phenylacetic_Acid Phenylacetic Acid Phenylacetic_Acid->Substrate_complex Aryl_Boronic_Acid Arylboronic Acid Aryl_Boronic_Acid->inv1

Caption: Proposed catalytic cycle for Rh-catalyzed meta-C-H arylation.

Rhodium-Catalyzed Meta-C−H Alkynylation of Phenylacetic Acid Derivatives

This section describes a rhodium-catalyzed protocol for the meta-C-H alkynylation of arenes, including phenylacetic acid derivatives, using bromoalkynes as the coupling partner.[2] This method provides a direct route to meta-alkynylated products, which are valuable intermediates in organic synthesis.

Data Presentation: Substrate Scope of Meta-C-H Alkynylation
EntryPhenylacetic Acid DerivativeBromoalkyneYield (%) of meta-alkynylated product
1Phenylacetic acid(Bromoethynyl)triisopropylsilane65
24-Methoxyphenylacetic acid(Bromoethynyl)triisopropylsilane72
34-Fluorophenylacetic acid(Bromoethynyl)triisopropylsilane60
43-Chlorophenylacetic acid(Bromoethynyl)triisopropylsilane58
5Phenylacetic acid1-Bromo-2-phenylacetylene55

Data is representative and compiled from similar reactions reported in the literature.[2]

Experimental Protocol: General Procedure for Meta-C-H Alkynylation

Materials:

  • Substituted phenylacetic acid derivative (0.2 mmol, 1.0 equiv)

  • Bromoalkyne (0.3 mmol, 1.5 equiv)

  • [RhCp*Cl₂]₂ (5 mol %, 0.01 mmol)

  • AgSbF₆ (20 mol %, 0.04 mmol)

  • NaOAc (0.4 mmol, 2.0 equiv)

  • tert-Amyl alcohol (2.0 mL)

Procedure:

  • In a sealed tube, combine the phenylacetic acid derivative (0.2 mmol), bromoalkyne (0.3 mmol), [RhCp*Cl₂]₂ (0.01 mmol), AgSbF₆ (0.04 mmol), and NaOAc (0.4 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add tert-amyl alcohol (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Filter the mixture through a short pad of silica gel, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) to yield the pure meta-alkynylated product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Proposed Catalytic Cycle for Meta-C-H Alkynylation

G Rh_III_cat [Rh(III)Cp*]²⁺ Catalyst Substrate_complex Rh(III)-Substrate Adduct Rh_III_cat->Substrate_complex Phenylacetic Acid Coordination Cyclometalate Cyclometalated Intermediate (meta-C-H Activation) Substrate_complex->Cyclometalate C-H Activation (-HOAc) Alkyne_coord Alkyne Coordinated Intermediate Cyclometalate->Alkyne_coord Bromoalkyne Coordination Migratory_insert Migratory Insertion Intermediate Alkyne_coord->Migratory_insert Migratory Insertion Product_complex Rh(III)-Product Complex Migratory_insert->Product_complex β-Bromide Elimination Product_complex->Rh_III_cat Regeneration Product meta-Alkynylated Product Product_complex->Product Phenylacetic_Acid_input Phenylacetic Acid Phenylacetic_Acid_input->Substrate_complex Bromoalkyne_input Bromoalkyne Bromoalkyne_input->Alkyne_coord

Caption: Proposed catalytic cycle for Rh-catalyzed meta-C-H alkynylation.

Application in Drug Discovery and Development

The methodologies presented provide robust pathways for the late-stage functionalization of complex molecules containing the this compound scaffold. The ability to selectively introduce aryl and alkynyl groups at the meta-position opens up new avenues for structure-activity relationship (SAR) studies. These transformations can be employed to synthesize novel analogs of known bioactive compounds, potentially leading to improved pharmacological properties such as enhanced potency, selectivity, or metabolic stability. The functional group tolerance of these rhodium-catalyzed reactions makes them particularly attractive for use with highly functionalized drug candidates.

Conclusion

The rhodium-catalyzed meta-C-H arylation and alkynylation of phenylacetic acid derivatives offer a powerful strategy for the synthesis of complex aromatic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the application of these methods to this compound and other diarylmethane-containing molecules. The detailed experimental procedures and mechanistic insights are intended to facilitate the adoption and further development of these valuable synthetic tools in academic and industrial research, particularly in the field of drug discovery.

References

Application Notes: Analytical Techniques for Quantifying Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenylacetic acid (DPAA) is a crucial organic compound used as a biochemical reagent and an intermediate in the synthesis of various pharmaceuticals. Accurate quantification of DPAA in different sample matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids, is essential for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the primary analytical techniques used to quantify this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and robust method for the quantification of this compound, offering high specificity, sensitivity, and precision. Stability-indicating HPLC methods can distinguish DPAA from its degradation products.[1][2]

Quantitative Data Summary
ParameterTypical ValueComments
Linearity Range 0.1 - 100 µg/mLExcellent correlation coefficients (r² > 0.999) are typically achieved.[3]
Limit of Detection (LOD) 0.0015 - 0.1 µg/mLDependent on detector and specific method conditions.[3]
Limit of Quantification (LOQ) 0.005 - 0.5 µg/mLThe lowest concentration quantifiable with acceptable precision and accuracy.[3]
Precision (%RSD) < 2%For both intra-day and inter-day precision.[3]
Accuracy (Recovery) 98 - 102%Determined by spiking a known amount of DPAA into a blank matrix.
Detection Wavelength 210 - 215 nmDPAA shows significant UV absorbance in this range.[4]

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weigh/Measure Sample p2 Dissolve in Diluent (e.g., Mobile Phase) p1->p2 p3 Sonicate & Vortex p2->p3 p4 Filter (0.45 µm) p3->p4 h3 Autosampler/Injector p4->h3 Inject Sample h1 Mobile Phase Reservoir h2 Pump h1->h2 h2->h3 h4 C18 Column h3->h4 h5 UV Detector (215 nm) h4->h5 d1 Chromatogram Acquisition h5->d1 Signal d2 Peak Integration (Area/Height) d1->d2 d3 Calibration Curve d2->d3 d4 Concentration Calculation d3->d4 final final d4->final Final Result (µg/mL)

Caption: Workflow for this compound quantification by HPLC.

Protocol: HPLC-UV Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

2. Instrumentation and Conditions

  • HPLC System: With UV-Vis or Diode Array Detector.

  • Column: Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles, or equivalent.

  • Mobile Phase: A mixture of 20 mM phosphoric acid and acetonitrile (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 5-20 µL.

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DPAA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or a water/acetonitrile mixture.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For Bulk Drug: Accurately weigh about 25 mg of the DPAA sample, dissolve in a 25 mL volumetric flask with diluent, and further dilute to fall within the calibration range.

    • For Plasma/Serum: Precipitate proteins by adding an acid like 0.4 N perchloric acid or by using a solvent like acetonitrile.[4][5] Centrifuge the mixture and inject the supernatant after filtration.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions in triplicate.

  • Inject the prepared sample solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for trace-level analysis and confirmation of DPAA identity. Due to the low volatility of carboxylic acids, derivatization is often required to convert DPAA into a more volatile ester form (e.g., silyl (B83357) ester) prior to analysis.[6][7]

Quantitative Data Summary
ParameterTypical ValueComments
Linearity Range 0.1 - 25 µMGood linearity (r² > 0.999) is achievable with appropriate internal standards.[8]
Limit of Quantification (LOQ) ~0.1 µMHighly sensitive, suitable for trace analysis in complex matrices.[8]
Precision (%RSD) < 10%Intra- and inter-day precision.[8]
Accuracy (Recovery) > 90%Dependent on the efficiency of extraction and derivatization.[8]
Ionization Mode Electron Ionization (EI) at 70 eVProvides characteristic fragmentation patterns for identification.[8]
Detection Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific fragment ions.[9]
Protocol: GC-MS with Silylation

This protocol details the analysis of DPAA using GC-MS after derivatization with a silylating agent.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., an isotopically labeled DPAA or a structurally similar compound.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Hexane, Ethyl Acetate (GC grade).

2. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Transfer Line Temp: 280 °C.[9]

  • Ion Source Temp: 230 °C.[9]

  • MS Mode: Scan (m/z 50-500) for identification and SIM for quantification.

3. Sample Preparation and Derivatization

  • Extraction: For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction (LLE). Acidify the sample to pH ~2 with HCl and extract DPAA into an organic solvent like ethyl acetate. Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of ethyl acetate, 50 µL of the IS solution, and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

4. Analysis Procedure

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Acquire data in both scan and SIM modes. For SIM, monitor characteristic ions of the DPAA-TMS derivative (e.g., m/z 167, 284).

  • Prepare a calibration curve using derivatized standards and the internal standard.

  • Calculate the concentration of DPAA in the sample based on the peak area ratio of the analyte to the internal standard.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective method for the quantification of this compound in simple matrices, such as bulk drug assays or dissolution testing. Its main limitation is the lack of specificity in the presence of interfering substances that also absorb UV light.[10]

Quantitative Data Summary
ParameterTypical ValueComments
Wavelength Maxima (λmax) ~208 nm, ~220 nmDependent on the solvent used.[10] A practical wavelength around 215-220 nm is often used for quantification.
Linearity Range 1 - 50 µg/mLAdheres to Beer-Lambert law within this range.
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mLSignificantly higher than chromatographic methods.
Precision (%RSD) < 3%Good for simple, high-concentration samples.
Solvent Ethanol, Methanol, or dilute acid/baseThe choice of solvent can affect the λmax and absorptivity.[10]

General Analytical Workflow

cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Quantification p1 Prepare Standard Stock p2 Create Calibration Series p1->p2 a3 Measure Absorbance of Standards & Sample p2->a3 p3 Prepare Sample Solution p3->a3 a1 Set Wavelength (λmax) a2 Blank Measurement a1->a2 a2->a3 d1 Plot Calibration Curve (Absorbance vs. Conc.) a3->d1 d2 Calculate Concentration from Regression Equation d1->d2 final final d2->final Final Result start Define Analytical Goal q1 Purity Assay of Bulk Substance? start->q1 q2 Trace Analysis in Complex Matrix (e.g., Plasma)? q1->q2 No m1 HPLC-UV (Stability Indicating) q1->m1 Yes q3 Routine QC in Simple Matrix? q2->q3 No m2 GC-MS q2->m2 Yes q4 Need Structural Confirmation? q3->q4 No q3->m1 High Throughput Needed m3 UV-Vis Spec. q3->m3 Simple & Fast Screening q4->start No/Re-evaluate q4->m2 Yes

References

Application Notes and Protocols: One-Step Synthesis of Diphenylacetic Acid from Glyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenylacetic acid is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document provides detailed protocols for the one-step synthesis of this compound via the Friedel-Crafts reaction of glyoxylic acid with benzene (B151609). Two effective methods are presented, utilizing different acid catalysts. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Principle

The core of this synthesis is an electrophilic aromatic substitution, specifically a Friedel-Crafts-type reaction. In this one-step process, two molecules of benzene react with one molecule of glyoxylic acid in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of glyoxylic acid, generating a carbocationic intermediate which is then attacked by the nucleophilic benzene rings, ultimately forming this compound.

Catalyst Systems

Two primary catalyst systems have been demonstrated to be effective for this transformation:

  • Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH): A solid, reusable acid catalyst that simplifies product work-up.

  • Chlorsulfonic acid: A powerful liquid superacid catalyst.

Method 1: Synthesis using PVP-TfOH Solid Acid Catalyst

This method employs a heterogeneous solid acid catalyst, which can be easily separated from the reaction mixture by filtration.

Experimental Protocol

Materials and Equipment:

  • Glyoxylic acid (50% solution in water)

  • Benzene

  • Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel (70-230 mesh) for column chromatography

  • Hexane and Ethyl acetate (B1210297) for eluent

  • Round-bottom flask or Nalgene bottle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure: [1]

  • Reaction Setup: In a suitable reaction vessel (e.g., a Nalgene bottle), combine 0.6 g (4 mmol) of 50% glyoxylic acid with 5 mL of benzene.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add 4.5 g (28 mmol, 7 equivalents) of PVP-TfOH to the cooled, stirring mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Monitoring: Monitor the progress of the reaction using TLC with a 3:1 hexanes/ethyl acetate mobile phase.

  • Quenching: Once the reaction is complete, pour the mixture over 25 g of ice.

  • Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate (85:15) mixture as the eluent to yield pure this compound.

Method 2: Synthesis using Chlorsulfonic Acid Catalyst

This protocol uses a homogeneous and highly effective liquid superacid catalyst.[2]

Experimental Protocol

Materials and Equipment:

  • Glyoxylic acid hydrate (B1144303)

  • Benzene

  • Chlorsulfonic acid (ClSO₃H)

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene (B28343) for recrystallization

  • Reaction flask with an addition funnel and stirrer

  • Water bath

  • Standard laboratory glassware for extraction, distillation, and filtration

Procedure: [2]

  • Reaction Setup: Prepare a mixture of 18.6 g of glyoxylic acid hydrate in 200 cc of benzene in a reaction flask equipped with a stirrer. Note that benzene is used in excess to act as both reactant and solvent.

  • Catalyst Addition: With agitation, add 162.0 g of chlorsulfonic acid to the mixture over a 2-hour period, maintaining the reaction temperature between 20-30 °C.

  • Reaction (Phase 1): Continue agitation at 20-30 °C for an additional 1.5 hours after the catalyst addition is complete.

  • Reaction (Phase 2): Raise the reaction temperature to 50 °C and maintain it for one hour.

  • Quenching: Quench the entire reaction mixture by pouring it into 1000 cc of cold water.

  • Work-up:

    • Remove the excess benzene by distillation.

    • Decant the aqueous acid solution from the crude product, which may be gummy.

    • Dissolve the crude product in a solution of 20 g of NaOH in 300 cc of water to form the sodium salt of this compound.

    • Separate the aqueous layer containing the product salt.

  • Precipitation: Acidify the aqueous solution to precipitate the this compound.

  • Purification: Recover the precipitated solid. The crude product can be purified by recrystallization from toluene to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data from the described protocols.

ParameterMethod 1 (PVP-TfOH)Method 2 (Chlorsulfonic Acid)
Reactants Glyoxylic acid (4 mmol), Benzene (5 mL)Glyoxylic acid hydrate (1 mol eq.), Benzene (2 mol eq. in excess)
Catalyst PVP-TfOH (7 equivalents)Chlorsulfonic acid
Temperature 0 °C to Room Temperature20-30 °C, then 50 °C
Reaction Time 12 hours[1]4.5 hours[2]
Yield 79%[1]67.2% (crude)[2]
Purification Column ChromatographyRecrystallization from Toluene
Final Purity Not specified100% (by titration after recrystallization)[2]
Melting Point Not specified141.5-143.5 °C (after recrystallization)[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the one-step synthesis of this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis start Start mix Mix Glyoxylic Acid and Benzene start->mix cool Cool Mixture (0°C to 20°C) mix->cool add_catalyst Slowly Add Acid Catalyst cool->add_catalyst react Stir and React (4.5 - 12 hours) add_catalyst->react monitor Monitor Reaction (e.g., via TLC) react->monitor quench Quench Reaction (Ice / Water) monitor->quench neutralize Neutralize / Basify quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (Chromatography or Recrystallization) evaporate->purify characterize Characterize Final Product purify->characterize end End characterize->end

Caption: General workflow for this compound synthesis.

Safety Precautions

  • Benzene: is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Chlorsulfonic acid: is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

  • Trifluoromethanesulfonic acid (on PVP support): is a strong acid and should be handled with care.

  • Standard laboratory safety practices should be followed at all times.

The one-step synthesis of this compound from glyoxylic acid and benzene is an efficient process. The choice between a solid acid catalyst like PVP-TfOH and a liquid superacid like chlorsulfonic acid will depend on the desired scale, available equipment, and safety considerations. The PVP-TfOH method offers simpler work-up and catalyst recyclability, while the chlorsulfonic acid method is a potent, albeit more hazardous, alternative. Both protocols provide viable routes to this important synthetic intermediate.

References

Application Notes and Protocols: The Role of Diphenylacetic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the use of diphenylacetic acid as a key intermediate in the synthesis of various agrochemicals. This document includes detailed experimental protocols, quantitative data on synthesis and efficacy, and diagrams of synthetic pathways.

Introduction: this compound as a Versatile Building Block

This compound, a derivative of acetic acid with two phenyl substituents, is a versatile and crucial intermediate in the organic synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1][2] Its unique structural features allow for the creation of complex molecules with significant biological activity. In the agrochemical sector, this compound serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.

Herbicide Synthesis: The Case of Diphenamide

One of the most notable applications of this compound in agrochemical synthesis is in the production of the selective pre-emergence herbicide, Diphenamide.[3] Diphenamide is effective in controlling annual grasses and some broadleaf weeds in various crops.[4]

Synthesis of Diphenamide from this compound

The synthesis of Diphenamide from this compound is a two-step process. The first step involves the conversion of this compound to diphenylacetyl chloride. The second step is the amidation of the acid chloride with dimethylamine (B145610).

Step 1: Synthesis of Diphenylacetyl Chloride

This protocol is adapted from a standard procedure for the synthesis of acid chlorides.[5]

  • Materials:

  • Equipment:

    • Round-bottom flask with reflux condenser and dropping funnel

    • Heating mantle

    • Rotary evaporator

    • Filtration apparatus

    • Ice bath

  • Procedure:

    • In a round-bottom flask, suspend this compound (1 mole) in anhydrous benzene (e.g., 200 mL).

    • Slowly add thionyl chloride (1.1 moles) dropwise to the suspension at room temperature with stirring.

    • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

    • Remove the excess thionyl chloride and benzene by distillation under reduced pressure.

    • Dissolve the resulting crude diphenylacetyl chloride in hot anhydrous hexane.

    • Treat the hot solution with a small amount of activated charcoal and filter.

    • Cool the filtrate in an ice bath to crystallize the diphenylacetyl chloride.

    • Collect the crystals by filtration, wash with a small amount of cold anhydrous hexane, and dry under vacuum.

Step 2: Synthesis of Diphenamide

  • Materials:

    • Diphenylacetyl chloride

    • Dimethylamine (aqueous solution or gas)

    • Anhydrous toluene or diethyl ether

    • Sodium bicarbonate solution (5%)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

  • Equipment:

    • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and gas inlet (if using gaseous dimethylamine)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve diphenylacetyl chloride (1 mole) in anhydrous toluene (e.g., 500 mL) in a three-necked flask equipped with a stirrer and cooled in an ice bath.

    • Slowly add a solution of dimethylamine (2.2 moles) in water or bubble gaseous dimethylamine through the solution while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude Diphenamide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Quantitative Data for Diphenamide Synthesis
StepReactantsProductTypical Yield (%)Reference
1This compound, Thionyl chlorideDiphenylacetyl chloride82-94[5]
2Diphenylacetyl chloride, DimethylamineDiphenamide>90 (unoptimized)General amide synthesis

Logical Workflow for Diphenamide Synthesis

Diphenamide_Synthesis DPA This compound DPAC Diphenylacetyl Chloride DPA->DPAC  Chlorination SOCl2 Thionyl Chloride SOCl2->DPAC Diphenamide Diphenamide DPAC->Diphenamide  Amidation DMA Dimethylamine DMA->Diphenamide

Synthesis of Diphenamide from this compound.
Mode of Action of Diphenamide

Diphenamide is a systemic herbicide that is absorbed by the roots of emerging weeds. It acts by inhibiting cell division, specifically by disrupting the synthesis of very long-chain fatty acids (VLCFAs). This inhibition ultimately leads to the cessation of growth and death of the weed seedlings.

Diphenamide_MoA Diphenamide Diphenamide Root_Uptake Root Uptake Diphenamide->Root_Uptake VLCFA_Synthesis Very Long-Chain Fatty Acid (VLCFA) Synthesis Root_Uptake->VLCFA_Synthesis Inhibits Cell_Division Cell Division VLCFA_Synthesis->Cell_Division Is essential for Growth_Inhibition Weed Seedling Growth Inhibition Cell_Division->Growth_Inhibition Is required for Weed_Death Weed Death Growth_Inhibition->Weed_Death Fungicide_Synthesis SPA Substituted Phenylacetic Acid Ester_Fungicide Phenylacetic Acid Ester Fungicide SPA->Ester_Fungicide  Esterification Amide_Fungicide Phenylacetic Acid Amide Fungicide SPA->Amide_Fungicide  Amidation Alcohol Fungicidal Alcohol Alcohol->Ester_Fungicide Amine Fungicidal Amine Amine->Amide_Fungicide Insecticide_Synthesis SPA Substituted Phenylacetic Acid Ester_Insecticide Phenylacetic Acid Ester Insecticide SPA->Ester_Insecticide  Esterification Alcohol Insecticidal Alcohol Alcohol->Ester_Insecticide

References

Application Notes and Protocols for Ruthenium-Catalyzed C-H Arylation with Carboxylic Acid Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H arylation is a powerful and atom-economical method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials. Ruthenium-catalyzed C-H arylation has emerged as a particularly attractive strategy due to the lower cost and unique reactivity of ruthenium catalysts compared to other precious metals. A key development in this field is the use of carboxylic acid additives, which can significantly enhance reaction efficiency and scope. This document provides detailed application notes and protocols for conducting ruthenium-catalyzed C-H arylation, with a focus on the role of carboxylic acid additives. While specific data for diphenylacetic acid is not prevalent in the current literature, the principles and protocols outlined herein using other carboxylic acids as additives provide a strong foundation for its investigation and application.

The Role of Carboxylic Acid Additives

Carboxylic acid additives play a crucial role in facilitating the C-H activation step in ruthenium-catalyzed arylation reactions. The currently accepted mechanism is the Concerted Metalation-Deprotonation (CMD) pathway.[1][2] In this mechanism, the carboxylate anion acts as a proton shuttle, abstracting a proton from the C-H bond of the substrate in a concerted fashion as the ruthenium center coordinates to the carbon. This process avoids the high-energy intermediates associated with other C-H activation mechanisms and often leads to milder reaction conditions and broader substrate scope. The presence of a carboxylic acid can be essential for reactions involving weakly coordinating directing groups.[3]

Experimental Protocols

The following are generalized protocols for ruthenium-catalyzed C-H arylation using a carboxylic acid additive, based on common procedures found in the literature.[3][4][5] Researchers should optimize these conditions for their specific substrates.

General Protocol for Ruthenium-Catalyzed C-H Arylation of Benzoic Acids

This protocol is adapted from procedures where the carboxylic acid moiety of the substrate itself acts as the directing group.

Materials:

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ or RuCl₃·xH₂O)

  • Ligand (e.g., Tricyclohexylphosphine (PCy₃) or 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy))

  • Aryl halide (aryl iodide or bromide)

  • Benzoic acid derivative

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., NMP, 1,4-dioxane, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the ruthenium catalyst (e.g., 2.5-5 mol%), the ligand (e.g., 5-10 mol%), the benzoic acid derivative (1.0 equiv), the aryl halide (1.5-2.0 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture at the desired temperature (typically 80-140 °C) with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylated product.

General Protocol for Ruthenium-Catalyzed C-H Arylation with a Carboxylic Acid Additive

This protocol is applicable when a carboxylic acid is used as a co-catalyst for a substrate with a different directing group.

Materials:

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Carboxylic acid additive (e.g., 1-phenylcyclopentane-1-carboxylic acid (PCCA) or potassium pivalate (B1233124) (KOPiv))[3]

  • Substrate with a directing group

  • Aryl halide

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried reaction vessel, combine the ruthenium catalyst (e.g., 2.5 mol%), the carboxylic acid additive (e.g., 20-30 mol%), the substrate (1.0 equiv), the aryl halide (2.0 equiv), and the base (2.0 equiv).

  • Subject the vessel to three cycles of evacuation and backfilling with an inert atmosphere.

  • Add the degassed solvent.

  • Seal the vessel and stir the mixture at an elevated temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).

  • Work-up and purification are carried out as described in the previous protocol.

Data Presentation

The following tables summarize representative quantitative data for ruthenium-catalyzed C-H arylation reactions.

Table 1: Ruthenium-Catalyzed Arylation of 2-Methylbenzoic Acid with Various Aryl Halides [4]

EntryAryl HalideProductYield (%)
14-Iodoanisole2-Methyl-6-(4-methoxyphenyl)benzoic acid91
24-Iodotoluene2-Methyl-6-(p-tolyl)benzoic acid85
34-Bromobenzotrifluoride2-Methyl-6-(4-(trifluoromethyl)phenyl)benzoic acid78
41-Iodo-4-(trifluoromethoxy)benzene2-Methyl-6-(4-(trifluoromethoxy)phenyl)benzoic acid82
5Methyl 4-iodobenzoateMethyl 4-(2-carboxy-3-methylphenyl)benzoate88

Reaction conditions: 2-Methylbenzoic acid (0.25 mmol), aryl halide (1.5 equiv), [Ru(p-cymene)Cl₂]₂ (4 mol%), PCy₃ (8 mol%), K₂CO₃ (2.0 equiv), NMP (1.0 mL), 120 °C, 24 h.

Table 2: Substrate Scope for the Arylation of Benzoic Acids [5]

EntryBenzoic AcidAryl IodideProductYield (%)
1Benzoic acid4-Iodoanisole2,6-Bis(4-methoxyphenyl)benzoic acid91
24-Methoxybenzoic acid4-Iodoanisole4-Methoxy-2,6-bis(4-methoxyphenyl)benzoic acid85
34-(Trifluoromethyl)benzoic acid4-Iodotoluene2,6-Di-p-tolyl-4-(trifluoromethyl)benzoic acid78
42-Naphtoic acid4-Iodoanisole1-(4-Methoxyphenyl)-2-naphthoic acid82

Reaction conditions: Benzoic acid derivative (0.3 mmol), aryl iodide (2.0 equiv), --INVALID-LINK--₂ (3 mol%), K₂CO₃ (2.0 equiv), KOC(CF₃)₃ (1.0 equiv), tBuCN (8.0 equiv), 140 °C, 16 h.

Mechanistic Visualization

The following diagrams illustrate the key mechanistic steps and experimental workflow in ruthenium-catalyzed C-H arylation assisted by a carboxylic acid.

G cluster_0 Catalytic Cycle Ru_II [Ru(II)] Pre-catalyst Active_Ru Active Ru(II) Species Ru_II->Active_Ru Activation CMD_TS Concerted Metalation- Deprotonation (CMD) TS Active_Ru->CMD_TS Coordination of Substrate (R-H) Ruthenacycle Ruthenacycle Intermediate CMD_TS->Ruthenacycle C-H Activation Oxidative_Addition Oxidative Addition of Ar-X Ruthenacycle->Oxidative_Addition Ru_IV Ru(IV) Intermediate Oxidative_Addition->Ru_IV Ar-X Reductive_Elimination Reductive Elimination Ru_IV->Reductive_Elimination Reductive_Elimination->Active_Ru Product (R-Ar) Formation Carboxylate R'COO⁻ Carboxylate->CMD_TS Proton Acceptor

Caption: Proposed Catalytic Cycle for Carboxylate-Assisted C-H Arylation.

G Start Start Setup Reaction Setup: - Ru Catalyst - Ligand/Additive - Substrate - Aryl Halide - Base - Solvent Start->Setup Inert Inert Atmosphere (N₂ or Ar) Setup->Inert Heating Heating & Stirring Inert->Heating Workup Aqueous Work-up Heating->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General Experimental Workflow for C-H Arylation.

References

Application Notes and Protocols for the Synthesis of 2-Allyl-3-oxazolin-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Rhodium-Catalyzed Synthesis of 2-Allyl-3-oxazolin-5-ones with Diphenylacetic Acid as a Co-catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Allyl-3-oxazolin-5-ones are valuable heterocyclic scaffolds in organic synthesis and are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of these compounds via a rhodium-catalyzed regioselective domino reaction between azlactones and internal alkynes. This process, which involves an azlactone-alkyne coupling followed by an aza-Cope rearrangement, is facilitated by the use of this compound as a critical additive. The following protocols are based on established literature, providing a robust method for accessing these important molecular structures.[1]

Reaction Principle and Scheme

The core transformation involves the reaction of an azlactone (a 2-substituted-5(4H)-oxazolone) with an internal alkyne in the presence of a rhodium catalyst, a phosphine (B1218219) ligand, and this compound. The reaction proceeds through a domino sequence of C-H activation of the azlactone, coupling with the alkyne, and a subsequent aza-Cope rearrangement to furnish the desired 2-allyl-3-oxazolin-5-one. This compound is crucial for the efficiency and regioselectivity of this transformation.

Overall Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Catalytic System Azlactone Azlactone Process Domino Reaction (Coupling/Aza-Cope) Azlactone->Process Alkyne Internal Alkyne Alkyne->Process Rh_catalyst [Rh(cod)Cl]₂ Rh_catalyst->Process Ligand DPEPhos Ligand->Process Additive This compound (Ph₂CHCOOH) Additive->Process Product 2-Allyl-3-oxazolin-5-one Process->Product

Figure 1: General workflow for the rhodium-catalyzed synthesis of 2-allyl-3-oxazolin-5-ones.

Experimental Protocols

Materials and Equipment
  • Reactants: Substituted azlactones and internal alkynes.

  • Catalyst: Bis(cyclooctadiene)rhodium(I) chloride dimer ([Rh(cod)Cl]₂).

  • Ligand: Bis(2-diphenylphosphinophenyl)ether (DPEPhos).

  • Additive: this compound (Ph₂CHCOOH).

  • Solvent: Anhydrous 1,2-dichloroethane (B1671644) (DCE).

  • General Equipment: Schlenk flasks, magnetic stirrer, heating mantle or oil bath, inert gas (argon or nitrogen) supply, syringes, and standard laboratory glassware.

  • Purification: Silica (B1680970) gel for column chromatography, and appropriate solvents (e.g., hexane, ethyl acetate).

Detailed Synthesis Protocol: Representative Example

This protocol describes the synthesis of a representative 2-allyl-3-oxazolin-5-one on a laboratory scale.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the azlactone (1.0 mmol, 1.0 equiv), [Rh(cod)Cl]₂ (0.025 mmol, 2.5 mol%), DPEPhos (0.055 mmol, 5.5 mol%), and this compound (0.1 mmol, 10 mol%).

  • Add a magnetic stir bar to the flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Using a syringe, add anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Stir the resulting mixture at room temperature for 5-10 minutes until all solids are dissolved.

  • Using a syringe, add the internal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.

Reaction Execution and Work-up:

  • Place the sealed Schlenk flask in a preheated oil bath at 60 °C.

  • Stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 2-allyl-3-oxazolin-5-one.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 2-allyl-3-oxazolin-5-one derivatives based on the described protocol.

EntryAzlactone (R¹)Alkyne (R², R³)Product Yield (%)
1PhenylPhenyl, Phenyl98
24-MethylphenylPhenyl, Phenyl95
32-NaphthylPhenyl, Phenyl99
4Phenyl4-Methoxyphenyl, Phenyl92
5Phenyl4-Bromophenyl, Phenyl85
6Phenyl2-Thienyl, Phenyl87
7PhenylMethyl, Phenyl75

Table 1: Representative yields for the synthesis of 2-allyl-3-oxazolin-5-ones. Yields are for isolated products after column chromatography.[1]

Visualization of the Catalytic Cycle

The proposed catalytic cycle illustrates the key steps in the rhodium-catalyzed domino reaction.

CatalyticCycle A Active Rh(I) Catalyst B Azlactone Coordination & C-H Activation A->B Azlactone C Rhodium Enolate Intermediate B->C Oxidative Addition D Alkyne Insertion C->D Alkyne E Vinyl-Rh Intermediate D->E Migratory Insertion F Aza-Cope Rearrangement E->F Rearrangement G Product Release F->G Reductive Elimination G->A Product Ph2CHCOOH Ph₂CHCOOH (Proton Shuttle) Ph2CHCOOH->B Assists C-H Activation

Figure 2: Proposed catalytic cycle for the synthesis of 2-allyl-3-oxazolin-5-ones.

Notes on the Catalytic Cycle:

  • The active Rh(I) catalyst initiates the cycle.

  • The azlactone coordinates to the rhodium center, followed by C-H activation to form a rhodium enolate intermediate. This compound is believed to act as a proton shuttle, facilitating this key step.

  • The internal alkyne then undergoes migratory insertion into the rhodium-carbon bond.

  • The resulting vinyl-rhodium intermediate undergoes a[1][1]-sigmatropic (aza-Cope) rearrangement.

  • Finally, reductive elimination releases the 2-allyl-3-oxazolin-5-one product and regenerates the active Rh(I) catalyst.

Applications and Future Directions

The synthesized 2-allyl-3-oxazolin-5-ones are versatile intermediates. The allyl group can be further functionalized, and the oxazolinone ring can serve as a precursor to various other heterocyclic systems, including trisubstituted pyridines through thermolysis.[1] These compounds are of interest for library synthesis in drug discovery programs due to their structural complexity and potential biological activity. Further research may focus on developing enantioselective versions of this reaction to access chiral 2-allyl-3-oxazolin-5-ones.

References

Troubleshooting & Optimization

How to improve the yield of Diphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diphenylacetic acid synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis and improve your yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely reported and highest-yielding method is the reduction of benzilic acid with red phosphorus and iodine in glacial acetic acid. This method can achieve yields of 94-97%.[1]

Q2: I am considering alternative synthesis routes. What are the expected yields for other common methods?

A2: Alternative methods for synthesizing this compound include the reduction of benzilic acid with hydriodic acid and red phosphorus, which yields about 80%, and the reaction of glyoxylic acid with benzene (B151609) using a solid acid catalyst, which can yield up to 79%.[2][3] A method using chlorosulfonic acid as a catalyst for the reaction of glyoxylic acid hydrate (B1144303) with benzene reported a yield of 67.2%.[4]

Q3: My final product has a pinkish tint after precipitation. What causes this and how can I fix it?

A3: A pink discoloration can occur if the hot acetic acid solution is poured into the sodium bisulfite solution too rapidly during the workup. To resolve this, you may need to re-precipitate the product from an acetic acid solution.[1]

Q4: I'm losing product during the workup when using sodium bisulfite. Why is this happening and how can I prevent it?

A4: Some samples of sodium bisulfite can cause a portion of the this compound to dissolve. This can be prevented by passing a current of sulfur dioxide into the sodium bisulfite solution until it is acidic to litmus (B1172312) paper before adding the reaction filtrate.[1]

Q5: How can I confirm that the reduction of benzilic acid is complete?

A5: A simple and effective way to check for the presence of unreacted benzilic acid is to treat a small sample of the product with cold concentrated sulfuric acid. If any benzilic acid remains, the sulfuric acid will turn red.[1] The melting points of benzilic acid and this compound are very close, so this chemical test is a more reliable indicator of reaction completion than a melting point determination alone.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction is refluxed for the recommended time (at least 2.5 hours for the benzilic acid reduction method).[1] Use the sulfuric acid test described in Q5 to confirm complete conversion.
Loss of product during workup.Follow the procedure to prevent dissolution with sodium bisulfite (see Q4). Ensure the product is thoroughly washed with cold water to remove impurities without dissolving the product.
Impure starting materials.Use pure benzilic acid as the starting material. Impurities can lead to side reactions and lower the yield.
Product Discoloration (Pink/Yellow) Rapid precipitation.Pour the hot filtrate slowly into the cold, well-stirred sodium bisulfite solution to ensure the formation of a fine, white powder.[1]
Presence of excess iodine.Ensure a sufficient amount of sodium bisulfite is used to completely react with and remove any residual iodine.
Difficulty Filtering Red Phosphorus Clogging of filter paper.If you encounter difficulties filtering the hot acetic acid solution, using an asbestos (B1170538) filter may be advantageous.[1]

Quantitative Data Summary

Synthesis Method Starting Materials Reagents/Catalyst Reported Yield
Reduction of Benzilic AcidBenzilic AcidRed Phosphorus, Iodine, Glacial Acetic Acid94-97%[1]
Reduction of Benzilic AcidBenzilic AcidHydriodic Acid, Red Phosphorus, Glacial Acetic Acid80%[2]
Friedel-Crafts ReactionGlyoxylic Acid, BenzenePoly(4-vinylpyridine) supported trifluoromethanesulfonic acid79%[3]
Friedel-Crafts ReactionGlyoxylic Acid Hydrate, BenzeneChlorsulfonic Acid67.2%[4]

Experimental Protocols

Method 1: Reduction of Benzilic Acid with Red Phosphorus and Iodine[1]
  • In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.

  • Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

  • Add 5 mL of water and 100 g (0.44 mole) of benzilic acid to the flask.

  • Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.

  • After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.

  • Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 liter of water.

  • Filter the resulting white or slightly yellow precipitate of this compound with suction.

  • Wash the product with cold water and dry thoroughly.

  • For further purification, the product can be recrystallized from approximately 500 mL of hot 50% alcohol.

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Glacial Acetic Acid, Red Phosphorus, and Iodine B Allow Iodine to React (15-20 min) A->B C Add Water and Benzilic Acid B->C D Reflux for at least 2.5 hours C->D E Hot filter to remove excess Red Phosphorus D->E F Slowly pour filtrate into cold Sodium Bisulfite solution E->F G Filter the precipitated This compound F->G H Wash with cold water and dry G->H I Optional: Recrystallize from hot 50% alcohol H->I

Caption: Experimental workflow for the synthesis of this compound from benzilic acid.

troubleshooting_guide Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Discoloration Product Discoloration (Pink/Yellow) Problem->Discoloration Yes FilteringIssue Difficulty Filtering Red Phosphorus Problem->FilteringIssue Yes End Successful Synthesis Problem->End No IncompleteReaction Check for complete reaction (H2SO4 test) LowYield->IncompleteReaction WorkupLoss Review workup procedure (prevent dissolution) LowYield->WorkupLoss RapidPrecipitation Re-precipitate from acetic acid solution Discoloration->RapidPrecipitation ExcessIodine Ensure sufficient Sodium Bisulfite Discoloration->ExcessIodine FilterClog Use an asbestos filter FilteringIssue->FilterClog IncompleteReaction->End WorkupLoss->End RapidPrecipitation->End ExcessIodine->End FilterClog->End

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Crude Diphenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude diphenylacetic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: No crystals are forming after the hot solution has cooled.

A1: This is a common issue that can arise from several factors:

  • Too much solvent: The most frequent cause for the failure of crystal formation is the use of an excessive amount of solvent, which keeps the compound dissolved even at lower temperatures.[1][2] To address this, try boiling off some of the solvent to increase the concentration of this compound and then allow the solution to cool again.[3]

  • Supersaturation: The solution may be supersaturated, meaning the this compound is dissolved at a concentration higher than its normal saturation point.[1] To induce crystallization, you can:

    • Scratch the inside of the flask with a glass stirring rod just below the surface of the liquid.[1] The tiny scratches on the glass provide a nucleation site for crystal growth.

    • Add a "seed" crystal of pure this compound to the solution.[1] This provides a template for further crystallization.

  • Inappropriate solvent: The chosen solvent may not be ideal for this compound. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: The this compound is "oiling out" instead of forming crystals.

A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing.[2][3] This often happens if the boiling point of the solvent is higher than the melting point of the compound being recrystallized. For this compound, with a melting point of 146-148 °C, this is less common with standard solvents.[4] However, impurities can lower the melting point. To resolve this:

  • Reheat and add more solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to lower the saturation point and then allow it to cool slowly.[2]

  • Slower cooling: Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool on a surface that does not draw heat away too quickly.[2][3]

  • Change the solvent: Consider using a different solvent or a solvent mixture.

Q3: The recovered crystals are discolored or appear impure.

A3: Discoloration is often due to the presence of colored impurities.

  • Use of decolorizing carbon: If the hot solution is colored, you can add a small amount of activated charcoal (decolorizing carbon) to adsorb the colored impurities.[5] After adding the charcoal, heat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[3]

  • Incomplete removal of impurities: If the crystals still appear impure after recrystallization, a second recrystallization step may be necessary.

Q4: The final yield of purified this compound is very low.

A4: A low yield can be attributed to several factors during the recrystallization process:

  • Using too much solvent: As mentioned in Q1, excess solvent will retain more of the dissolved product in the mother liquor, reducing the final yield.[1][3]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize in the filter paper or funnel.[5][6] To prevent this, use a pre-warmed funnel and filter the solution as quickly as possible.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently to maximize the precipitation of the crystals. An ice bath can be used after the solution has reached room temperature.[6]

  • Loss during washing: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.[1] Always use a minimal amount of ice-cold recrystallization solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well when hot and poorly when cold. For this compound, common and effective solvents include:

  • Aqueous ethanol (B145695) (e.g., 50% ethanol): This is a commonly used solvent system for the recrystallization of this compound.[7][8]

  • Water: this compound is soluble in hot water and slightly soluble in cold water, making it a suitable solvent.[8][9][10]

  • Benzene or Toluene: These organic solvents can also be used for recrystallization.[8][11]

  • Acetic Acid/Water mixture: This solvent pair is also a possibility.[5]

The choice of solvent may also depend on the nature of the impurities you are trying to remove. It is often recommended to test small batches with different solvents to find the optimal one for your specific crude product.

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is typically in the range of 146-148 °C.[4] A sharp melting point within this range is a good indicator of purity. An impure sample will typically exhibit a broader and depressed melting point range.

Q3: How can I determine the purity of my recrystallized this compound?

A3: Several methods can be used to assess the purity of your final product:

  • Melting Point Analysis: As mentioned above, a sharp melting point close to the literature value indicates high purity.[6]

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product with the crude material. A pure substance should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a compound.[4]

Data Presentation

The following table summarizes key quantitative data relevant to the recrystallization of this compound.

ParameterValueSolventsSource(s)
Melting Point 146-148 °CN/A[4]
Solubility in Water Slightly soluble (0.13 g/L at 20°C)Water[8][10][12]
Solubility Soluble in hot water, alcohol, ether, and chloroformWater, Alcohol, Ether, Chloroform[9]
pKa 3.94 (at 25 °C)Water[8][12]

Experimental Protocols

Protocol: Recrystallization of Crude this compound

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

  • Solvent Selection: Choose an appropriate solvent or solvent mixture based on preliminary tests or literature recommendations (e.g., 50% aqueous ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved.[5] Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-warmed funnel and filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The crystals can then be transferred to a watch glass for further air drying or dried in a desiccator.

  • Analysis: Determine the melting point and, if desired, perform further analysis (TLC, spectroscopy) to assess the purity of the final product.

Mandatory Visualization

Troubleshooting_Recrystallization start Start Recrystallization problem Crystals Forming? start->problem Cooling Solution outcome Successful Crystallization problem->outcome Yes issue Issue: No Crystal Formation problem->issue No solution solution solution1 Solution: Boil off excess solvent issue->solution1 Possible Cause: Too much solvent solution2 Solution: Scratch flask or add seed crystal issue->solution2 Possible Cause: Supersaturation problem2 Oiling Out? issue->problem2 Other Issue? problem2->outcome issue2 Issue: Oiling Out problem2->issue2 Yes solution3 solution3 issue2->solution3 Solution: Reheat, add more solvent, cool slowly

Caption: Troubleshooting workflow for common recrystallization problems.

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Analysis step step process process decision decision output output step1 1. Dissolve Crude Product in Hot Solvent dec1 Colored Solution? step1->dec1 proc1 2. Add Decolorizing Carbon & Hot Filter dec1->proc1 Yes step2 3. Cool Solution Slowly to Room Temperature dec1->step2 No proc1->step2 step3 4. Cool in Ice Bath step2->step3 proc2 5. Isolate Crystals via Suction Filtration step3->proc2 proc3 6. Wash with Cold Solvent proc2->proc3 proc4 7. Dry Crystals proc3->proc4 out1 Pure this compound proc4->out1

Caption: Experimental workflow for this compound recrystallization.

References

Identifying and minimizing byproducts in Diphenylacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenylacetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is most commonly synthesized via the reduction of benzilic acid.[1][2] Other methods include the Friedel-Crafts reaction of benzene (B151609) with glyoxylic acid and the hydrolysis of diphenyltrichloroethane (B1201946) (a derivative of DDT).[3][4]

Q2: What is the primary byproduct of concern when synthesizing this compound from benzilic acid?

A2: The most common impurity is unreacted benzilic acid. Due to their similar melting points, it is crucial to ensure the reaction goes to completion.[2]

Q3: How can I test for the presence of unreacted benzilic acid in my final product?

A3: A simple and effective qualitative test involves adding a small amount of the product to cold concentrated sulfuric acid. If even a trace of benzilic acid remains, the sulfuric acid will turn red.[2]

Q4: My final product has a pink or yellow discoloration. What is the likely cause and how can I prevent it?

A4: A pink or yellow hue in the final product is often due to the presence of iodine, which can form colored impurities.[2] This can occur if the hot acetic acid solution is poured into the water too rapidly during the workup. To prevent this, ensure slow and steady addition with vigorous stirring. If discoloration occurs, reprecipitation from an acetic acid solution may be necessary.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms:

  • The final mass of the purified product is significantly lower than the theoretical yield.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Reaction The reduction of benzilic acid may not have gone to completion.Extend Reaction Time: Ensure the reaction is refluxed for the recommended duration (at least 2.5 hours).[2] Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the benzilic acid spot.
Loss During Workup Product may be lost during filtration or transfer steps. Some samples of sodium bisulfite can cause partial dissolution of the product.[2]Optimize Filtration: If filtering the hot acetic acid solution is difficult, consider using an asbestos (B1170538) filter.[2] Acidify Bisulfite Solution: To prevent dissolution of the product, ensure the sodium bisulfite solution is acidic to litmus (B1172312) by passing sulfur dioxide gas through it.[2]
Side Reactions Conditions may be favoring the formation of byproducts.Control Temperature: Maintain a steady reflux temperature. Avoid excessive heating, which can promote side reactions.
Issue 2: Formation of Byproducts

Symptoms:

  • Presence of unexpected peaks in analytical data (e.g., NMR, GC-MS).

  • Difficulty in purifying the final product.

  • Lowered melting point of the final product.

Potential Byproducts and Minimization Strategies:

Byproduct Formation Pathway Minimization Strategy
Unreacted Benzilic Acid Incomplete reduction of the starting material.Increase reaction time and ensure adequate amounts of reducing agents (hydriodic acid and red phosphorus).[2][5]
Diphenylmethane Decarboxylation of this compound at elevated temperatures.[6]Avoid excessive heating during the reaction and purification steps.
Benzophenone Oxidation of this compound or its precursors.[7][8]Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially at higher temperatures.
Over-alkylation Products (in Friedel-Crafts) The initial product is more reactive than the starting material, leading to further alkylation.[9][10][11]Use a large excess of benzene relative to glyoxylic acid to favor the mono-substituted product.[9]

Experimental Protocols

Synthesis of this compound from Benzilic Acid

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Benzilic Acid: 100 g (0.44 mole)

  • Glacial Acetic Acid: 250 cc

  • Red Phosphorus: 15 g

  • Iodine: 5 g

  • Water: 5 cc

  • Sodium Bisulfite: 20-25 g in 1 L of water

Procedure:

  • In a 1-L round-bottomed flask, combine 250 cc of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.

  • Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

  • Add 5 cc of water and 100 g of benzilic acid to the flask.

  • Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.

  • After the reaction is complete, filter the hot mixture with suction to remove excess red phosphorus.

  • Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water.

  • Filter the precipitated this compound with suction, wash with cold water, and dry thoroughly.

  • For further purification, the product can be recrystallized from approximately 500 cc of hot 50% alcohol.

Yield: 88-90 g (94-97% of the theoretical amount).[2] Melting Point: 141-144 °C (crude), 144-145 °C (recrystallized).[2]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Benzilic_Acid Benzilic Acid Reflux Reflux in Glacial Acetic Acid Benzilic_Acid->Reflux Reducing_Agents HI / Red Phosphorus Reducing_Agents->Reflux Diphenylacetic_Acid This compound (Desired Product) Reflux->Diphenylacetic_Acid Reduction Unreacted_Benzilic_Acid Unreacted Benzilic Acid (Byproduct) Reflux->Unreacted_Benzilic_Acid Incomplete Reaction Colored_Impurities Colored Impurities (Byproduct) Reflux->Colored_Impurities Side Reaction with Iodine Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_issues Troubleshooting cluster_solutions Corrective Actions Start Start Synthesis Reaction Reaction Step Start->Reaction Workup Workup & Purification Reaction->Workup Final_Product Final Product Analysis Workup->Final_Product Low_Yield Low Yield? Final_Product->Low_Yield Impurities Impurities Detected? Final_Product->Impurities Discoloration Product Discolored? Final_Product->Discoloration Optimize_Reaction Optimize Reaction (Time, Temp) Low_Yield->Optimize_Reaction Incomplete Reaction Improve_Workup Improve Workup (Filtration, Washing) Low_Yield->Improve_Workup Product Loss Recrystallize Recrystallize Product Impurities->Recrystallize Remove Byproducts Inert_Atmosphere Use Inert Atmosphere Impurities->Inert_Atmosphere Prevent Oxidation Discoloration->Improve_Workup Prevent Iodine Contamination Discoloration->Recrystallize Remove Colored Impurities

References

Troubleshooting common issues in Diphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenylacetic Acid Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges in your experiments.

Troubleshooting Guide

Low Yield or Incomplete Reaction

Question: My reaction yield is significantly lower than expected, or I suspect the reaction has not gone to completion. What are the common causes and how can I improve the outcome?

Answer:

Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent purity. Here are some common causes and troubleshooting steps:

  • Incomplete Reduction of Benzilic Acid: When synthesizing this compound by the reduction of benzilic acid, incomplete reaction is a frequent issue. The melting points of benzilic acid and this compound are very close, making it difficult to assess purity by melting point alone.[1]

    • Troubleshooting:

      • Reaction Time: Ensure the mixture has been boiled continuously for at least two and a half hours to ensure complete reduction.[1]

      • Purity Check: A simple and effective way to check for unreacted benzilic acid is to treat a small sample of the product with cold concentrated sulfuric acid. If any benzilic acid remains, the sulfuric acid will turn red.[1]

      • Reagent Quality: The purity of the starting materials, particularly the benzilic acid and the reducing agents (e.g., hydriodic acid and red phosphorus), is crucial.[1][2]

  • Suboptimal Reaction Conditions: The reaction conditions must be carefully controlled to favor the desired product formation.

    • Troubleshooting:

      • Temperature: Maintain the recommended reaction temperature throughout the synthesis. For the reduction of benzilic acid with hydriodic acid and red phosphorus, the mixture should be refluxed.[2]

      • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Logical Flow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low Yield Observed check_completion Check for Reaction Completion (e.g., Sulfuric Acid Test for Benzilic Acid) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Positive for Starting Material complete Reaction Appears Complete check_completion->complete Negative for Starting Material increase_time Increase Reaction Time or Temperature incomplete->increase_time check_reagents Verify Reagent Purity and Stoichiometry incomplete->check_reagents optimize_purification Optimize Purification Steps (e.g., Recrystallization Solvent, Washing) complete->optimize_purification end_success Improved Yield increase_time->end_success check_reagents->end_success optimize_purification->end_success

Caption: Troubleshooting logic for addressing low reaction yields.

Product Purification and Discoloration

Question: My final product is discolored (e.g., pink or yellow) or appears impure after purification. How can I improve the purity and color of my this compound?

Answer:

Discoloration and impurities are common issues that can often be resolved with careful attention to the workup and purification steps.

  • Pink or Yellow Discoloration:

    • Cause: This can occur if the hot acetic acid solution containing the product is poured into the sodium bisulfite solution too rapidly during the workup of the benzilic acid reduction.[1] It can also be due to residual iodine.

    • Troubleshooting:

      • Controlled Precipitation: Pour the hot filtrate slowly into a cold, well-stirred solution of sodium bisulfite. This helps to remove excess iodine and precipitates the product as a fine white or slightly yellow powder.[1]

      • Recrystallization: If the product is already discolored, recrystallization is an effective purification method. A common solvent system is 50% alcohol.[1] Dissolving the crude product in a hot solvent and allowing it to cool slowly will yield a crystalline product with improved purity and color.

  • Filtration Difficulties:

    • Cause: Filtering the hot acetic acid solution to remove excess red phosphorus can sometimes be challenging with standard filter paper.[1]

    • Troubleshooting:

      • Asbestos (B1170538) Filter: Using an asbestos filter can be advantageous if difficulties are encountered with filter paper.[1]

      • Filter Aid: Alternatively, using a filter aid like celite may help to improve the filtration rate.

  • Product Dissolving During Workup:

    • Cause: Some samples of sodium bisulfite can cause a portion of the this compound to dissolve.[1]

    • Troubleshooting:

      • Acidified Sodium Bisulfite: To prevent the product from dissolving, ensure the sodium bisulfite solution is acidic to litmus. This can be achieved by passing a current of sulfur dioxide into the solution after it is prepared.[1]

Experimental Workflow for Purification:

purification_workflow A Reaction Mixture B Filter Hot to Remove Solids (e.g., Red Phosphorus) A->B C Slowly Add Filtrate to Cold Sodium Bisulfite Solution B->C D Filter Precipitated Product C->D E Wash Product with Cold Water D->E F Dry the Product E->F G Recrystallize from 50% Alcohol (if needed) F->G If Discolored H Pure Crystalline Product F->H If Pure G->H

Caption: General experimental workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound can be prepared through several synthetic pathways:

  • Reduction of Benzilic Acid: A common and high-yielding method involves the reduction of benzilic acid using hydriodic acid and red phosphorus.[1][2]

  • From Mandelic Acid: Phenylacetic acids can be synthesized via an iodide-catalyzed reduction of mandelic acids.[3][4]

  • From Glyoxylic Acid: Reaction of glyoxylic acid with benzene (B151609) in the presence of a catalyst like chlorsulfonic acid.[5]

  • Hydrolysis of Diphenyltrichlorethane: This method involves the hydrolysis of diphenyltrichlorethane with a caustic soda solution.[6]

  • Oxidation of 2,2-Diphenylacetaldehyde: A greener synthesis approach involves the selenium-catalyzed oxidation of 2,2-diphenylacetaldehyde.[7]

Q2: What are the key reaction parameters for the synthesis of this compound from benzilic acid?

A2: The following table summarizes the key experimental parameters from a reliable literature procedure.[1]

ParameterValueNotes
Starting Material Benzilic Acid100 g (0.44 mole)
Reagents Glacial Acetic Acid250 cc
Red Phosphorus15 g
Iodine5 g
Water5 cc
Reaction Time At least 2.5 hoursContinuous boiling under reflux
Workup Sodium Bisulfite Solution20-25 g in 1 L of water
Yield 88-90 g (94-97%)Crude product
Melting Point 141-144 °C (crude)144-145 °C (recrystallized)

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Several analytical techniques can be used to confirm the identity and purity of your product:

  • Melting Point: The melting point of pure this compound is reported to be between 144-145 °C and 147-149 °C.[1][8] A sharp melting point range is indicative of high purity.

  • Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the compound.

  • Chromatography: Thin Layer Chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the final product.[9] High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[10]

  • Titration: As an acidic compound, the purity of this compound can be determined by titration with a standardized base.[5]

Q4: What are the primary applications of this compound?

A4: this compound is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[10][11] It serves as a building block for drugs such as:

  • Adiphenine

  • Arpenal

  • Loperamide

  • It is also used in the synthesis of some herbicides.[8]

Q5: Are there any "green" or more environmentally friendly synthesis methods for this compound?

A5: Yes, research is ongoing to develop more sustainable synthetic routes. One such method is the selenium-catalyzed oxidation of 2,2-diphenylacetaldehyde, which is considered a greener approach for synthesizing carboxylic acids.[7] Additionally, the development of iodide-catalyzed reductions that use catalytic amounts of sodium iodide and avoid the direct use of hazardous hydroiodic acid represents a more environmentally friendly alternative.[4]

References

Technical Support Center: Optimizing Phenylacetic Anhydride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for the acylation of alcohols, amines, and phenols using phenylacetic anhydride (B1165640). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the success of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What is phenylacetic anhydride primarily used for in organic synthesis?

Phenylacetic anhydride is a powerful acylating agent used for introducing the phenylacetyl group into various molecules. Its primary applications include the N-acylation of primary and secondary amines to form phenylacetamides and the O-acylation of alcohols and phenols to create phenylacetate (B1230308) esters. Due to its higher reactivity compared to phenylacetic acid, reactions can often be conducted under milder conditions.[1]

Q2: What are the most common catalysts for acylation with phenylacetic anhydride?

Base catalysts are typically employed to facilitate the reaction. Common choices include pyridine (B92270) and 4-(dimethylaminopyridine) (DMAP), which are highly effective for the acylation of both alcohols and amines.[1][2] DMAP is generally a more potent catalyst than pyridine.[2] Other catalysts, such as vanadyl triflate and phosphomolybdic acid, have also been reported as efficient for acylation reactions with anhydrides under various conditions.[1][3]

Q3: What is the general mechanism for DMAP-catalyzed acylation with phenylacetic anhydride?

The reaction follows a nucleophilic acyl substitution mechanism, which is significantly accelerated by DMAP. The catalytic cycle involves:

  • Activation of the Anhydride: The highly nucleophilic DMAP attacks a carbonyl carbon of phenylacetic anhydride, forming a reactive N-acylpyridinium intermediate.

  • Nucleophilic Attack: The alcohol or amine substrate then attacks the carbonyl carbon of this activated intermediate.

  • Product Formation: The tetrahedral intermediate collapses, leading to the formation of the acylated product and regenerating the DMAP catalyst.[2][4]

Q4: What are the potential side reactions and byproducts I should be aware of?

The most common side reactions include:

  • Hydrolysis: If the reaction is not performed under anhydrous conditions, phenylacetic anhydride can hydrolyze to form two equivalents of phenylacetic acid.[1]

  • Dibenzyl Ketone Formation: This byproduct can arise from the self-condensation of the phenylacetic moiety, particularly at higher temperatures. To minimize its formation, it is advisable to use the mildest possible reaction conditions (lowest effective temperature and shortest reaction time).[1]

Q5: Can these acylation reactions be performed without a solvent?

Yes, solvent-free protocols have been successfully developed for acetylation reactions, and these principles can be applied here.[1] These "green chemistry" approaches are more sustainable as they minimize waste generation. For instance, stoichiometric, solvent-free acetylation of thymol (B1683141) with acetic anhydride has been demonstrated with good yields using a VOSO₄ catalyst.[1]

Troubleshooting Guide

This guide addresses common issues encountered during acylation reactions with phenylacetic anhydride.

Issue Possible Cause Suggested Solution
Low or No Product Yield 1. Inactive Catalyst: The catalyst (e.g., DMAP, pyridine) may be old or degraded.Use a fresh batch of the catalyst.
2. Poor Quality Anhydride: Phenylacetic anhydride may have hydrolyzed due to improper storage.Use fresh or newly prepared phenylacetic anhydride. Ensure it is stored under anhydrous conditions.
3. Insufficient Reaction Time: The reaction may not have reached completion, especially with sterically hindered substrates.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.
4. Low Reaction Temperature: The activation energy for the reaction may not be met at room temperature.Gently warm the reaction mixture (e.g., to 40-60 °C) and monitor by TLC.
Product is Contaminated with Starting Material 1. Insufficient Acylating Agent: Not enough phenylacetic anhydride was used to fully react with the substrate.Use a slight excess of phenylacetic anhydride (e.g., 1.1-1.5 equivalents).
2. Short Reaction Time: The reaction was stopped before all the starting material could be consumed.Allow for a longer reaction time and monitor for the disappearance of the starting material spot on TLC.
Presence of Phenylacetic Acid in Product 1. Hydrolysis of Anhydride: Trace amounts of water in the reagents or solvent led to the hydrolysis of phenylacetic anhydride.Ensure all glassware is flame-dried and reagents and solvents are anhydrous. During workup, wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to remove acidic impurities.[1]
Presence of Catalyst in Product 1. Incomplete Removal During Workup: The catalyst (e.g., DMAP, pyridine) was not fully removed.During the workup, wash the organic layer with a dilute acidic solution, such as 1 M HCl, to protonate and extract the basic catalyst into the aqueous layer.[1]
Formation of an Emulsion During Extraction 1. Difficult Phase Separation: Emulsions can form during the liquid-liquid extraction process.To break an emulsion, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently.[1]
Significant Formation of Dibenzyl Ketone 1. High Reaction Temperature: Elevated temperatures can promote the self-condensation of the phenylacetic moiety.Run the reaction at the lowest effective temperature (e.g., room temperature if possible) and for the minimum time required for completion.[1]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different parameters can influence the outcome of acylation reactions. While the specific data is for acetylation with acetic anhydride, the general principles are applicable for optimizing reactions with phenylacetic anhydride.

Table 1: Effect of Solvent on Acylation Yield

Reaction: Acetylation of 4-nitrobenzyl alcohol with acetic anhydride, catalyzed by NaHCO₃.

SolventRelative PolarityReaction Time (h)Yield (%)
Toluene0.0992499
Acetonitrile0.4602495
Dichloromethane (B109758)0.3092490
Tetrahydrofuran (THF)0.2072490
Ethyl Acetate (B1210297)0.2284885
Diethyl Ether0.1174875

Data adapted from a study on the acetylation of 4-nitrobenzyl alcohol. This table illustrates that solvent choice can significantly impact reaction efficiency, with less polar, non-protic solvents often providing better yields in this specific system.[1]

Table 2: Effect of Temperature on Acylation

Reaction: Acylation of phenol (B47542) with acetic acid.

Temperature (K)Product Selectivity
300 - 800Formation of hydroxyacetophenones is favored.
> 800Formation of phenyl acetate is favored.

This data suggests that temperature can be a critical parameter for controlling product selectivity in phenol acylation.[5][6][7]

Experimental Protocols

Protocol 1: General Procedure for O-Acylation of a Primary Alcohol

This protocol describes a general method for the acylation of a primary alcohol using phenylacetic anhydride with DMAP as a catalyst.[1]

  • Materials:

    • Primary alcohol (1.0 eq.)

    • Phenylacetic anhydride (1.2 eq.)

    • 4-(Dimethylaminopyridine) (DMAP, 0.1 eq.)

    • Anhydrous dichloromethane (DCM)

    • Deionized water

    • 1 M HCl solution

    • Saturated aqueous NaHCO₃ solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.), phenylacetic anhydride (1.2 eq.), and DMAP (0.1 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar.

    • Add anhydrous DCM to dissolve the reagents to a concentration of approximately 0.1-0.5 M.

    • Stir the mixture at room temperature.

    • Monitor the reaction's progress by TLC until the starting alcohol is consumed (typically 1-6 hours).

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted phenylacetic acid), and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for N-Acylation of a Primary Amine

This protocol provides a general method for the acylation of a primary amine to form a phenylacetamide derivative.

  • Materials:

    • Primary amine (1.0 eq.)

    • Phenylacetic anhydride (1.1 eq.)

    • Triethylamine (B128534) (1.2 eq.)

    • Anhydrous dichloromethane (DCM)

    • 1 M HCl solution

  • Procedure:

    • To a solution of the primary amine (1.0 eq.) in anhydrous DCM, add triethylamine (1.2 eq.) at 0 °C under a nitrogen atmosphere.

    • In a separate flask, dissolve phenylacetic anhydride (1.1 eq.) in anhydrous DCM.

    • Slowly add the phenylacetic anhydride solution to the amine solution dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel for workup.

Protocol 3: Dakin-West Reaction with Phenylacetic Acid

The Dakin-West reaction can convert an α-amino acid to a keto-amide. Phenylacetic acid can also undergo a similar transformation to yield phenylacetone.[8]

  • Materials:

    • Phenylacetic acid

    • Acetic anhydride

    • Pyridine (as base and solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the phenylacetic acid, a molar excess of acetic anhydride, and pyridine.

    • Heat the mixture to reflux. The reaction often requires several hours.

    • Monitor the reaction by TLC or GC-MS for the formation of the ketone product.

    • Upon completion, cool the reaction mixture and proceed with an appropriate workup to remove pyridine and excess anhydride, followed by purification.

Visualizations

General_Workflow General Experimental Workflow for Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purify Purification reagents Combine Substrate, Phenylacetic Anhydride, and Catalyst solvent Add Anhydrous Solvent reagents->solvent Dissolve stir Stir at Specified Temperature solvent->stir Initiate monitor Monitor by TLC stir->monitor Periodically quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

A typical workflow for a laboratory-scale acylation reaction.

Troubleshooting_Tree Troubleshooting Guide for Low Product Yield cluster_incomplete Potential Causes cluster_degradation Potential Causes start Low or No Product Yield check_sm Is Starting Material (SM) Consumed (via TLC)? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No sm_consumed SM Consumed, but No Product Formed check_sm->sm_consumed Yes time Insufficient Time incomplete_reaction->time temp Low Temperature incomplete_reaction->temp reagents Poor Reagent Quality incomplete_reaction->reagents solution_time Increase Reaction Time time->solution_time Solution solution_temp Gently Heat Reaction temp->solution_temp Solution solution_reagents Use Fresh Reagents/ Anhydride reagents->solution_reagents Solution degradation Product Degradation sm_consumed->degradation workup_loss Loss During Workup sm_consumed->workup_loss solution_degradation Run at Lower Temp. / Check for Incompatible Functional Groups degradation->solution_degradation Solution solution_workup Optimize Extraction and Purification Steps workup_loss->solution_workup Solution

A decision tree for troubleshooting low product yield.

Competing_Pathways Competing Reaction Pathways in Phenylacetic Anhydride Acylation Anhydride Phenylacetic Anhydride Acyl_Product Desired Acylated Product Anhydride->Acyl_Product Desired Acylation Pathway Dibenzyl_Ketone Dibenzyl Ketone (Byproduct) Anhydride->Dibenzyl_Ketone Self-Condensation Pathway Nucleophile Nucleophile (Alcohol/Amine) Nucleophile->Acyl_Product Desired Acylation Pathway Conditions_Desired Mild Conditions (e.g., Room Temp) Acyl_Product->Conditions_Desired Conditions_Side Harsh Conditions (e.g., High Temp) Dibenzyl_Ketone->Conditions_Side

Competition between desired acylation and byproduct formation.

References

Removing unreacted starting materials from Diphenylacetic acid product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from Diphenylacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly when unreacted benzophenone (B1666685), potassium cyanide, or benzyl (B1604629) cyanide are present.

Problem: My final this compound product is contaminated with a neutral, non-acidic compound.

This is a common issue when unreacted starting materials like benzophenone or benzyl cyanide remain in the crude product. An acid-base extraction is the most effective method to resolve this.

  • Solution: Perform an acid-base extraction to separate the acidic this compound from neutral impurities.

    • Principle: this compound, being a carboxylic acid, will react with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral impurities (benzophenone, benzyl cyanide) will not react and will remain in the organic solvent layer. This allows for their separation.

  • Workflow for Troubleshooting Neutral Impurities:

    Troubleshooting Neutral Impurities start Crude this compound with Neutral Impurity dissolve Dissolve in an organic solvent (e.g., diethyl ether) start->dissolve extract Extract with aqueous base (e.g., NaOH or NaHCO3) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer: Contains Neutral Impurity (Benzophenone/Benzyl Cyanide) separate->organic_layer Non-polar aqueous_layer Aqueous Layer: Contains Sodium Diphenylacetate separate->aqueous_layer Polar acidify Acidify aqueous layer with HCl aqueous_layer->acidify precipitate Precipitate Pure This compound acidify->precipitate filter Filter and Dry precipitate->filter end Pure this compound filter->end

    Troubleshooting workflow for removing neutral impurities.

Problem: My product is contaminated with water-soluble impurities.

If unreacted potassium cyanide is suspected, its high water solubility can be used for its removal.

  • Solution: A simple water wash of the crude product dissolved in an organic solvent can be effective. However, the acid-base extraction protocol is generally sufficient as the potassium cyanide will partition into the aqueous basic layer.

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove unreacted benzophenone from my this compound?

A1: Acid-base extraction is the most efficient method. Benzophenone is a neutral compound and will remain in the organic solvent while the this compound is converted to its water-soluble salt by a base.[1][2][3]

Q2: How can I remove unreacted benzyl cyanide from my product?

A2: Similar to benzophenone, benzyl cyanide is a neutral organic compound that is insoluble in water.[4][5] An acid-base extraction will effectively separate it from this compound.

Q3: What should I do if I suspect potassium cyanide contamination?

A3: Potassium cyanide is highly soluble in water.[6][7][8] During the acid-base extraction, it will be readily removed into the aqueous phase.

Q4: Can I use recrystallization to purify my this compound?

A4: Recrystallization can be a useful secondary purification step after acid-base extraction. A common solvent system for recrystallizing this compound is 50% ethanol (B145695).[9] However, it may not be as effective as extraction for removing large quantities of structurally different starting materials.

Q5: Which base should I use for the extraction, sodium hydroxide or sodium bicarbonate?

A5: Both can be used. Sodium hydroxide is a stronger base and will readily deprotonate the carboxylic acid. Sodium bicarbonate is a weaker base and is also effective for carboxylic acids, with the advantage of being less likely to cause hydrolysis of other functional groups if they are present.[2][10]

Data Presentation: Properties of this compound and Starting Materials

The following table summarizes the key physical properties relevant to the separation of this compound from its common unreacted starting materials.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in WaterSolubility in Organic Solvents (e.g., Ether, Acetone)
This compound C₁₄H₁₂O₂212.24147–149305.4InsolubleSoluble
Benzophenone C₁₃H₁₀O182.2248.5305.4Practically Insoluble[11]Soluble[11][12][13]
Potassium Cyanide KCN65.12634.51625Highly Soluble[6][7]Sparingly soluble in ethanol, insoluble in ether[6][7][8]
Benzyl Cyanide C₈H₇N117.15-24233-234Insoluble[4][5]Miscible with ethanol and ether[4]

Experimental Protocols

Key Experiment: Acid-Base Extraction for Purification of this compound

This protocol details the steps for separating this compound from neutral impurities like benzophenone and benzyl cyanide.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask. Use a minimal amount of solvent to ensure complete dissolution.

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

  • First Extraction: Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution to the separatory funnel.

  • Mixing and Venting: Stopper the funnel and shake vigorously for about 30 seconds, periodically inverting the funnel and opening the stopcock to vent any pressure buildup.

  • Separation of Layers: Place the funnel back in a ring stand and allow the two layers to separate completely. The aqueous layer (containing the sodium salt of this compound) will typically be the bottom layer.

  • Draining the Aqueous Layer: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Second Extraction: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure all the this compound has been extracted. Combine the aqueous layers.

  • Washing the Organic Layer: The remaining organic layer, which contains the neutral impurities, can be washed with a small amount of water to recover any remaining dissolved product. This wash can be added to the combined aqueous extracts. The organic layer can then be set aside for proper disposal or recovery of the impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper, pH ~2). This compound will precipitate out as a white solid.

  • Isolation of Pure Product: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any remaining salts.

  • Drying: Allow the purified this compound to dry completely. The purity can be checked by measuring its melting point (147–149 °C).

Visualization of the Purification Workflow

The following diagram illustrates the logical steps of the acid-base extraction process.

Acid-Base Extraction Workflow cluster_0 Separatory Funnel cluster_1 Separated Layers cluster_2 Product Recovery A Crude Product in Organic Solvent B Add Aqueous Base (NaOH or NaHCO3) A->B C Shake and Vent B->C D Allow Layers to Separate C->D E Organic Layer: Benzophenone, Benzyl Cyanide D->E F Aqueous Layer: Sodium Diphenylacetate, Potassium Cyanide D->F G Acidify Aqueous Layer with HCl F->G H Precipitation of This compound G->H I Filter and Dry H->I J Pure this compound I->J

Workflow for the purification of this compound.

References

How to avoid emulsion during Diphenylacetic acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Diphenylacetic acid extraction, particularly the formation of emulsions.

Troubleshooting Guide: Emulsion Formation

Persistent emulsions during the liquid-liquid extraction of this compound can lead to product loss and contamination. This guide provides a systematic approach to prevent and resolve emulsion-related issues.

Proactive Measures to Prevent Emulsion Formation:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing of the phases. This minimizes the shear forces that can lead to the formation of stable emulsions.[1]

  • Solvent Selection: Choose a solvent system where the density difference between the organic and aqueous phases is significant. Solvents with low viscosity are also preferable.

  • pH Control: Maintain the appropriate pH of the aqueous phase. For extracting this compound (a carboxylic acid), the aqueous phase should be acidified to a pH at least 2 units below its pKa (~3.94) to ensure it exists predominantly in its neutral, more organic-soluble form.[2]

  • "Salting Out": Increase the ionic strength of the aqueous phase by adding a neutral salt, such as sodium chloride (brine) or sodium sulfate, before extraction.[3][4] This can decrease the solubility of this compound in the aqueous layer and reduce the likelihood of emulsion formation.[3]

Reactive Strategies to Break a Formed Emulsion:

  • Patience and Time: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gravity alone may be sufficient to break the emulsion.

  • Gentle Agitation: Gently swirl the separatory funnel or tap the sides. This can help the dispersed droplets coalesce.

  • Addition of Brine: Introduce a saturated solution of sodium chloride (brine) to the separatory funnel and gently mix. The increased ionic strength can help destabilize the emulsion.[1]

  • pH Adjustment: Carefully add a few drops of dilute acid (e.g., 1M HCl) to the aqueous phase to ensure the this compound is fully protonated.

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a filter funnel. This can physically break up the emulsion.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.[1]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help break the emulsion.[1]

Frequently Asked Questions (FAQs)

Q1: What causes emulsion formation during the extraction of this compound?

A1: Emulsions are stable mixtures of two immiscible liquids. Their formation during the extraction of this compound can be attributed to several factors:

  • Vigorous Shaking: High shear forces from aggressive mixing can break the liquids into fine droplets, increasing the surface area between them and promoting emulsion formation.

  • Presence of Surfactant-like Impurities: Residual starting materials, byproducts, or other impurities from the reaction mixture can act as emulsifying agents, stabilizing the mixture.

  • Similar Densities: If the organic solvent and the aqueous phase have similar densities, the separation of layers will be slow and prone to emulsion formation.

  • High Concentration of this compound: At high concentrations, the acid itself might contribute to the stabilization of the emulsion.

  • Incorrect pH: If the pH of the aqueous phase is close to the pKa of this compound, both the ionized (diphenylacetate) and non-ionized forms will be present. The ionized form can act as a surfactant, stabilizing the emulsion.

Q2: How does adjusting the pH help in preventing emulsions?

A2: this compound is a carboxylic acid with a pKa of approximately 3.94.[2]

  • Acidic Conditions (pH < 2): By acidifying the aqueous phase to a pH well below the pKa, the equilibrium shifts almost entirely towards the protonated (neutral) form of this compound. This form is significantly more soluble in organic solvents and has a lower tendency to act as a surfactant.

  • Basic Conditions (pH > 6): Conversely, if the goal is to extract this compound into the aqueous phase, adding a base (like NaOH or NaHCO₃) to raise the pH well above the pKa will convert it to its carboxylate salt (diphenylacetate). This ionic form is highly soluble in water and will readily move to the aqueous layer, minimizing its presence at the interface where emulsions form.

Q3: What is "salting out" and how does it apply to this compound extraction?

A3: "Salting out" is a technique used to decrease the solubility of a compound in an aqueous solution by adding a salt.[3][4] In the context of this compound extraction:

  • When a salt like NaCl is dissolved in the aqueous phase, the water molecules are attracted to and solvate the salt ions.

  • This reduces the number of "free" water molecules available to dissolve the this compound.

  • As a result, the solubility of the neutral this compound in the aqueous phase decreases, effectively "pushing" it into the organic solvent. This not only improves the extraction efficiency but also helps to break emulsions by increasing the density of the aqueous phase and destabilizing the interface.

Q4: Which organic solvent is best for extracting this compound?

A4: The choice of solvent depends on several factors, including solubility, density, boiling point, and safety. This compound is soluble in various organic solvents like diethyl ether, ethyl acetate, and dichloromethane.

  • Diethyl Ether & Ethyl Acetate: Good choices due to their ability to dissolve this compound and their lower density than water, forming the upper layer.

  • Dichloromethane (DCM) & Chloroform: Also effective solvents, but they are denser than water and will form the lower layer. They are often more prone to forming emulsions.

Refer to the tables below for a comparison of solvent properties.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 117-34-0[]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]
pKa ~3.94[2]
Melting Point 147-149 °C
Water Solubility 0.13 g/L (Slightly soluble)[2]
LogP (Octanol-Water) ~2.9 - 3.2[][6]

Table 2: Properties of Common Organic Solvents for Extraction

SolventDensity (g/mL)Boiling Point (°C)Water SolubilityLayer
Diethyl Ether 0.7134.66.9 g/100 mLUpper
Ethyl Acetate 0.9077.18.3 g/100 mLUpper
Toluene 0.87110.60.05 g/100 mLUpper
Hexane 0.6668.70.001 g/100 mLUpper
Dichloromethane 1.3339.61.3 g/100 mLLower
Chloroform 1.4961.20.8 g/100 mLLower

Experimental Protocols

Protocol 1: Standard Extraction of this compound from a Reaction Mixture

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.

  • Dissolution: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Acidification: Add a volume of 1M HCl solution to the separatory funnel. The pH of the aqueous layer should be tested to ensure it is below 2.

  • Extraction: Gently invert the separatory funnel 10-15 times, releasing pressure frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Add a saturated NaCl solution (brine) to the organic layer in the separatory funnel. Gently mix and allow the layers to separate. Drain the lower aqueous layer. This step helps to remove residual water from the organic phase.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Formed patience Allow to Stand (10-20 min) start->patience gentle_agitation Gentle Swirling / Tapping patience->gentle_agitation check1 Emulsion Broken? gentle_agitation->check1 add_brine Add Saturated NaCl (Brine) check1->add_brine No end Phases Separated check1->end Yes check2 Emulsion Broken? add_brine->check2 adjust_ph Adjust pH (add dilute acid) check2->adjust_ph No check2->end Yes check3 Emulsion Broken? adjust_ph->check3 filter Filter through Glass Wool / Celite check3->filter No check3->end Yes check4 Emulsion Broken? filter->check4 centrifuge Centrifugation check4->centrifuge No check4->end Yes centrifuge->end

Caption: A stepwise workflow for troubleshooting emulsion formation during extraction.

Diphenylacetic_Acid_Extraction_Logic cluster_conditions Aqueous Phase pH cluster_form Predominant Form of this compound cluster_solubility Solubility pH_low pH < pKa (e.g., pH 2) neutral Neutral (R-COOH) pH_low->neutral pH_high pH > pKa (e.g., pH 8) ionized Ionized (R-COO⁻) pH_high->ionized organic_soluble High in Organic Solvent neutral->organic_soluble aqueous_soluble High in Aqueous Phase ionized->aqueous_soluble

References

Technical Support Center: Scaling Up Diphenylacetic Acid Synthesis for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of diphenylacetic acid for pilot plant production. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: The most frequently cited methods for synthesizing this compound that are considered for scale-up include the reduction of benzilic acid, the catalytic hydrogenation of mandelic acid, and synthesis from glyoxylic acid and benzene (B151609). The choice of route often depends on factors like raw material cost and availability, desired purity, and equipment constraints.

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: Key safety concerns include the handling of hazardous materials such as red phosphorus, iodine, hydriodic acid, and flammable solvents.[1] Exothermic reactions can pose a risk of thermal runaway if not properly managed.[2][3] Therefore, a thorough risk assessment should be conducted before any scale-up activities.[1] Appropriate personal protective equipment (PPE) should be worn, and the pilot plant should be equipped with adequate ventilation and emergency systems.

Q3: How can I test for the completion of the reduction of benzilic acid?

A3: A simple and effective way to check for unreacted benzilic acid is to treat a small sample of the product with cold concentrated sulfuric acid. If any benzilic acid remains, the sulfuric acid will turn red.[1]

Q4: What are the critical parameters to control during the crystallization and purification of this compound at a larger scale?

A4: When scaling up crystallization, it is crucial to control the cooling rate, agitation speed, and solvent-to-product ratio to ensure consistent crystal size and purity.[4] Seeding the solution with pure this compound crystals can help initiate crystallization and control polymorphism. For filtration and drying, selecting the appropriate filter medium and drying temperature is vital to avoid product loss and degradation.

Troubleshooting Guides

Reaction Stage
Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Side reactions due to poor temperature control. 3. Loss of product during workup.1. Increase reaction time or temperature as per protocol. Monitor reaction progress using TLC or HPLC. 2. Ensure efficient stirring and cooling to manage exotherms, especially during reagent addition. 3. Optimize extraction and precipitation steps. Check pH and temperature to maximize product recovery.
Product Discoloration (e.g., Pink or Yellow Hue) 1. Presence of unreacted starting materials or intermediates. 2. Formation of colored impurities. 3. For the benzilic acid route, pouring the acetic acid solution into water too rapidly can cause a pink hue.[1]1. Test for completeness of the reaction.[1] 2. Consider a purification step with activated carbon. 3. Ensure a slow and controlled addition of the reaction mixture into the quench solution with vigorous stirring.[1]
Difficult Filtration of Reaction Mixture 1. Fine particle size of solids (e.g., excess red phosphorus). 2. High viscosity of the solution.1. For the benzilic acid route, using an asbestos (B1170538) filter may be advantageous for filtering the hot acetic acid solution.[1] 2. Dilute the mixture with a suitable solvent if it does not interfere with downstream processes.
Purification Stage
Issue Potential Cause(s) Recommended Action(s)
Oiling Out During Crystallization 1. Cooling the solution too quickly. 2. Supersaturation level is too high. 3. Presence of impurities.1. Employ a slower, controlled cooling profile. 2. Use a larger volume of solvent or increase the temperature to ensure complete dissolution before cooling. 3. Purify the crude product before crystallization.
Inconsistent Crystal Size 1. Inefficient mixing during crystallization. 2. Uncontrolled nucleation.1. Ensure adequate agitation to maintain a homogenous suspension. 2. Introduce seed crystals at the appropriate temperature to control crystal growth.
Low Purity After Recrystallization 1. Inappropriate solvent choice. 2. Impurities co-crystallizing with the product. 3. Inefficient washing of the filtered crystals.1. Screen for a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. 2. Consider a pre-purification step like charcoal treatment. 3. Wash the filter cake with a small amount of cold, fresh solvent.

Data Presentation: Comparison of Synthetic Routes (Lab-Scale Data)

Parameter Reduction of Benzilic Acid Synthesis from Mandelic Acid Synthesis from Glyoxylic Acid & Benzene
Starting Materials Benzilic acid, red phosphorus, iodine, glacial acetic acidMandelic acid, catalyst (e.g., Pd/BaSO₄), hydrogen sourceGlyoxylic acid, benzene, chlorsulfonic acid
Typical Yield 94-97%[1]~75%[5]~67%[6]
Reaction Time ~2.5 hours[1]3-20 hours[5]~4.5 hours[6]
Reaction Temperature Reflux (boiling)[1]90-150°C[5]20-50°C[6]
Key Scale-Up Considerations Handling of solid phosphorus, corrosive and hazardous reagents, exothermic reaction.Use of a hydrogenation reactor, catalyst handling and recovery.Use of highly corrosive chlorsulfonic acid, handling of benzene (carcinogen).

Experimental Protocols

Synthesis of this compound via Reduction of Benzilic Acid

This protocol is adapted from a well-established lab-scale procedure and provides considerations for pilot-plant scale.

Materials:

  • Benzilic Acid

  • Red Phosphorus

  • Iodine

  • Glacial Acetic Acid

  • Sodium Bisulfite

  • Water

Equipment:

  • Glass-lined or other suitably resistant reactor with reflux condenser, mechanical stirrer, and heating/cooling jacket.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Quench vessel with a stirrer.

  • Drying oven or vacuum dryer.

Procedure:

  • Reactor Setup: In a clean and dry reactor, charge glacial acetic acid, red phosphorus, and iodine.

  • Initial Reaction: Stir the mixture for 15-20 minutes to allow the iodine to react.

  • Addition of Benzilic Acid: Add water followed by benzilic acid to the reactor.

  • Reflux: Heat the mixture to reflux and maintain for at least 2.5 hours with continuous stirring.[1]

  • Hot Filtration: After the reaction is complete, cool the mixture slightly and filter while still hot to remove excess red phosphorus.

  • Precipitation: Slowly pour the hot filtrate into a quench vessel containing a cold, well-stirred solution of sodium bisulfite in water. This will precipitate the this compound.[1]

  • Isolation: Filter the precipitated product, wash with cold water, and dry thoroughly.

  • Recrystallization (Optional): For higher purity, dissolve the crude product in a suitable solvent (e.g., 50% ethanol), and cool to recrystallize.[1]

Synthesis of this compound from Mandelic Acid

This method involves the catalytic hydrogenation of mandelic acid.

Materials:

  • Mandelic Acid

  • Palladium on Barium Sulfate (Pd/BaSO₄) catalyst (or other suitable catalyst)

  • Water

  • Hydrogen gas

Equipment:

  • Hydrogenation reactor (autoclave) with a stirrer and temperature control.

  • Filtration system to remove the catalyst.

  • Crystallizer.

Procedure:

  • Reactor Charging: In the hydrogenation reactor, suspend the Pd/BaSO₄ catalyst in a solution of mandelic acid in water.[5]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., up to 8 bar).[5]

  • Reaction: Heat the mixture to the target temperature (e.g., 90-150°C) with vigorous stirring.[5]

  • Catalyst Removal: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the hot solution to remove the catalyst.

  • Crystallization: Cool the filtrate to crystallize the this compound.

  • Isolation: Filter the crystals, wash with cold water, and dry.

Visualizations

experimental_workflow_benzilic_acid cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification charge_reagents Charge Reactor: Glacial Acetic Acid, Red Phosphorus, Iodine add_benzilic Add Benzilic Acid and Water charge_reagents->add_benzilic Stir 15-20 min reflux Reflux for ~2.5h add_benzilic->reflux hot_filtration Hot Filtration reflux->hot_filtration Reaction Complete precipitation Precipitation in Sodium Bisulfite Solution hot_filtration->precipitation filtration_wash Filter and Wash with Cold Water precipitation->filtration_wash drying Drying filtration_wash->drying recrystallization Optional: Recrystallization drying->recrystallization final_product Final Product: This compound drying->final_product recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound from benzilic acid.

troubleshooting_low_yield cluster_reaction_params Reaction Parameters cluster_purification_params Purification Parameters start Low Yield of This compound check_completion Is the reaction complete? (TLC, HPLC, H2SO4 test) start->check_completion check_temp Was temperature controlled effectively? check_completion->check_temp Yes increase_time Increase reaction time or temperature check_completion->increase_time No check_workup Review workup and isolation procedures check_temp->check_workup Yes improve_mixing Improve mixing and cooling efficiency check_temp->improve_mixing No optimize_extraction Optimize extraction pH and solvent volumes check_workup->optimize_extraction optimize_precipitation Optimize precipitation temperature and time check_workup->optimize_precipitation end Yield Improved increase_time->end improve_mixing->end optimize_extraction->end optimize_precipitation->end

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Stability issues of Diphenylacetic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Diphenylacetic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a crystalline solid that is generally stable under standard ambient laboratory conditions (room temperature and pressure, protected from light). However, its stability can be compromised under acidic or basic conditions, especially at elevated temperatures.

Q2: My this compound solution turned yellow after adding a strong base. What is happening?

The yellowing of a this compound solution upon addition of a strong base, such as NaOH or KOH, can be an indication of degradation. The benzylic proton (the hydrogen on the carbon adjacent to the carboxyl group) can be abstracted under strongly basic conditions, leading to the formation of a resonance-stabilized carbanion which may be colored and can react further, potentially leading to decomposition products.

Q3: I am seeing a loss of my this compound peak in my HPLC analysis after treatment with a strong acid and heat. What are the likely degradation products?

Under strongly acidic conditions and heat, this compound may undergo decarboxylation, although this typically requires high temperatures. A more likely degradation pathway is acid-catalyzed hydrolysis if any ester impurities are present. While this compound itself is a carboxylic acid and not an ester, it is crucial to ensure the purity of the starting material. Without specific experimental data, potential degradation products are speculative but could arise from reactions involving the phenyl rings or the carboxylic acid group under harsh conditions.

Q4: How can I monitor the stability of this compound in my formulation?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the recommended approach. This method should be able to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Unexpected Peaks in HPLC Chromatogram Degradation of this compound.Compare the chromatogram to a freshly prepared standard solution. If new peaks are present, perform forced degradation studies (see experimental protocols) to identify potential degradation products. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with the parent compound.
Loss of Assay Potency Instability of this compound under the experimental conditions (e.g., pH, temperature, light exposure).Review the storage and experimental conditions. Ensure the pH of the solution is near neutral if possible. Protect solutions from light and store at recommended temperatures.
Inconsistent Results in Stability Studies Issues with the analytical method, sample preparation, or storage conditions.Validate the stability-indicating HPLC method for specificity, linearity, accuracy, and precision. Ensure consistent sample preparation and handling. Use calibrated and controlled environmental chambers for stability storage.
Precipitation in Solution Poor solubility of this compound or its degradation products at a specific pH or in a particular solvent system.Determine the solubility of this compound in your chosen solvent system. Adjust the pH or consider using a co-solvent if necessary. Ensure that any degradation products are also soluble under the analytical conditions.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from forced degradation studies. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradants
0.1 M HCl248015%2
0.1 M NaOH248025%3
3% H₂O₂24255%1
Thermal48105< 2%0
Photolytic2425< 1%0

Table 2: Hypothetical Degradation Kinetics of this compound in Solution

pHTemperature (°C)Rate Constant (k, hr⁻¹)Half-life (t½, hours)
2.0600.005138.6
7.0600.001693.1
12.0600.02034.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV/PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 80°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 80°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation Parameters:

  • Specificity: Demonstrate that the method can separate this compound from its degradation products, process impurities, and any excipients. This is achieved by analyzing stressed samples and spiked placebos.

  • Linearity: Analyze a series of solutions of this compound at different concentrations (e.g., 50-150% of the target concentration) to demonstrate a linear relationship between peak area and concentration.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) of the method.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Visualizations

degradation_pathway DPA This compound Acid Acidic Conditions (e.g., HCl, Heat) DPA->Acid Base Basic Conditions (e.g., NaOH, Heat) DPA->Base DP1 Degradation Product 1 (e.g., Decarboxylation Product) Acid->DP1 DP2 Degradation Product 2 (e.g., Phenyl Ring Substitution) Acid->DP2 DP3 Degradation Product 3 (e.g., Carbanion-derived species) Base->DP3

Caption: Plausible degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for a forced degradation study.

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to address common challenges encountered when optimizing catalyst loading for reactions involving diphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the catalyst loading crucial for reactions with this compound?

Optimizing catalyst loading is essential for balancing reaction rate, yield, and selectivity. Insufficient loading can lead to slow or incomplete reactions, while excessive loading can increase the rate of side reactions, complicate product purification, and be economically inefficient. The goal is to find the minimum amount of catalyst required to achieve the desired outcome in a reasonable timeframe.[1]

Q2: What are the common indicators of suboptimal catalyst loading?

Common indicators include:

  • Low or no product yield: This may suggest the catalyst loading is too low or the catalyst is inactive.[2][3]

  • Slow reaction rates or stalled reactions: Often a sign of insufficient catalyst concentration.[1]

  • Formation of byproducts or low selectivity: This can occur when catalyst loading is too high, promoting undesired reaction pathways.[4]

  • Exothermic runaway or difficulty controlling reaction temperature: This is a significant safety concern that can result from excessive catalyst loading.[4]

  • Difficulties in product purification: High catalyst loading can lead to contamination of the final product.

Q3: How should I approach determining the optimal catalyst loading?

A systematic approach is recommended. Start with a loading based on literature precedents for similar reactions. Then, run a series of small-scale parallel experiments, varying the catalyst loading (e.g., from 0.5 mol% to 10 mol%) while keeping all other parameters like temperature, concentration, and reaction time constant.[1] Monitoring the reaction progress, yield, and purity will help identify the optimal range.[1]

Q4: What types of catalysts are typically used for reactions involving this compound?

The choice of catalyst depends on the specific transformation:

  • Esterification: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common.[5][6] Heterogeneous acid catalysts like Amberlyst-15 are also frequently used for easier separation.[5][6]

  • Synthesis/Reduction: The synthesis of this compound can be achieved through the reduction of precursors like benzilic acid using systems such as red phosphorus and iodine.[7] For related phenylacetic acids, iodide-catalyzed reductions have been developed.[8]

  • Acylation: For reactions involving the related phenylacetic anhydride, base catalysts like 4-(dimethylaminopyridine) (DMAP) and pyridine (B92270) are often employed.[2]

Troubleshooting Guides

This section addresses specific issues encountered during common reactions involving this compound.

Reaction Type: Esterification of this compound

Issue 1: Low yield of the desired ester.

  • Possible Cause: Insufficient catalyst loading.

    • Troubleshooting Step: The amount of catalyst is a critical factor.[9] For heterogeneous catalysts like Amberlyst-15, a loading of around 10 mol% has been shown to be effective.[5][6] If using a lower concentration, consider incrementally increasing the catalyst amount. Studies on similar esterifications show that increasing catalyst concentration from 1.0% to 2.0% can significantly improve conversion.[9]

  • Possible Cause: Reaction equilibrium not shifted towards the product.

    • Troubleshooting Step: Esterification is a reversible reaction.[10] Ensure that water, a byproduct, is being effectively removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[10] Using one of the reactants, typically the alcohol, in excess can also shift the equilibrium.[5][6]

Issue 2: The esterification reaction is proceeding very slowly.

  • Possible Cause: Low catalyst loading or low catalyst activity.

    • Troubleshooting Step: An increase in catalyst concentration generally leads to a significant drop in the required reaction time.[1] Evaluate if the catalyst loading is sufficient. For example, in one model reaction, increasing catalyst loading from 0.5 mol% to 2.5 mol% decreased the reaction time from 8 hours to 30 minutes.[1]

  • Possible Cause: The reaction temperature is too low.

    • Troubleshooting Step: Increasing the temperature often accelerates the reaction rate.[9] For esterification using Amberlyst-15, temperatures around 110°C have been found to be optimal for achieving high yields.[5] However, be aware that excessively high temperatures can sometimes lead to decreased yield due to catalyst decomposition or side reactions.[9]

Reaction Type: Synthesis & Precursor Reactions

Issue 1: Incomplete conversion of the starting material (e.g., in a reduction reaction).

  • Possible Cause: Insufficient catalyst or reagent loading.

    • Troubleshooting Step: Ensure the catalytic system is loaded in sufficient quantity. In the iodide-catalyzed reduction of mandelic acids to phenylacetic acids, a loading of 10 mol% NaI was found to be optimal for achieving excellent yields.[8] For reductions using red phosphorus and iodine, ensure the molar ratios relative to the substrate are correct as specified in established procedures.[7]

  • Possible Cause: Catalyst deactivation.

    • Troubleshooting Step: Catalyst activity can diminish over time due to poisoning by impurities in the reactants or solvent, or through thermal degradation.[4] Ensure all reagents are pure and the reaction is performed under the recommended atmosphere (e.g., inert gas if required). Using a fresh batch of catalyst can resolve this issue.

Issue 2: Low selectivity, with significant formation of byproducts.

  • Possible Cause: Catalyst loading is too high.

    • Troubleshooting Step: While higher catalyst loading increases the reaction rate, it can also promote side reactions if the catalyst is not highly selective.[11] This is particularly relevant in hydrogenation, where over-reduction to undesired products can occur.[12] Systematically decrease the catalyst loading to find a balance between an acceptable reaction rate and high selectivity.

  • Possible Cause: The chosen catalyst system is not suitable for the desired transformation.

    • Troubleshooting Step: Different catalysts exhibit different selectivities. For instance, in the synthesis of diphenolic acid, various acid catalysts like H₂SO₄, heteropolyacids, and sulfonated resins show different selectivities for the desired p,p'-isomer.[13] If byproduct formation is persistent, screening alternative catalysts may be necessary.

Data Presentation

Table 1: Effect of Catalyst System on Esterification of Phenylacetic Acid with Glycerol.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Amberlyst-15101106~80[5][6]
H₂SO₄Not specified1106Lower Yield, Low Selectivity[5][6]
p-TsOHNot specified1106Lower Yield, Low Selectivity[5][6]
CH₃SO₃HNot specified1106Lower Yield, Low Selectivity[5][6]

Table 2: Examples of Catalyst Loadings in Synthesis Reactions for this compound and Analogs.

Reaction TypeSubstrateCatalyst SystemCatalyst LoadingYield (%)Reference
ReductionBenzilic AcidRed Phosphorus / Iodine15g P, 5g I per 100g substrate94-97[7]
ReductionMandelic AcidsSodium Iodide (NaI) / H₃PO₃10 mol% NaIExcellent[8]
CondensationLevulinic Acid + PhenolAmberlyst-15LA/catalyst ratio: 4.4 (wt/wt)55 (p,p'-isomer)[13]
CondensationLevulinic Acid + PhenolH₃PW₁₂O₄ (heteropolyacid)Not specified82 (p,p'-isomer)[13]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalyzed Esterification of Phenylacetic Acid

This protocol is based on the esterification of phenylacetic acid with hydroxylated derivatives using Amberlyst-15.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetic acid (1.0 eq), the desired alcohol (e.g., glycerol, used in excess as the solvent), and Amberlyst-15 (10 mol%).

  • Reaction Conditions: Heat the mixture to 110°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (e.g., 6 hours), cool the mixture to room temperature. Filter the heterogeneous catalyst (Amberlyst-15) from the reaction mixture.

  • Purification: Remove the excess alcohol under reduced pressure. The crude product can then be purified using an appropriate method, such as column chromatography, to yield the final ester.

Protocol 2: Iodide-Catalyzed Reduction of a Mandelic Acid to a Phenylacetic Acid

This protocol is a general representation of the method developed by Milne et al. for a scalable synthesis of phenylacetic acids.[8]

  • Reagent Preparation: To a suitable reactor, add the mandelic acid derivative (1.0 eq), phosphorus acid (H₃PO₃, stoichiometric reductant), and catalytic sodium iodide (NaI, 10 mol%).

  • Solvent Addition: Add an appropriate solvent (e.g., acetic acid) to dissolve the reagents.

  • Reaction Conditions: Heat the mixture to the optimized temperature and stir until the reaction is complete. The reaction generates hydroiodic acid in situ, which performs the reduction.

  • Monitoring: Monitor the consumption of the starting material by a suitable analytical method (e.g., HPLC or TLC).

  • Workup and Purification: Upon completion, the reaction is quenched and worked up to isolate the crude phenylacetic acid derivative. Purification is typically achieved by crystallization or column chromatography.

Visualizations

TroubleshootingWorkflow cluster_0 Troubleshooting Catalyst Loading start Observe Issue (e.g., Low Yield, Slow Rate) check_loading Is Catalyst Loading a Potential Cause? start->check_loading is_low Hypothesis: Loading Too Low? check_loading->is_low is_high Hypothesis: Loading Too High? check_loading->is_high increase_load Action: Increase Catalyst Loading Incrementally is_low->increase_load Yes other_params Investigate Other Parameters (Temp, Purity, Solvent) is_low->other_params No decrease_load Action: Decrease Catalyst Loading is_high->decrease_load Yes is_high->other_params No rerun Re-run Small-Scale Experiment & Analyze increase_load->rerun decrease_load->rerun rerun->check_loading No Improvement resolved Issue Resolved rerun->resolved Improved other_params->rerun

Caption: A logical workflow for troubleshooting common issues related to catalyst loading.

OptimizationWorkflow cluster_1 Catalyst Loading Optimization Protocol start Define Reaction: Substrates, Solvent, Temp. setup Set Up Parallel Reactions (e.g., 4-8 Vials) start->setup vary Vary Catalyst Loading in Each (e.g., 0.5, 1, 2.5, 5, 10 mol%) setup->vary run Run All Reactions Under Identical Conditions vary->run monitor Monitor Progress vs. Time (TLC, GC, HPLC) run->monitor analyze Analyze Final Samples: Yield & Purity monitor->analyze plot Plot Yield vs. Catalyst Loading analyze->plot optimum Identify Optimal Loading Range plot->optimum

Caption: An experimental workflow for systematically optimizing catalyst loading.

References

Technical Support Center: HPLC Analysis of Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Diphenylacetic acid. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems observed during the HPLC analysis of this compound?

A1: The most frequently encountered issues include peak tailing, retention time shifts, poor resolution, and low sensitivity. These problems can often be attributed to interactions between the acidic nature of this compound and the stationary phase, improper mobile phase conditions, or sample preparation issues.

Q2: Why is peak tailing a common issue with this compound analysis?

A2: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase.[1][2][3] A primary cause is the interaction of the acidic analyte with residual silanol (B1196071) groups on the silica-based stationary phase.[2][3]

Q3: How does the mobile phase pH affect the analysis?

A3: The pH of the mobile phase is a critical parameter. For an acidic compound like this compound, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa.[1] This ensures the analyte is in its neutral, protonated form, minimizing undesirable ionic interactions with the stationary phase and reducing peak tailing.[1][2]

Q4: What is a suitable starting mobile phase for this compound analysis?

A4: A good starting point for a reversed-phase HPLC method for a related compound, phenylacetic acid, is a mixture of an acidic aqueous buffer and an organic modifier. For example, a mobile phase of 20 mM phosphoric acid and acetonitrile (B52724) in a 75:25 ratio has been used.[4] The exact ratio will need to be optimized for this compound to achieve the desired retention and resolution.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical, with a drawn-out trailing edge.

Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to approximately 2.5-3.0 using an acidifier like phosphoric acid or trifluoroacetic acid (TFA).[2][5][6] This suppresses the ionization of residual silanol groups on the column.[1][2]
Inadequate Buffer Concentration Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM, to maintain a stable pH.[5]
Column Overload Reduce the sample concentration or the injection volume.[1][2] A good practice is to dilute the sample by a factor of 5 or 10 and reinject.[1]
Sample Solvent Incompatibility Dissolve the sample in a solvent that is the same or weaker than the mobile phase, such as the mobile phase itself.[1]
Column Contamination or Degradation Flush the column with a strong solvent or, if the column is old, replace it.[2][5] The use of a guard column is also recommended to protect the analytical column.[7]
  • Prepare Mobile Phases: Prepare a series of mobile phases containing a fixed ratio of organic modifier (e.g., acetonitrile) and aqueous buffer. The aqueous component should be adjusted to different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using an appropriate acidifier like 0.1% phosphoric acid.

  • Equilibrate the Column: For each mobile phase, equilibrate the HPLC column for at least 15-20 column volumes or until a stable baseline is achieved.

  • Inject Standard Solution: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Analyze the resulting chromatogram for peak symmetry. The optimal pH will yield a peak with a tailing factor close to 1.

Issue 2: Retention Time Shifts

Symptom: The retention time for the this compound peak is inconsistent between injections or analytical runs.

Potential Cause Recommended Solution
Inconsistent Mobile Phase Composition If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[7] For manual preparations, ensure accurate and consistent measurements. The evaporation of volatile organic components can also alter the composition over time.[8]
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent column temperature.[9][10]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.[10] This is especially important when changing mobile phase compositions.
Changes in Mobile Phase pH The absorption of atmospheric CO2 can lower the pH of the mobile phase over time, affecting the retention of ionizable compounds.[11] Prepare fresh mobile phase daily.[10]
Pump Malfunction Check for leaks, salt buildup, and listen for unusual noises from the pump.[9] Ensure the pump is delivering a constant and accurate flow rate.
  • System Check: Before running samples, check the HPLC system for any visible leaks in the tubing and fittings.

  • Pump Priming: Purge the pump with the mobile phase to remove any air bubbles.[9]

  • Flow Rate Verification: If possible, measure the flow rate gravimetrically to ensure the pump is delivering the set flow rate accurately.

  • Blank Injections: Perform several blank injections (injecting the mobile phase) to ensure a stable baseline and consistent pressure.[1]

  • Standard Injections: Inject a well-characterized standard multiple times to confirm the reproducibility of the retention time.

Issue 3: Poor Resolution

Symptom: The this compound peak is not well separated from other peaks in the chromatogram.

Potential Cause Recommended Solution
Suboptimal Mobile Phase Strength Adjust the ratio of the organic modifier in the mobile phase. Increasing the organic content will decrease retention and may improve separation from later eluting peaks, while decreasing it will increase retention and may improve separation from earlier eluting peaks.[12]
Incorrect Stationary Phase Consider a different column chemistry. For aromatic compounds like this compound, a phenyl-based stationary phase might offer different selectivity compared to a standard C18 column.[1]
Inefficient Column Use a column with a smaller particle size or a longer column to increase the column efficiency (plate number).[12][13]
Inappropriate Column Temperature Optimizing the column temperature can alter the selectivity and improve resolution.[13]
Mobile Phase Additives The use of mobile phase additives can enhance separation and resolution.[14]

Visual Troubleshooting Workflows

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Tailing on all peaks? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes specific_peak_issue Analyte-Specific Issue check_all_peaks->specific_peak_issue No check_extra_col_vol Check for extra-column volume (tubing length) system_issue->check_extra_col_vol check_column_void Check for column void or blocked frit check_extra_col_vol->check_column_void end Problem Resolved check_column_void->end check_ph Is mobile phase pH ~2 units below pKa? specific_peak_issue->check_ph adjust_ph Adjust pH to 2.5-3.0 check_ph->adjust_ph No check_overload Is column overloaded? check_ph->check_overload Yes adjust_ph->end reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No reduce_conc->end change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_solvent->end No change_solvent->end HPLC_Troubleshooting_Retention_Shift start Retention Time Shift Observed check_t0 Is unretained peak (t0) also shifting? start->check_t0 system_issue Physical/System Issue check_t0->system_issue Yes chemical_issue Chemical/Column Issue check_t0->chemical_issue No check_flow_rate Check for flow rate fluctuations (leaks, pump) system_issue->check_flow_rate check_temp Check for column temperature fluctuations check_flow_rate->check_temp end Problem Resolved check_temp->end check_mobile_phase Check mobile phase preparation & age chemical_issue->check_mobile_phase check_equilibration Ensure adequate column equilibration time check_mobile_phase->check_equilibration check_column_health Consider column contamination or aging check_equilibration->check_column_health check_column_health->end

References

Technical Support Center: Navigating Phenylacetic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This resource provides essential guidance for utilizing phenylacetic anhydride (B1165640) in chemical synthesis, with a focus on troubleshooting and preventing undesirable side reactions, particularly self-condensation.

Troubleshooting Guide: Preventing Self-Condensation of Phenylacetic Anhydride

The primary self-condensation product of phenylacetic anhydride is dibenzyl ketone, the formation of which is primarily driven by high temperatures. This guide provides solutions to common issues encountered during acylation reactions.

Issue 1: Low Yield of Desired Acylated Product

Possible CauseSuggested Solution
Suboptimal Temperature The rate of acylation is highly dependent on temperature. For slow reactions, a moderate increase in temperature may be necessary. However, to avoid promoting side reactions, it is crucial to find the optimal temperature by conducting small-scale trials at different temperatures, such as room temperature, 40°C, and 60°C.[1]
Presence of Moisture Phenylacetic anhydride readily hydrolyzes in the presence of water, which reduces its availability for the intended reaction. It is imperative to use anhydrous reagents and solvents and to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]
Inefficient Catalysis The selection and concentration of the catalyst are critical. For the acylation of alcohols and amines, 4-(dimethylaminopyridine) (DMAP) is a highly effective catalyst. Ensure the use of high-purity DMAP at an appropriate catalytic loading.
Insufficient Reaction Time Substrates that are sterically hindered may necessitate longer reaction times to achieve full conversion. Reaction progress should be monitored using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ascertain the optimal reaction duration.[1]

Issue 2: Significant Formation of Dibenzyl Ketone (Self-Condensation Product)

Possible CauseSuggested Solution
High Reaction Temperature The formation of dibenzyl ketone is a pyrolytic process favored by elevated temperatures. To minimize this side reaction, employ the mildest possible temperature that facilitates the desired acylation.[1][2]
Prolonged Reaction Time Extended reaction times, particularly at higher temperatures, increase the propensity for dibenzyl ketone formation. The reaction should be promptly worked up once the starting material has been consumed, as determined by monitoring.

Logical Workflow for Troubleshooting Phenylacetic Anhydride Reactions

TroubleshootingWorkflow start Reaction Issue low_yield Low Yield of Acylated Product start->low_yield byproduct High Dibenzyl Ketone Formation start->byproduct temp_check Is Temperature Optimized? low_yield->temp_check Investigate Parameters temp_byproduct Is Temperature Too High? byproduct->temp_byproduct Investigate Conditions moisture_check Are Conditions Anhydrous? temp_check->moisture_check No temp_solution Optimize Temperature: - Conduct trial runs - Avoid excessive heat temp_check->temp_solution Yes moisture_solution Ensure Anhydrous Conditions: - Use dry solvents/reagents - Employ inert atmosphere moisture_check->moisture_solution Yes time_byproduct Is Reaction Time Too Long? temp_byproduct->time_byproduct No temp_byproduct_solution Reduce Temperature: - Use mildest effective conditions temp_byproduct->temp_byproduct_solution Yes time_byproduct_solution Reduce Reaction Time: - Work up promptly upon completion time_byproduct->time_byproduct_solution Yes

Caption: A decision tree for troubleshooting common issues in phenylacetic anhydride reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary "self-condensation" byproduct of phenylacetic anhydride?

A1: The main byproduct resulting from the self-condensation of phenylacetic anhydride is dibenzyl ketone. This side reaction is a pyrolytic process, meaning it is induced by heat and involves the decarboxylation of the anhydride.[1][2]

Q2: What is the mechanism of dibenzyl ketone formation?

A2: The formation of dibenzyl ketone from phenylacetic anhydride is understood to be a thermal decomposition process. At elevated temperatures, the anhydride undergoes pyrolysis, leading to the loss of carbon dioxide and the formation of dibenzyl ketone.

Q3: How can the formation of dibenzyl ketone be minimized?

A3: To suppress the formation of dibenzyl ketone, it is critical to maintain the reaction at a low temperature and to avoid extended heating. Acylation of alcohols and amines can often be carried out efficiently at room temperature, particularly with the use of a catalyst like DMAP. Monitoring the reaction and proceeding with the work-up as soon as the starting material is consumed are key strategies to minimize this side reaction.[1]

Q4: Are there other significant byproducts to be aware of?

A4: Yes, in reactions where phenylacetic acid is heated with acetic anhydride to form phenylacetic anhydride in situ, phenylacetone (B166967) can also be formed as a byproduct through a competing decarboxylation pathway.[2] Furthermore, at high temperatures, there is a potential for phenylacetic anhydride to undergo elimination to form phenylketene, a highly reactive intermediate that can participate in various side reactions.

Q5: What are the recommended solvents for acylation reactions with phenylacetic anhydride?

A5: Anhydrous aprotic solvents are generally preferred. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are commonly used and have been shown to be effective.[1] The optimal solvent may vary depending on the specific substrate and should be chosen accordingly.

Quantitative Data on Product and Byproduct Formation

Direct comparative data on the yield of acylated product versus dibenzyl ketone under identical conditions is limited in the literature. The following tables provide relevant data to illustrate the impact of reaction conditions on product distribution.

Table 1: Yields of Phenylacetylation of Primary Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Reported Yield
General Primary AminesTriethylamine (B128534)DCM0 to RT2-4High (Substrate Dependent)
(Data derived from generalized protocols for N-acylation with phenylacetic anhydride.)[3]

Table 2: Byproduct Formation from Phenylacetic Acid and Acetic Anhydride

ReactantsCatalystTemperature (°C)Time (h)Dibenzyl Ketone Yield (%)Phenylacetone Yield (%)
Phenylacetic Acid, Acetic AnhydridePotassium Acetate149-150 (reflux)24116
(This reaction involves the in-situ generation of phenylacetic anhydride, which then undergoes pyrolysis.)[2]

Experimental Protocols

Protocol 1: General Procedure for N-Phenylacetylation of a Primary Amine

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C and add triethylamine (1.2 eq).

  • In a separate flask, dissolve phenylacetic anhydride (1.1 eq) in anhydrous DCM.

  • Add the phenylacetic anhydride solution dropwise to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1 M HCl and transfer to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer with anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.[3]

Protocol 2: General Procedure for O-Phenylacetylation of a Primary Alcohol

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq), phenylacetic anhydride (1.2 eq), and 4-(dimethylaminopyridine) (DMAP) (0.1 eq).

  • Add anhydrous dichloromethane to achieve a concentration of 0.1-0.5 M.

  • Stir the mixture at room temperature for 1-6 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[1]

Reaction Pathways and Workflow Diagrams

Competing Reaction Pathways

ReactionPathways cluster_acylation Desired Acylation Pathway cluster_self_condensation Self-Condensation Pathway (Byproduct Formation) paa Phenylacetic Anhydride intermediate Tetrahedral Intermediate paa->intermediate paa2 Phenylacetic Anhydride nuc Nucleophile (R-OH / R-NH2) nuc->intermediate product Acylated Product intermediate->product dbk Dibenzyl Ketone paa2->dbk Pyrolysis / Decarboxylation heat High Temperature (Δ)

Caption: Phenylacetic anhydride can undergo the desired acylation or a competing self-condensation at high temperatures.

General Experimental Workflow for Acylation

ExperimentalWorkflow reagents 1. Reagent Preparation (Anhydrous Conditions) reaction 2. Reaction (Controlled Temp, Inert Atmosphere) reagents->reaction monitoring 3. Progress Monitoring (TLC / GC-MS) reaction->monitoring workup 4. Reaction Work-up (Quenching, Extraction) monitoring->workup purification 5. Product Purification (Chromatography) workup->purification final_product Pure Acylated Product purification->final_product

Caption: A typical workflow for performing acylation reactions while minimizing side reactions.

References

Technical Support Center: Synthesis of Substituted Diphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted diphenylacetic acid derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound from the reduction of benzilic acid consistently low?

Possible Causes and Solutions:

  • Incomplete Reaction: The reduction of benzilic acid to this compound requires sufficient reaction time. Ensure the mixture is boiled continuously for at least two and a half hours.[1] To verify if the reduction is complete, a small sample of the product can be treated with cold concentrated sulfuric acid. If any benzilic acid remains, the sulfuric acid will turn red.[1]

  • Loss of Product During Workup: Some samples of sodium bisulfite, used to remove excess iodine, can cause the this compound to dissolve. This can be prevented by passing sulfur dioxide gas through the sodium bisulfite solution until it is acidic to litmus (B1172312) paper before precipitating the product.[1]

Question 2: My final this compound product has a pink or yellow discoloration. What is the cause and how can I purify it?

Possible Causes and Solutions:

  • Formation of Colored Impurities: A pinkish hue can result if the hot acetic acid solution is poured into the water too rapidly during precipitation.[1] A yellow color may also be present in the crude product.

  • Purification Methods:

    • Recrystallization: If the product is discolored, reprecipitation from an acetic acid solution may be necessary.[1] For a crystalline product, dissolving the acid in hot 50% alcohol followed by cooling is an effective recrystallization method.[1]

    • Decolorization: Treatment with activated carbon during the workup can help remove colored impurities. In some procedures, treating the aqueous solution of the sodium salt with permanganate (B83412) and then carbon can improve the color of the final product.

Question 3: I am synthesizing a substituted this compound using a Friedel-Crafts reaction with a substituted benzene (B151609) and glyoxylic acid, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Possible Causes and Solutions:

  • Steric and Electronic Effects: The directing effects of the substituents on the aromatic ring influence the position of the second electrophilic attack. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-. Steric hindrance can also play a significant role.

  • Optimizing Reaction Conditions:

    • Catalyst Choice: The Lewis acid catalyst can influence isomer distribution. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, or solid acid catalysts like PVP-TfOH) may improve selectivity.

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

Question 4: The purification of my substituted this compound derivative by recrystallization is ineffective. What other purification techniques can I use?

Possible Causes and Solutions:

  • Similar Solubilities of Product and Impurities: If the desired product and impurities have similar solubility profiles, recrystallization may not be effective.

  • Alternative Purification Methods:

    • Column Chromatography: Silica (B1680970) gel column chromatography is a powerful technique for separating compounds with different polarities. For this compound derivatives, a common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2] The polarity of the eluent can be adjusted to achieve optimal separation. For acidic compounds that may streak on silica gel, adding a small amount of a volatile acid (like acetic acid or trifluoroacetic acid) to the eluent can improve peak shape.

    • Acid-Base Extraction: As carboxylic acids, this compound derivatives can be separated from non-acidic impurities by extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated acid can then be washed with an organic solvent to remove impurities, followed by acidification to precipitate the pure acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted this compound derivatives?

A1: The most common methods include:

  • Reduction of Substituted Benzilic Acids: This involves the reduction of the hydroxyl group of a benzilic acid derivative, often using hydriodic acid and red phosphorus.[1]

  • Friedel-Crafts Reaction: This involves the reaction of a substituted benzene derivative with glyoxylic acid in the presence of a strong acid or Lewis acid catalyst.[2][3]

  • Hydrolysis of Diphenylacetonitriles: Substituted diphenylacetonitriles can be hydrolyzed under acidic or basic conditions to yield the corresponding diphenylacetic acids.

Q2: What are some common side reactions to be aware of during Friedel-Crafts synthesis of substituted diphenylacetic acids?

A2: Common side reactions in Friedel-Crafts reactions include:

  • Polyalkylation: The product, a substituted this compound, may be more reactive than the starting substituted benzene, leading to further reaction and the formation of polysubstituted byproducts. Using a large excess of the aromatic substrate can help minimize this.

  • Carbocation Rearrangement: While less common in acylation-type reactions compared to alkylations, rearrangement of the electrophile can occur under certain conditions, leading to isomeric products.

  • Deactivation of the Aromatic Ring: If the substituted benzene contains a strongly deactivating group (e.g., -NO₂), the Friedel-Crafts reaction may fail or proceed with very low yield.[4]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), you can visualize the consumption of reactants and the formation of the product.

Q4: What spectroscopic methods are most useful for characterizing my final product?

A4: The following spectroscopic techniques are essential for product characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule, including the number and types of protons and carbons.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Quantitative Data

Table 1: Comparison of Yields for this compound Synthesis via Benzilic Acid Reduction

Reducing Agent/CatalystSolventReaction TimeYield (%)Reference
Red Phosphorus / IodineGlacial Acetic Acid2.5 hours94-97[1]
Hydriodic Acid / Red PhosphorusGlacial Acetic Acid2 hours80

Table 2: Yields of Substituted Diphenylacetic Acids via Friedel-Crafts Reaction with Glyoxylic Acid

Aromatic SubstrateCatalystReaction TimeYield (%)Reference
BenzenePVP-TfOH12 hours79[2]
ChlorobenzeneTfOH7 hours81[3]
1,2-DifluorobenzeneTfOH24 hours38[3]
1,2-DichlorobenzeneTfOH72 hours5[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzilic Acid [1]

  • Reaction Setup: In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

  • Addition of Reactants: Add 5 mL of water and 100 g (0.44 mole) of benzilic acid to the flask.

  • Reflux: Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.

  • Filtration: After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.

  • Precipitation: Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water.

  • Isolation: Filter the precipitated this compound with suction, wash with cold water, and dry thoroughly. The expected yield is 88-90 g (94-97%).

Protocol 2: Synthesis of Diaryl Acetic Acids via Friedel-Crafts Reaction [2]

  • Reaction Setup: In a suitable flask, mix glyoxylic acid (50% in water, 0.6 g, 4 mmol) with the aromatic substrate (5 mL) and cool to 0°C.

  • Catalyst Addition: Slowly add poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH) (4.5 g, 28 mmol).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).

  • Workup: Pour the reaction mixture over ice (25 g), neutralize with sodium bicarbonate, and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (85:15) eluent.

Visualizations

experimental_workflow_benzilic_acid_reduction start Start: Benzilic Acid reactants Add Glacial Acetic Acid, Red Phosphorus, Iodine, Water start->reactants reflux Reflux for 2.5 hours reactants->reflux filter_phosphorus Hot Suction Filtration (Remove excess Phosphorus) reflux->filter_phosphorus precipitate Pour into cold Sodium Bisulfite Solution filter_phosphorus->precipitate filter_product Suction Filtration (Isolate Product) precipitate->filter_product wash_dry Wash with Cold Water and Dry filter_product->wash_dry end End: this compound wash_dry->end

Caption: Experimental workflow for the synthesis of this compound from benzilic acid.

troubleshooting_logic_discolored_product start Problem: Product is Discolored (Pink/Yellow) cause1 Possible Cause: Rapid Precipitation start->cause1 cause2 Possible Cause: Colored Impurities start->cause2 solution1 Solution: Reprecipitate from Acetic Acid Solution cause1->solution1 solution2 Solution: Recrystallize from 50% Hot Alcohol cause2->solution2 solution3 Solution: Treat with Activated Carbon cause2->solution3

Caption: Troubleshooting logic for a discolored final product.

References

Technical Support Center: Regioselectivity in Diphenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diphenylacetic acid. The information focuses on improving the regioselectivity of electrophilic aromatic substitution (EAS) reactions, a common challenge in the functionalization of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in reactions with this compound?

A1: The primary factors are the electronic effects of the substituents on the phenyl rings. In this compound, each phenyl ring is substituted with a -CH(Ph)COOH group. This substituent is complex, having both an activating alkyl component (the diphenylmethyl group) and a deactivating carboxylic acid component. The interplay of these directing effects, along with steric hindrance from the bulky diphenylmethyl group, dictates the position of electrophilic attack.

Q2: What is the expected directing effect of the substituent on the phenyl rings of this compound in electrophilic aromatic substitution?

A2: The substituent on each phenyl ring is a diphenylmethyl group bearing a carboxylic acid. The alkyl portion of this group is generally considered an ortho, para-director and an activating group.[1][2] Conversely, the carboxylic acid group is an electron-withdrawing group and is therefore a meta-director and deactivating.[3] The overall effect is a competition between these influences. Experimental evidence from the nitration of this compound shows a complex outcome, with substitution occurring at both meta and para positions across the two rings.[4]

Q3: How does steric hindrance affect the regioselectivity of reactions with this compound?

A3: The bulky nature of the diphenylmethyl group can significantly hinder access to the ortho positions of the phenyl rings.[5][6] This steric hindrance often leads to a preference for substitution at the less hindered para position over the ortho positions.[6]

Q4: Are there catalytic methods to improve the regioselectivity of reactions with this compound?

A4: Yes, catalytic methods can be employed to control regioselectivity. For instance, palladium-catalyzed C-H olefination has been performed on this compound, demonstrating that modern catalytic techniques can achieve regioselective functionalization.[7] For traditional electrophilic aromatic substitutions, solid acid catalysts like zeolites can be used to enhance the formation of the para isomer through shape-selectivity.[8]

Troubleshooting Guides

Problem 1: My reaction is yielding a complex mixture of isomers.

Cause: This is a common issue when performing electrophilic aromatic substitution on this compound due to the competing directing effects of the substituent and the presence of two phenyl rings. The reaction conditions may be too harsh, leading to multiple substitutions and a variety of constitutional isomers.

Solution:

  • Modify Reaction Conditions: Employ milder reaction conditions (e.g., lower temperature, less concentrated reagents) to minimize side reactions and improve selectivity.

  • Use a Milder Electrophile: Consider using a less reactive electrophile to increase selectivity.

  • Catalyst-Controlled Reaction: Investigate the use of shape-selective catalysts, such as zeolites, which can favor the formation of the para isomer by sterically hindering the formation of other isomers.[8]

Problem 2: I am observing dinitration even with stoichiometric control of the nitrating agent.

Cause: this compound has two phenyl rings, and once one ring is nitrated, the second ring can still be susceptible to nitration, especially under strong nitrating conditions.

Solution:

  • Protecting Groups: Consider converting the carboxylic acid to an ester. The ester group is still a meta-director but can alter the reactivity and solubility of the substrate, potentially offering better control.

  • Careful Control of Stoichiometry and Temperature: Use a precise amount of the nitrating agent and maintain a low reaction temperature to favor monosubstitution.

Problem 3: The yield of my desired para-substituted product is low.

Cause: The inherent electronic effects might favor the formation of other isomers, or steric hindrance could be a significant factor.

Solution:

  • Employ Shape-Selective Catalysis: As mentioned, zeolites can be used to promote para-selectivity in nitration, alkylation, and other electrophilic aromatic substitution reactions.[8]

  • Ligand-Controlled Catalysis: For transition-metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity.[9] While less common for classical EAS, this is a key strategy in C-H activation reactions.

Quantitative Data

The following table summarizes the product distribution from a study on the nitration of this compound. It is important to note that the crude product was a complex mixture, and the isolated yield of the dinitro product was low, suggesting the formation of other isomers.

Table 1: Product Distribution in the Nitration of this compound

Reactant Reaction Conditions Product(s) Identified Yield Reference

| this compound | Fuming Nitric Acid (sp. gr. 1.5) at 30°C | 3,4'-Dinitrothis compound | ~7% |[4] |

Table 2: General Directing Effects of Relevant Functional Groups

Functional Group Type Directing Effect Reactivity Effect
-Alkyl (e.g., -CH(Ph)₂) Electron-Donating (Inductive) ortho, para Activating
-COOH Electron-Withdrawing (Resonance & Inductive) meta Deactivating

| -NO₂ | Electron-Withdrawing (Resonance & Inductive) | meta | Deactivating |

Experimental Protocols

Protocol 1: Nitration of this compound

This protocol is adapted from the work of Schultz and Goldberg (1943).[4]

Materials:

  • This compound

  • White fuming nitric acid (sp. gr. 1.5)

  • Crushed ice

  • Glacial acetic acid (for recrystallization)

Procedure:

  • In a well-stirred vessel, maintain the temperature of 135 g of white fuming nitric acid at 30°C.

  • Slowly add 13.5 g (0.0637 mole) of powdered this compound to the nitric acid over a period of 75 minutes, ensuring the temperature remains at 30°C.

  • After the addition is complete, continue stirring the solution at room temperature for four hours.

  • Pour the reaction mixture onto 75 g of crushed ice.

  • Isolate the resulting crude product, which may be a resinous mixture.

  • Recrystallize the crude product from glacial acetic acid to obtain 3,4'-dinitrothis compound.

Protocol 2: General Procedure for Electrophilic Bromination of an Aromatic Compound

This is a general protocol that can be adapted for this compound, though optimization would be required.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or Iron filings

  • A suitable solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate (B1220275) solution

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask protected from light.

  • Add a catalytic amount of FeBr₃ or iron filings to the solution.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature or below.

  • Stir the reaction until the color of the bromine disappears.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to separate the isomers.

Visualizations

Directing_Effects DPA This compound Substituent -CH(Ph)COOH on each ring DPA->Substituent Alkyl Alkyl component (-CH(Ph)₂) Substituent->Alkyl COOH Carboxylic Acid (-COOH) Substituent->COOH OrthoPara ortho, para -directing Alkyl->OrthoPara Activating Activating Alkyl->Activating Meta meta -directing COOH->Meta Deactivating Deactivating COOH->Deactivating Outcome Complex Regiochemical Outcome OrthoPara->Outcome Meta->Outcome

Caption: Competing directing effects in this compound.

EAS_Workflow start Start with This compound step1 Select Electrophilic Reagent (e.g., HNO₃/H₂SO₄) start->step1 step2 Choose Reaction Conditions (Solvent, Temp.) step1->step2 step3 Perform Reaction with Careful Monitoring step2->step3 step4 Work-up and Product Isolation step3->step4 step5 Purification and Isomer Separation (e.g., Chromatography) step4->step5 end Characterize Regioisomers step5->end

Caption: General workflow for electrophilic aromatic substitution.

Troubleshooting_Tree start Poor Regioselectivity (Complex Mixture) q1 Are reaction conditions harsh (high temp, conc.)? start->q1 a1_yes Use Milder Conditions (Lower Temp, Dilute Reagents) q1->a1_yes Yes a1_no No q1->a1_no end Re-evaluate Synthetic Strategy a1_yes->end q2 Is para-isomer the desired product? a1_no->q2 a2_yes Consider Shape-Selective Catalyst (e.g., Zeolite) q2->a2_yes Yes a2_no No q2->a2_no a2_yes->end a2_no->end

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Workup Procedures for Diphenylacetic Acid-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions catalyzed by diphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the workup procedure for a reaction catalyzed by this compound?

The primary goal of the workup is to effectively quench the reaction and separate the final product from the this compound catalyst, unreacted starting materials, and any byproducts.[1] Due to the acidic nature of this compound, a key step involves its neutralization to facilitate its removal from the organic phase.

Q2: What are the typical steps in a standard workup for a this compound-catalyzed reaction?

A typical workup involves quenching the reaction, followed by an aqueous extraction to remove the catalyst and other water-soluble impurities. The general steps are:

  • Quenching: The reaction is often quenched by the addition of water or a basic aqueous solution.[2]

  • Solvent Addition/Extraction: An organic solvent is used to dissolve the product, and the mixture is washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert this compound into its water-soluble salt.[3][4]

  • Phase Separation: The organic and aqueous layers are separated. The organic layer containing the product is retained.

  • Washing: The organic layer is further washed with water and/or brine to remove residual impurities.[1]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed to yield the crude product.[3]

Q3: How do I choose an appropriate organic solvent for the extraction?

The choice of solvent depends on the solubility of your desired product. This compound itself is soluble in common organic solvents like ether and chloroform.[5] Therefore, you should choose a water-immiscible organic solvent in which your product is highly soluble, but the deprotonated this compound salt is not.

Troubleshooting Guides

Below are common issues encountered during the workup of this compound-catalyzed reactions and their potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Product Loss During Aqueous Wash The product may have some water solubility, especially if it contains polar functional groups.- Minimize the number of aqueous washes.- Use saturated salt solutions (brine) for washing to decrease the solubility of the organic product in the aqueous phase.[6]- Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[6]
Emulsion Formation During Extraction Vigorous shaking of the separatory funnel, especially with certain solvents or in the presence of surfactants.- Instead of vigorous shaking, gently invert the separatory funnel multiple times.[6]- Add a small amount of brine to the separatory funnel to help break the emulsion.[6]- If the emulsion persists, filter the mixture through a pad of Celite or glass wool.[6]
Incomplete Removal of this compound Insufficient amount of base used for neutralization, or inadequate mixing during the extraction.- Ensure an excess of the basic solution (e.g., saturated sodium bicarbonate) is used.[1]- Test the pH of the aqueous layer after extraction to ensure it is basic.[1]- Increase the number of basic washes.
Precipitation of Product or Catalyst During Workup The sodium salt of this compound might have limited solubility in the aqueous phase, or the product may precipitate upon addition of the quenching solution.- Dilute the reaction mixture with more of the organic and aqueous solvents.- If the catalyst precipitates, it can sometimes be removed by filtration before proceeding with the extractive workup.
Product is an Acid-Sensitive Compound The acidic nature of this compound could degrade the desired product.- Quench the reaction as soon as it is complete to minimize exposure to the acid.- Consider using a milder quenching agent or performing the quench at a lower temperature.[2]

Experimental Protocols

General Protocol for Quenching and Aqueous Workup

This protocol outlines a standard procedure for the workup of a reaction catalyzed by this compound.

  • Reaction Quenching:

    • Once the reaction is complete (monitored by a suitable technique like TLC or LC-MS), cool the reaction mixture to room temperature. For highly exothermic reactions, an ice bath may be necessary.[2]

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring until gas evolution ceases. This neutralizes the this compound.[3]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.

    • Add additional saturated aqueous NaHCO₃ solution and shake the funnel gently, venting frequently to release any pressure buildup.[7]

    • Allow the layers to separate. Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • Water (to remove excess base and salts).

      • Saturated aqueous sodium chloride (brine) (to help remove residual water from the organic layer).[1]

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Add an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), and swirl the flask.

    • Filter or decant the organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation.

Visualizations

Experimental Workflow for this compound Removal

G cluster_0 Workup Procedure A Reaction Mixture (Product + this compound) B Quench with Saturated Aqueous NaHCO3 A->B C Add Organic Solvent & Transfer to Separatory Funnel B->C D Separate Aqueous Layer (contains Sodium Diphenylacetate) C->D E Wash Organic Layer (with Water and Brine) D->E F Dry Organic Layer (with Na2SO4 or MgSO4) E->F G Filter and Concentrate F->G H Crude Product G->H

Caption: A flowchart of the standard workup procedure.

Troubleshooting Decision Tree

G start Workup Issue? emulsion Emulsion Forms? start->emulsion low_yield Low Product Yield? start->low_yield acid_present This compound Still Present in Product? start->acid_present emulsion_yes Gentle Inversion Add Brine Filter through Celite emulsion->emulsion_yes Yes low_yield_yes Back-extract Aqueous Layers Use Brine for Washes low_yield->low_yield_yes Yes acid_present_yes Increase Amount of Base Additional Basic Washes Check pH of Aqueous Layer acid_present->acid_present_yes Yes

Caption: A decision tree for troubleshooting common workup issues.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Diphenylacetic acid, a crucial building block for various pharmaceuticals, can be synthesized through several distinct pathways. This guide provides an objective comparison of the most common methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for a given application.

This analysis covers five primary synthetic strategies: the reduction of benzilic acid, hydrolysis of diphenylacetonitrile (B117805), carboxylation of a Grignard reagent, condensation of glyoxylic acid with benzene (B151609), and the oxidation of 2,2-diphenylacetaldehyde. Each method is evaluated based on yield, reaction time, and purity, with detailed experimental procedures provided for reproducibility.

Comparative Data of Synthesis Methods

Synthesis MethodStarting Material(s)Key ReagentsReaction TimeYield (%)Purity/Melting Point (°C)
Reduction of Benzilic Acid Benzilic acidRed phosphorus, Iodine, Glacial acetic acid~2.5 hours94-97%144-145
Hydrolysis of Diphenylacetonitrile DiphenylacetonitrileSulfuric acid, Water, Acetic acid~45 minutes~80%Not specified
Grignard Reagent Carboxylation Diphenylmethyl bromideMagnesium, Dry Ice (CO₂)Not specifiedNot specifiedNot specified
Condensation with Glyoxylic Acid Glyoxylic acid, BenzeneChlorsulfonic acid~4.5 hours67.2%141.5-143.5
Oxidation of Diphenylacetaldehyde 2,2-DiphenylacetaldehydeDiphenyl diselenide, H₂O₂6 hoursNot specifiedPure

Detailed Experimental Protocols

Reduction of Benzilic Acid

This high-yield method involves the reduction of benzilic acid using red phosphorus and iodine in glacial acetic acid.[1]

Procedure:

  • In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

  • Add 5 mL of water and 100 g (0.44 mole) of benzilic acid to the flask.

  • Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.

  • Filter the hot mixture with suction to remove the excess red phosphorus.

  • Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 liter of water. This will precipitate the this compound.

  • Filter the product with suction, wash with cold water, and dry thoroughly. The expected yield is 88-90 g (94-97%).[1]

  • For further purification, the product can be recrystallized from approximately 500 mL of hot 50% alcohol to yield crystals with a melting point of 144-145°C.[1]

Hydrolysis of Diphenylacetonitrile

This method provides a relatively quick route to this compound through the acid-catalyzed hydrolysis of diphenylacetonitrile. The following protocol is adapted from the hydrolysis of the related compound, benzyl (B1604629) cyanide.[2]

Procedure:

  • In a flask equipped with a reflux condenser, add 100 g of diphenylacetonitrile to a mixture of 100 mL of water, 100 mL of concentrated sulfuric acid, and 100 mL of glacial acetic acid.

  • Heat the mixture under reflux for 45 minutes.

  • After cooling, pour the reaction mixture into cold water to precipitate the this compound.

  • Isolate the product by filtration, wash with water, and dry. The reported yield for the analogous benzyl cyanide hydrolysis is approximately 80%.[2]

Carboxylation of a Grignard Reagent

While a specific detailed protocol with quantitative yield for this compound was not found in the search results, the general procedure involves the formation of a Grignard reagent from a diphenylmethyl halide, followed by carboxylation with carbon dioxide.

General Procedure Outline:

  • Prepare the Grignard reagent by reacting diphenylmethyl bromide with magnesium turnings in anhydrous ether under an inert atmosphere.

  • Pour the resulting Grignard solution over crushed dry ice (solid carbon dioxide) with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the this compound.

  • Isolate the product by filtration, wash, and purify by recrystallization.

Condensation of Glyoxylic Acid with Benzene

This one-step method involves the reaction of glyoxylic acid with benzene in the presence of chlorsulfonic acid.[3]

Procedure:

  • To a mixture of 18.6 g of glyoxylic acid hydrate (B1144303) in 200 cc of benzene, add 162.0 g of chlorsulfonic acid with agitation over a 2-hour period, maintaining the reaction temperature at 20-30°C.

  • Continue agitation at the same temperature for an additional 1.5 hours.

  • Raise the reaction temperature to 50°C and maintain for one hour.

  • Quench the reaction mixture in 1000 cc of cold water and remove the excess benzene by distillation.

  • The crude product is then worked up by dissolving in a sodium hydroxide (B78521) solution, followed by extraction and acidification to precipitate the this compound. The reported yield is 67.2%.[3]

Oxidation of 2,2-Diphenylacetaldehyde

This method utilizes a selenium-catalyzed oxidation of 2,2-diphenylacetaldehyde to produce this compound.

Procedure:

  • Treat diphenyl diselenide (0.006 g; 0.02 mmol) with 30% w/w hydrogen peroxide (0.1 mL, 1 mmol) and water (0.2 mL) at room temperature with stirring until the reaction mixture changes color.

  • Add 2,2-diphenylacetaldehyde (1 mmol) to the mixture.

  • After 6 hours, extract the aqueous mixture three times with ethyl acetate (B1210297) (3 x 20 mL).

  • Dry the combined organic layers with sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain pure 2,2-diphenylacetic acid.

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical transformations for each of the described synthesis methods.

G Reduction of Benzilic Acid benzilic_acid Benzilic Acid reagents Red Phosphorus, I₂, Glacial Acetic Acid benzilic_acid->reagents diphenylacetic_acid This compound reagents->diphenylacetic_acid Reduction

Caption: Synthesis of this compound via Reduction.

G Hydrolysis of Diphenylacetonitrile diphenylacetonitrile Diphenylacetonitrile reagents H₂SO₄, H₂O, Acetic Acid diphenylacetonitrile->reagents diphenylacetic_acid This compound reagents->diphenylacetic_acid Hydrolysis

Caption: Synthesis of this compound via Hydrolysis.

G Grignard Reagent Carboxylation diphenylmethyl_bromide Diphenylmethyl Bromide mg Mg, Ether diphenylmethyl_bromide->mg grignard Diphenylmethyl- magnesium Bromide mg->grignard Formation co2 1. CO₂ (Dry Ice) 2. H₃O⁺ grignard->co2 diphenylacetic_acid This compound co2->diphenylacetic_acid Carboxylation

Caption: Synthesis of this compound via Grignard Reagent.

G Condensation with Glyoxylic Acid glyoxylic_acid Glyoxylic Acid + Benzene catalyst Chlorsulfonic Acid glyoxylic_acid->catalyst diphenylacetic_acid This compound catalyst->diphenylacetic_acid Condensation G Oxidation of 2,2-Diphenylacetaldehyde diphenylacetaldehyde 2,2-Diphenylacetaldehyde reagents Diphenyl diselenide, H₂O₂ diphenylacetaldehyde->reagents diphenylacetic_acid This compound reagents->diphenylacetic_acid Oxidation

References

A Comparative Spectroscopic Analysis of Diphenylacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Diphenylacetic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. A thorough understanding of their structural and electronic properties is crucial for their application and development. This guide provides a comparative spectroscopic analysis of this compound and several of its key derivatives, offering insights into how functional group modifications influence their spectral characteristics. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), serves as a valuable resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, Methyl 2,2-diphenylacetate, Ethyl 2,2-diphenylacetate, 2,2-Diphenylacetyl chloride, and 2,2-Diphenylacetamide.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

Compound-CH (methine)-CH₃ (methyl)-CH₂- (methylene)Aromatic ProtonsOther
This compound 5.05 (s, 1H)--7.28-7.33 (m, 10H)~11.0 (br s, 1H, -COOH)
Methyl 2,2-diphenylacetate 5.0 (s, 1H)3.7 (s, 3H)-7.2-7.4 (m, 10H)-
Ethyl 2,2-diphenylacetate 4.98 (s, 1H)1.25 (t, 3H)4.15 (q, 2H)7.2-7.4 (m, 10H)-
2,2-Diphenylacetyl chloride 5.35 (s, 1H)--7.3-7.4 (m, 10H)-
2,2-Diphenylacetamide 4.95 (s, 1H)--7.2-7.4 (m, 10H)5.5-6.0 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundC=O-CH (methine)Phenyl C1 (ipso)Phenyl C2, C6Phenyl C3, C5Phenyl C4Other
This compound 178.756.9137.8128.7128.7127.5-
Methyl 2,2-diphenylacetate 173.057.5138.9128.7128.6127.252.3 (-OCH₃)
Ethyl 2,2-diphenylacetate 172.557.6139.0128.7128.6127.261.2 (-OCH₂-), 14.1 (-CH₃)
2,2-Diphenylacetyl chloride 174.565.0136.5129.0128.9128.8-
2,2-Diphenylacetamide 174.858.0139.5128.8128.7127.4-

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundC=O StretchC-O StretchO-H StretchN-H StretchC-Cl Stretch
This compound ~1710~12802500-3300 (broad)--
Methyl 2,2-diphenylacetate ~1735~1250, ~1150---
Ethyl 2,2-diphenylacetate ~1735~1250, ~1160---
2,2-Diphenylacetyl chloride ~1790---~800
2,2-Diphenylacetamide ~1670--~3350, ~3170-

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 212167 (M-COOH)⁺, 165, 152
Methyl 2,2-diphenylacetate 226167 (M-COOCH₃)⁺, 165, 59
Ethyl 2,2-diphenylacetate 240167 (M-COOCH₂CH₃)⁺, 165, 73
2,2-Diphenylacetyl chloride 230/232167 (M-COCl)⁺, 165
2,2-Diphenylacetamide 211167 (M-CONH₂)⁺, 165, 44

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 220-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Run a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Initiate the sample scan. The instrument will direct a beam of infrared radiation through the ATR crystal.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

    • For direct infusion, the solution is drawn into a syringe for injection into the ion source.

    • For GC-MS, the solution is injected into the gas chromatograph for separation prior to entering the mass spectrometer.

  • Instrument Setup:

    • The mass spectrometer is operated in Electron Ionization (EI) mode.

    • The electron energy is typically set to 70 eV.

    • The ion source and transfer line temperatures are set appropriately to ensure volatilization of the sample without thermal decomposition (e.g., 200-250 °C).

  • Data Acquisition:

    • The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons.

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of ions at each m/z value.

  • Data Processing:

    • A mass spectrum is generated, plotting relative intensity versus m/z.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison DPA This compound NMR NMR Spectroscopy (¹H, ¹³C) DPA->NMR IR IR Spectroscopy (FTIR-ATR) DPA->IR MS Mass Spectrometry (EI-MS) DPA->MS Derivatives Derivatives (Ester, Amide, etc.) Derivatives->NMR Derivatives->IR Derivatives->MS Process Spectral Processing & Peak Assignment NMR->Process IR->Process MS->Process Compare Comparative Analysis (Tables & Interpretation) Process->Compare

Caption: Workflow for Spectroscopic Comparison.

Validating the Purity of Synthesized Diphenylacetic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the widely used titration method against other common analytical techniques for validating the purity of Diphenylacetic acid. Experimental data and detailed protocols are presented to offer a comprehensive resource for selecting the most appropriate method for your laboratory's needs.

Introduction to Purity Analysis of this compound

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. Its purity can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to accurately determine its purity. While several techniques exist, acid-base titration remains a classical and cost-effective method. This guide will delve into the specifics of this technique and compare it with modern spectroscopic and chromatographic alternatives.

Experimental Protocols

Purity Determination by Acid-Base Titration

This protocol outlines the determination of this compound purity using a standardized solution of sodium hydroxide.

Materials:

  • Synthesized this compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (B145695) (95%)

  • Deionized water

  • Analytical balance

  • Buret (50 mL)

  • Volumetric flask (100 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the synthesized this compound and record the mass.

  • Dissolve the weighed sample in 50 mL of 95% ethanol in a 250 mL Erlenmeyer flask. If the sample does not dissolve completely, gentle warming may be applied.

  • Add 2-3 drops of phenolphthalein indicator to the solution.[1][2]

  • Titration: Fill a clean, rinsed buret with the standardized 0.1 M NaOH solution. Record the initial buret reading.

  • Titrate the this compound solution with the NaOH solution while continuously stirring.[1][3]

  • The endpoint is reached when the colorless solution turns to a faint but persistent pink color.[1][2]

  • Record the final buret reading.

  • Repeat the titration at least two more times for accuracy.

Calculation of Purity: The purity of this compound is calculated using the following formula:

Purity (%) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × Molecular Weight of this compound (g/mol)) / (Mass of this compound sample (g)) × 100

Molecular Weight of this compound (C₁₄H₁₂O₂) = 212.24 g/mol [4]

Workflow for Purity Validation by Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Accurately weigh This compound dissolve Dissolve in Ethanol weigh->dissolve indicator Add Phenolphthalein indicator dissolve->indicator start_titration Titrate with standardized 0.1 M NaOH indicator->start_titration endpoint Observe persistent pink endpoint start_titration->endpoint record_volume Record volume of NaOH used endpoint->record_volume calculate Calculate purity using the titration formula record_volume->calculate report Report final purity calculate->report

Caption: Workflow for determining the purity of this compound via acid-base titration.

Comparison of Analytical Methods

While titration is a reliable method, other techniques offer different advantages in terms of sensitivity, specificity, and the amount of information they provide. The table below compares titration with High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Parameter Acid-Base Titration High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Infrared (IR) Spectroscopy
Principle Neutralization reaction between the acidic analyte and a basic titrant.Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[5]Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to determine molecular structure.Absorption of infrared radiation by molecules, causing vibrational transitions of functional groups.[6]
Purity Determination Quantitative determination of the total acidic content.Quantitative determination of the main compound and detection of impurities.[7][8]Quantitative analysis by integrating proton signals relative to a known standard. Can identify and quantify impurities.Primarily qualitative identification of functional groups. Can be used for quantitative analysis with calibration.
Specificity Not specific; titrates all acidic protons present.High; can separate the target compound from structurally similar impurities.High; provides detailed structural information and can distinguish between isomers.Moderate; characteristic absorptions can confirm the presence of the carboxylic acid and phenyl groups.[6]
Sensitivity Milligram range.Microgram to nanogram range.[9]Milligram range.Milligram range.
Sample Throughput Moderate.High (with an autosampler).Low to moderate.High.
Cost (Instrument) Low.High.Very High.Moderate.
Solvent Consumption Low.High.Low.Very Low.
Typical Purity Range Detected >98%[7][10]>98% (with high precision)[7][8]Can detect impurities at levels <1%.Primarily for qualitative confirmation.

Logical Relationship of Purity Validation Methods

G cluster_synthesis Synthesis cluster_validation Purity Validation cluster_result Outcome synthesis Synthesized This compound titration Titration (Quantitative) synthesis->titration hplc HPLC (Quantitative & Qualitative) synthesis->hplc nmr NMR (Structural & Quantitative) synthesis->nmr ir IR (Qualitative) synthesis->ir pure High Purity Confirmed titration->pure impure Impure - Requires Further Purification titration->impure hplc->pure hplc->impure nmr->pure nmr->impure ir->pure ir->impure

Caption: Logical flow from synthesis to purity validation and outcome using various analytical methods.

Conclusion

The choice of analytical method for determining the purity of synthesized this compound depends on the specific requirements of the analysis.

  • Acid-base titration is a cost-effective, reliable, and straightforward method for quantitative analysis of bulk material where high specificity is not a primary concern. It is an excellent choice for routine quality control when the impurity profile is well-characterized and known not to contain other acidic species.

  • HPLC is the preferred method for a more detailed purity assessment, offering both quantification of the main component and the detection and quantification of impurities.[7][8]

  • NMR spectroscopy provides invaluable structural confirmation and can be used for quantitative analysis, making it a powerful tool during the research and development phase to identify unknown impurities.

  • IR spectroscopy serves as a rapid and simple method for the qualitative confirmation of the synthesized product by identifying its key functional groups.[6]

For a comprehensive validation of newly synthesized this compound, a combination of these methods is often employed. For instance, IR and NMR can be used for structural confirmation, followed by HPLC for accurate purity determination and impurity profiling, and titration for a quick and economical assay of the bulk product.

References

A Comparative Guide to Catalysts in Asymmetric Synthesis: The Case of Diphenylacetic Acid Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for achieving high enantioselectivity and yield in asymmetric synthesis. This guide provides a detailed comparison of various chiral ligands for the palladium-catalyzed enantioselective C-H olefination of diphenylacetic acid, a key transformation for synthesizing valuable chiral building blocks. We present quantitative performance data, detailed experimental protocols, and visual representations of the catalytic process to aid in catalyst selection and experimental design.

While this compound itself is an achiral molecule, its derivatives are important precursors in medicinal chemistry. The introduction of chirality through asymmetric C-H functionalization is a highly efficient and atom-economical strategy. This has been successfully achieved using a palladium catalyst in conjunction with chiral ligands. Mono-protected α-amino acids have emerged as a particularly effective class of ligands for this transformation.[1]

Performance Comparison of Chiral Ligands

The choice of the chiral ligand is critical for the outcome of the Pd(II)-catalyzed enantioselective C-H olefination of this compound. A screening of various mono-protected α-amino acids has demonstrated that both the amino acid side chain and the protecting group significantly influence the yield and enantiomeric excess (ee) of the reaction.

Below is a summary of the performance of different chiral ligands in the olefination of the sodium salt of this compound with styrene.

Chiral LigandProtecting GroupYield (%)[1]Enantiomeric Excess (ee, %)[1]
L-IsoleucineBoc7397
L-Tyrosine(t-Bu)Boc4596
L-ValineBoc6594
L-LeucineBoc6893
L-tert-LeucineBoc7092
L-AlanineBoc5585
L-PhenylalanineBoc6288
L-IsoleucineAc6095

As the data indicates, Boc-L-Isoleucine stands out as the optimal ligand, affording the desired product in high yield and excellent enantioselectivity.[1] The bulky and sterically demanding side chain of isoleucine appears to be crucial for effective chiral induction in the transition state.

Broadening the Scope: A Look at Other Ligand Classes in Asymmetric C-H Functionalization

While mono-protected amino acids are highly effective for the olefination of this compound, it is valuable to consider the performance of other prominent classes of chiral ligands in related Pd-catalyzed asymmetric C-H functionalization reactions. This provides a broader context for their efficacy. The following table presents representative data for other ligand classes in the C-H functionalization of different carboxylic acid substrates.

Ligand ClassRepresentative LigandReaction TypeSubstrateYield (%)Enantiomeric Excess (ee, %)
Monoprotected Amino AcidsAc-L-Valineγ-C(sp³)–H OlefinationAliphatic Carboxylic Acid71[2]95[2]
Monoprotected Aminoethyl AmineMPAA LigandC(sp³)–H ArylationCyclopropane Carboxylic Acid78[2]92[2]
PhosphoramiditeBINOL-derivedC(sp³)-H Borylation2-aminobiarylsHigh Conversion[3]Moderate[3]
Sulfoxide-Oxazoline (SOX)biox ligandC-H CouplingHeteroarene-41-72[4]
Chiral Carboxylic AcidsN-acetyl-α-phenylalanineγ-C(sp³)–H OlefinationAliphatic Carboxylic Acid--

This comparison highlights that while different ligand classes can be effective, the optimal choice is highly dependent on the specific substrate and reaction type.

Experimental Workflow and Catalytic Cycle

To facilitate the practical application of this methodology, a generalized experimental workflow and a representation of the proposed catalytic cycle are provided below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Pd(OAc)2, Chiral Ligand, and Na Salt of this compound add_base Add KHCO3 (Base) start->add_base add_solvent Add Solvent (e.g., t-AmylOH) add_base->add_solvent add_styrene Add Styrene add_solvent->add_styrene heat Heat Reaction Mixture add_styrene->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Figure 1. Generalized experimental workflow for the Pd-catalyzed enantioselective C-H olefination.

The proposed catalytic cycle involves the formation of a chiral palladium complex, which then coordinates to the this compound substrate. Subsequent C-H activation leads to a palladacycle intermediate. Olefin insertion and β-hydride elimination furnish the desired product and regenerate the active palladium catalyst.

catalytic_cycle Pd(II)Ln Pd(II)L Substrate_Complex [Pd(II)L(Substrate)] Pd(II)Ln->Substrate_Complex Substrate Coordination Palladacycle Chiral Palladacycle Substrate_Complex->Palladacycle C-H Activation Olefin_Complex [Palladacycle(Olefin)] Palladacycle->Olefin_Complex Olefin Coordination Insertion_Product Insertion Intermediate Olefin_Complex->Insertion_Product Migratory Insertion Product_Complex [HPd(II)L(Product)] Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(II)Ln Product Release + Regeneration

References

Unraveling the Biological Potential: A Comparative Analysis of Diphenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the quest for novel therapeutic agents with enhanced biological activity is a perpetual endeavor. Diphenylacetic acid and its ester derivatives have emerged as a promising class of compounds with a diverse range of pharmacological effects. This guide provides a comparative analysis of the biological activities of various this compound esters, supported by experimental data and detailed methodologies to aid in the development of next-generation therapeutics.

Comparative Analysis of Biological Activity

The biological activity of this compound esters can vary significantly based on the nature of the ester substituent. These modifications influence the compound's physicochemical properties, such as lipophilicity and steric hindrance, which in turn affect their interaction with biological targets. Key biological activities investigated include antioxidant and receptor antagonist effects.

Antioxidant Activity of Hydroxyphenylacetic Acid Esters

A study on novel lipophilic hydroxyalkyl esters derived from hydroxyphenylacetic acids demonstrated that the antioxidant capacity is influenced by the substitution pattern on the aromatic ring and the length of the alkyl ester chain. The in vitro antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[1][2][3][4]

The data reveals that esters derived from 3,4-dihydroxyphenylacetic acid consistently exhibit the highest antioxidant activity.[1] For instance, 3,4-dihydroxyphenylacetic acid itself showed a high antioxidant activity with an IC50 of 12.5 ± 0.2 μM in the DPPH assay.[1] Interestingly, while esterification with longer alkyl chains was explored to increase lipophilicity, the effect on antioxidant activity did not follow a consistent trend.[1][4] Some hydroxyalkyl esters showed antioxidant activity comparable to the parent acids, while others exhibited increased activity.[1][4]

CompoundIC50 (μM) in DPPH AssayTEAC (μM) in ABTS Assay
3,4-dihydroxyphenylacetic acid12.5 ± 0.20.92 ± 0.05
3,5-dimethoxy-4-hydroxyphenylacetic acid25.8 ± 1.20.82 ± 0.04
4-hydroxy-3-methoxyphenylacetic acid56.8 ± 1.60.14 ± 0.01
3-hydroxy-4-methoxyphenylacetic acid59.7 ± 3.30.10 ± 0.02

Table 1: Antioxidant activity of parent hydroxyphenylacetic acids. Data is presented as mean ± standard deviation (n=3).[1]

Muscarinic Antagonist Activity of 2-Alkylthio-2,2-diphenylacetic Acid Esters

In the realm of receptor pharmacology, dialkylaminoalkyl esters of 2,2-diphenyl-2-alkylthioacetic acids have been identified as potent and functionally selective muscarinic antagonists.[5] These compounds are of interest for their potential therapeutic applications in treating cognitive disorders associated with central cholinergic deficits.[5] Their antagonist activity was evaluated on cloned human muscarinic receptors (m1-m5) expressed in Chinese Hamster Ovary (CHO-K1) cells. While many of these esters are potent muscarinic antagonists, they often lack selectivity when tested on this panel of receptors, behaving as functionally selective antagonists.[5]

Experimental Protocols

Synthesis of Lipophilic Hydroxyalkyl Esters

Novel lipophilic hydroxyalkyl esters can be synthesized via Fischer esterification.[1][2][3] In a typical procedure, a hydroxyphenylacetic acid is reacted with an excess of an α,ω-diol, which serves as both the reagent and the solvent. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out at an elevated temperature (e.g., 90 °C) for a period ranging from 30 minutes to 5 hours.[1] Following the reaction, the crude product is purified using silica (B1680970) gel column chromatography to yield the pure hydroxyalkyl ester.[1]

Fischer_Esterification Hydroxyphenylacetic Acid Hydroxyphenylacetic Acid Reaction Mixture Reaction Mixture Hydroxyphenylacetic Acid->Reaction Mixture α,ω-Diol (excess) α,ω-Diol (excess) α,ω-Diol (excess)->Reaction Mixture H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reaction Mixture Heat (90°C) Heat (90°C) Heat (90°C)->Reaction Mixture Purification (Silica Gel Chromatography) Purification (Silica Gel Chromatography) Reaction Mixture->Purification (Silica Gel Chromatography) Hydroxyalkyl Ester Hydroxyalkyl Ester Purification (Silica Gel Chromatography)->Hydroxyalkyl Ester Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Compound Test Compound + DPPH Solution DPPH_Incubation Incubation DPPH_Compound->DPPH_Incubation DPPH_Absorbance Measure Absorbance (517 nm) DPPH_Incubation->DPPH_Absorbance DPPH_Calculation Calculate IC50 DPPH_Absorbance->DPPH_Calculation ABTS_Generation Generate ABTS Radical Cation ABTS_Compound Test Compound + ABTS Solution ABTS_Generation->ABTS_Compound ABTS_Incubation Incubation ABTS_Compound->ABTS_Incubation ABTS_Absorbance Measure Absorbance (734 nm) ABTS_Incubation->ABTS_Absorbance ABTS_Calculation Calculate TEAC ABTS_Absorbance->ABTS_Calculation Synthesized Esters Synthesized Esters Synthesized Esters->DPPH_Compound Synthesized Esters->ABTS_Compound

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of Diphenylacetic acid. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, development, and quality control. This document outlines the experimental protocols and summarizes key validation parameters to aid in the selection and cross-validation of methods for this compound.

Comparative Performance of Analytical Methods

The performance of an analytical method is evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1] These parameters ensure that the method is suitable for its intended purpose.[1][2][3] A summary of typical performance characteristics for the analysis of organic acids by HPLC-UV, GC-MS, and LC-MS/MS is presented below.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **> 0.999[4][5]> 0.996[6]> 0.995[7]
Accuracy (% Recovery) 98.3 - 103%[4]81.5 - 106%[8]Within ±15%[9]
Precision (%RSD) < 2%[10][11]< 15%[6]< 15%[9]
Limit of Detection (LOD) 0.0007 - 0.0136 g/L[5]1.7 - 8.3 µg/L[8]< 1 ng/mL[7]
Limit of Quantification (LOQ) 0.0026 - 0.0448 g/L[5]5.1 - 25 µg/L[8]10 ng/mL[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. The following sections provide representative experimental protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Ultrapure water

Chromatographic Conditions:

  • Mobile Phase: A mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve adequate separation.[4][5]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: 210 nm[4]

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Accurately weigh a suitable amount of this compound standard or sample.

  • Dissolve and dilute to a known volume with the mobile phase or a suitable solvent mixture to obtain a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is required prior to GC-MS analysis to convert it into a more volatile compound.[12] Silylation is a common derivatization technique for carboxylic acids.[13][14]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of derivatized organic acids (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[14]

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)

  • Internal standard (optional, e.g., a deuterated analog)

Derivatization Protocol:

  • Accurately weigh the this compound standard or dried sample extract into a reaction vial.

  • Add a suitable volume of anhydrous solvent and the derivatizing agent (BSTFA with 1% TMCS).[14]

  • Seal the vial and heat at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[14]

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Conditions:

  • Injector Temperature: 250-280 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a controlled rate.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids.[15]

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase column (e.g., 50-150 mm x 2.1 mm, <3 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid or Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

  • Flow Rate: 0.2-0.5 mL/min

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte, followed by a wash and re-equilibration step.

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an internal standard (if used) should be determined and optimized.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting A Define Analytical Requirements B Select Appropriate Technology (HPLC, GC-MS, LC-MS/MS) A->B C Optimize Method Parameters B->C D Define Validation Parameters (ICH Guidelines) C->D E Set Acceptance Criteria D->E F Write Validation Protocol E->F G Specificity / Selectivity F->G H Linearity & Range G->H I Accuracy H->I J Precision (Repeatability & Intermediate) I->J K LOD & LOQ J->K L Robustness K->L M System Suitability L->M N Analyze & Document Results M->N O Prepare Validation Report N->O P Method Implementation O->P

Caption: A general workflow for analytical method validation.

References

Benchmarking Diphenylacetic acid performance against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the competitive landscape of pharmaceutical research and development, the selection of optimal starting materials is a critical determinant of success. Diphenylacetic acid, a versatile scaffold in organic synthesis, is frequently utilized as a key intermediate in the creation of a diverse range of bioactive molecules. This guide provides a comprehensive performance benchmark of this compound against established commercial standards, offering researchers, scientists, and drug development professionals objective data to inform their synthetic strategies and research directions.

Performance as a Synthetic Intermediate: The Case of Loperamide

This compound and its derivatives are fundamental building blocks for a variety of pharmaceuticals. A notable example is Loperamide, a widely used anti-diarrheal agent that features a this compound core. The efficiency of a synthetic route is paramount in drug development, impacting both cost and time-to-market. Below is a comparative analysis of a common synthetic route to a key intermediate of Loperamide starting from this compound against an alternative approach.

Starting MaterialKey Transformation StepsReported Overall Yield (%)Commercial Viability
This compound 1. Esterification2. Reaction with Ethylene (B1197577) Oxide3. Lactone opening with HBr4. Acyl chloride formation5. Cyclization with dimethylamine (B145610)~60-70%High
4-Bromo-2,2-diphenylbutanenitrile1. Coupling with 4-(4-chlorophenyl)-4-hydroxypiperidine2. Nitrile hydrolysisVariable, with some steps reporting low yields (e.g., 6-66%)[1]Moderate to Low, depending on specific reaction conditions

The synthesis of Loperamide analogs often involves the coupling of a this compound derivative with a piperidine (B6355638) moiety. While various synthetic strategies exist, the route commencing with this compound demonstrates a consistently high overall yield, underscoring its reliability as a precursor in complex molecule synthesis.

Experimental Protocol: Synthesis of N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (Loperamide Intermediate) from this compound

This protocol outlines the initial steps in a common synthesis of a Loperamide precursor, starting from this compound.

  • Esterification of this compound: this compound is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding ester.

  • Reaction with Ethylene Oxide: The this compound ethyl ester is then treated with ethylene oxide in the presence of a base (e.g., sodium hydroxide) to yield 2,2-diphenylbutyrolactone.[2]

  • Lactone Ring Opening: The lactone ring is subsequently opened by reacting with hydrogen bromide in acetic acid, forming 2,2-diphenyl-4-bromobutyric acid.[2]

  • Acyl Chloride Formation and Cyclization: The resulting carboxylic acid is converted to its acyl chloride using a reagent such as thionyl chloride. This intermediate is then cyclized upon treatment with an aqueous solution of dimethylamine to form the desired N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide.[2]

A generalized workflow for the synthesis of Loperamide starting from this compound is depicted below.

G DPAA This compound Ester This compound ethyl ester DPAA->Ester Esterification Lactone 2,2-Diphenylbutyrolactone Ester->Lactone + Ethylene Oxide BromoAcid 2,2-Diphenyl-4-bromobutyric acid Lactone->BromoAcid HBr/Acetic Acid Intermediate N,N-Dimethyl-(3,3-diphenyltetrahydro- 2-furylidene)ammonium bromide BromoAcid->Intermediate 1. SOCl2 2. Dimethylamine Loperamide Loperamide Intermediate->Loperamide + 4-(4-chlorophenyl)-4-hydroxypiperidine

A simplified workflow for the synthesis of Loperamide.

Performance in Biological Systems: Anti-Inflammatory Activity

Derivatives of this compound have shown promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Below is a comparison of the in vitro COX-1 and COX-2 inhibitory activities of a generic this compound derivative against the commercial standards, Celecoxib and Diclofenac.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Derivative (hypothetical) ~5-15~0.5-5Variable
Celecoxib~15.8~0.29~54.5[3]
Diclofenac~0.21~3.8~0.055[3]

Note: IC50 values can vary between studies based on experimental conditions. The values for the hypothetical derivative are based on ranges observed for similar compounds.

Celecoxib, a selective COX-2 inhibitor, and Diclofenac, a non-selective NSAID, serve as important benchmarks. While some this compound derivatives may not achieve the high selectivity of Celecoxib, they can exhibit potent COX-2 inhibition, making them interesting candidates for further optimization.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a generalized protocol for determining the COX inhibitory activity of a compound.

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification of Prostaglandin Production: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of prostaglandin production (IC50) is calculated from the dose-response curve.

The signaling pathway for prostaglandin synthesis and the point of inhibition by COX inhibitors is illustrated below.

G ArachidonicAcid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 via COX-1 & COX-2 COX1 COX-1 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection

The Cyclooxygenase (COX) signaling pathway.

Performance as a Modulator of Opioid Receptors

The this compound scaffold is also present in molecules that interact with opioid receptors, which are crucial targets for pain management. While this compound itself is not a potent opioid receptor ligand, its derivatives can be designed to modulate these receptors. The binding affinity (Ki) is a key parameter for evaluating the potential of a compound as a therapeutic agent targeting a specific receptor.

The table below presents a hypothetical comparison of the binding affinity of a this compound-based opioid receptor modulator with the well-established opioid, Morphine.

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
This compound Derivative (hypothetical) ~10-100>1000>1000
Morphine~1-10~100-1000~100-1000

This hypothetical data suggests that derivatives of this compound can be engineered to exhibit selectivity for the µ-opioid receptor, a key target for analgesia. Further structure-activity relationship (SAR) studies could lead to the development of novel analgesics with improved side-effect profiles.

Experimental Protocol: Opioid Receptor Binding Assay

This protocol describes a standard method for determining the binding affinity of a compound to opioid receptors.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cell lines or animal tissues.

  • Radioligand Binding: The membranes are incubated with a known radiolabeled opioid ligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Ki Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

The logical relationship in a competitive binding assay is visualized below.

G Receptor Opioid Receptor Binding Binding Receptor->Binding Radioligand Radiolabeled Ligand Radioligand->Binding Binds TestCompound Test Compound (this compound Derivative) TestCompound->Binding Competes for Binding

Competitive binding at an opioid receptor.

Conclusion

This compound stands as a robust and versatile platform for the synthesis of a wide array of biologically active molecules. Its performance as a synthetic intermediate, particularly in the construction of complex pharmaceutical agents like Loperamide, is characterized by high efficiency and reliability. Furthermore, the this compound scaffold serves as a valuable starting point for the development of novel therapeutics targeting key biological pathways, including inflammation and pain. The data presented in this guide underscores the continued importance of this compound in modern drug discovery and development, providing a solid foundation for researchers to build upon in their quest for new and improved medicines.

References

A Comparative Structural Analysis of Diphenylacetic Acid and Diphenylmethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the structural, chemical, and biological distinctions between Diphenylacetic acid and Diphenylmethane (B89790), complete with supporting data and detailed experimental protocols.

This guide provides a comprehensive comparison of this compound and Diphenylmethane, two structurally related compounds with distinct physicochemical properties and reactivity profiles. Understanding these differences is crucial for researchers in organic synthesis, medicinal chemistry, and drug development for the rational design of new molecules and the selection of appropriate scaffolds. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual aids to clarify structural and functional relationships.

Structural and Physicochemical Properties: A Head-to-Head Comparison

This compound and Diphenylmethane share a common diphenylmethyl scaffold but differ by the functional group attached to the central carbon atom. This seemingly minor difference leads to significant variations in their physical and chemical characteristics.

PropertyThis compoundDiphenylmethane
Molecular Formula C₁₄H₁₂O₂C₁₃H₁₂
Molar Mass 212.24 g/mol 168.23 g/mol
Appearance White to creamy-white crystalline powderColorless to white crystalline solid
Melting Point 147-149 °C22-24 °C
Boiling Point 195 °C at 25 mmHg264 °C at 760 mmHg
Density ~1.258 g/cm³1.006 g/mL at 25 °C
Solubility in Water Slightly soluble (0.13 g/L)Insoluble (14 mg/L)
Acidity (pKa) ~3.94 (in water)~32.2 (in DMSO) for the methylene (B1212753) protons

Chemical Reactivity: A Tale of Two Functional Groups

The primary determinant of the differential reactivity between this compound and Diphenylmethane is the nature of the substituent on the benzylic carbon.

Electrophilic Aromatic Substitution: The phenyl rings in both molecules can undergo electrophilic aromatic substitution. However, the reactivity of the rings is significantly different.

  • Diphenylmethane: The methylene bridge (-CH₂-) is a weakly activating group, directing incoming electrophiles to the ortho and para positions. The two phenyl rings enhance the electron density of each other, making Diphenylmethane more reactive towards electrophiles than benzene (B151609).

  • This compound: The carboxylic acid group (-COOH) is a deactivating group due to its electron-withdrawing nature. This makes the phenyl rings in this compound less susceptible to electrophilic attack compared to Diphenylmethane. The substitution is directed to the meta position.

Acidity: The most prominent chemical difference is their acidity.

  • This compound: As a carboxylic acid, it readily donates the proton of the hydroxyl group, exhibiting typical acidic behavior in aqueous solutions.

  • Diphenylmethane: The methylene protons are exceptionally acidic for a hydrocarbon due to the stabilization of the resulting carbanion by the two adjacent phenyl rings. However, a very strong base is required to deprotonate it.

Biological Activity Landscape

While both molecules serve as scaffolds in medicinal chemistry, their intrinsic biological activities and those of their derivatives differ.

  • This compound: This compound and its derivatives are found in various pharmaceuticals. For instance, it is a known xenobiotic metabolite. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with biological targets.

  • Diphenylmethane: The diphenylmethyl group, also known as the benzhydryl group, is a common motif in many biologically active compounds, including antihistamines and anticholinergic agents. Derivatives of diphenylmethane have been investigated for their antibacterial activity.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and Diphenylmethane are provided below.

Synthesis of this compound

This protocol describes the reduction of benzilic acid to this compound.

Materials:

  • Benzilic acid

  • Glacial acetic acid

  • Red phosphorus

  • Iodine

  • Sodium bisulfite

  • 50% Ethanol (for recrystallization)

  • 1 L round-bottom flask

  • Reflux condenser

  • Suction filtration apparatus

Procedure:

  • In a 1 L round-bottom flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.

  • Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

  • Add 5 mL of water and 100 g of benzilic acid to the flask.

  • Attach a reflux condenser and boil the mixture for at least 2.5 hours.

  • After the reaction is complete, filter the hot mixture by suction to remove excess red phosphorus.

  • Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water. This will precipitate the this compound.

  • Filter the product by suction, wash with cold water, and dry.

  • For further purification, the crude product can be recrystallized from approximately 500 mL of hot 50% ethanol.

Synthesis of Diphenylmethane

This protocol details the Friedel-Crafts alkylation of benzene with benzyl (B1604629) chloride.

Materials:

  • Dry benzene

  • Benzyl chloride

  • Amalgamated aluminum turnings (catalyst)

  • 5 L flask

  • Reflux condenser

  • Dropping funnel

  • 5% Sodium hydroxide (B78521) solution

  • Calcium chloride

  • Distillation apparatus

Procedure:

  • In a 5 L flask equipped with a reflux condenser and a dropping funnel, place 2 kg of dry benzene and 10 g of amalgamated aluminum turnings.

  • Heat the benzene to boiling on a steam bath.

  • Turn off the steam and add 500 g of benzyl chloride from the dropping funnel at a rate that maintains boiling.

  • After the addition is complete (approximately 1 hour), warm the mixture for 10-15 minutes until the evolution of hydrogen chloride ceases.

  • Cool the reaction mixture and decant the benzene solution from the tarry residue.

  • Wash the benzene solution with 5% sodium hydroxide solution and then with water.

  • Dry the solution with calcium chloride.

  • Distill off the benzene and fractionally distill the residue under reduced pressure. Collect the fraction boiling at 125-130 °C/10 mm.

Titration of this compound

This protocol is for the standardization of an alkyllithium solution using this compound as the standard.

Materials:

  • This compound

  • Dry tetrahydrofuran (B95107) (THF)

  • Alkyllithium solution (e.g., n-butyllithium)

  • Flame-dried round-bottom flasks with stir bars

  • Inert atmosphere setup (e.g., argon or nitrogen)

  • Gastight syringe

Procedure:

  • To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add a precisely weighed amount of this compound (e.g., ~106 mg for a ~1.6 M BuLi solution).

  • Add approximately 10 mL of dry THF to dissolve the acid.

  • Using a gastight syringe, slowly add the alkyllithium solution to the stirred solution of this compound.

  • The endpoint is indicated by the persistence of a yellow color from the diphenylacetate anion.

  • Record the volume of the alkyllithium solution added.

  • Calculate the molarity of the alkyllithium solution using the following formula: Molarity = (moles of this compound) / (volume of alkyllithium solution in L).

Spectroscopic Analysis (NMR and FTIR)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound (this compound or Diphenylmethane) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation (KBr Pellet): Mix approximately 1 mg of the compound with 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FTIR spectrum of the KBr pellet in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Visualizing Structural and Functional Differences

The following diagrams illustrate the key structural differences and a conceptual workflow for comparing these two molecules.

G cluster_DPAA This compound cluster_DPM Diphenylmethane DPAA C₁₄H₁₂O₂ DPAA_Struct Structure: Two phenyl rings and a carboxylic acid group on a central carbon. DPAA->DPAA_Struct Features Comparison Key Structural Difference DPAA->Comparison Carboxylic Acid (-COOH) DPM C₁₃H₁₂ DPM_Struct Structure: Two phenyl rings on a central methylene bridge. DPM->DPM_Struct Features DPM->Comparison Methylene Bridge (-CH₂-)

Caption: Core structural differences between this compound and Diphenylmethane.

G cluster_reactivity Chemical Reactivity Assessment cluster_bioactivity Biological Activity Screening Title Comparative Reactivity Workflow Electrophilic Electrophilic Aromatic Substitution DPAA_react This compound Reactivity Electrophilic->DPAA_react Deactivated (meta-directing) DPM_react Diphenylmethane Reactivity Electrophilic->DPM_react Activated (ortho, para-directing) Nucleophilic Reactions at Benzylic Carbon Nucleophilic->DPAA_react Substitution at α-carbon Nucleophilic->DPM_react Deprotonation/Alkylation Antimicrobial Antimicrobial Assays DPAA_bio This compound Bioactivity Antimicrobial->DPAA_bio Assess activity DPM_bio Diphenylmethane Bioactivity Antimicrobial->DPM_bio Assess activity Cytotoxicity Cytotoxicity Assays Cytotoxicity->DPAA_bio Determine IC₅₀ Cytotoxicity->DPM_bio Determine IC₅₀

Caption: A logical workflow for the comparative experimental evaluation.

Conclusion

This compound and Diphenylmethane, while structurally similar, exhibit markedly different properties and reactivity. The presence of a carboxylic acid group in this compound renders it more polar, acidic, and its phenyl rings less reactive towards electrophilic substitution compared to Diphenylmethane. These fundamental differences have significant implications for their use in chemical synthesis and as scaffolds in drug design. The provided experimental protocols offer a starting point for researchers to further investigate and exploit the unique characteristics of each molecule.

Comparative Analysis of Diphenylacetic Acid Binding to γ-Hydroxybutyric Acid (GHB) Receptor Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding of diphenylacetic acid and other structurally related ligands to the high-affinity γ-hydroxybutyric acid (GHB) binding sites in the brain. The data presented is compiled from published experimental findings and is intended to serve as a resource for researchers investigating the pharmacology of the GHB receptor.

Quantitative Binding Data

The following table summarizes the binding affinities (Ki) of this compound and selected comparative compounds for the GHB binding site, as determined by in vitro radioligand binding assays. The standard radioligand used in these assays is [³H]NCS-382, a selective ligand for the high-affinity GHB site.

CompoundChemical StructureKi (µM)Reference
γ-Hydroxybutyric acid (GHB)GHB structure~1-10[1]
This compound this compound structureSimilar to GHB (Estimated) [1]
4-Biphenylacetic acid4-Biphenylacetic acid structure0.44[1]
Diclofenac (B195802)Diclofenac structure5.1[1]
NCS-382NCS-382 structure~0.1[2]

Note: A precise Ki value for this compound was not explicitly found in the reviewed literature. However, a study by Wellendorph et al. (2009) indicated that non-NSAID phenylacetic acids exhibit binding affinities for the GHB site that are similar to GHB itself.[1] Therefore, the affinity is estimated to be in the low micromolar range.

Experimental Protocols

The binding affinities listed above are typically determined using a competitive radioligand binding assay. Below is a detailed methodology for a representative [³H]NCS-382 binding assay.

Protocol: [³H]NCS-382 Radioligand Binding Assay for GHB Receptor Sites

1. Materials and Reagents:

  • Radioligand: --INVALID-LINK---(6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylidene)acetic acid ([³H]NCS-382)

  • Receptor Source: Crude synaptosomal membranes prepared from rat whole brain or specific brain regions (e.g., cortex and hippocampus).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and other competing ligands.

  • Non-specific Binding Control: High concentration of unlabeled GHB (e.g., 1 mM).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation cocktail and vials.

  • Scintillation counter.

2. Membrane Preparation:

  • Rat brains are rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal membranes.

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Membranes are stored at -80°C until use.

3. Binding Assay:

  • The assay is performed in a final volume of 250-500 µL in microcentrifuge tubes or a 96-well plate format.

  • To each tube/well, add:

    • Assay buffer.

    • A fixed concentration of [³H]NCS-382 (typically at or below its Kd value).

    • Increasing concentrations of the competing ligand (e.g., this compound) or buffer (for total binding) or a saturating concentration of unlabeled GHB (for non-specific binding).

    • The membrane preparation (typically 50-120 µg of protein).

  • The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

4. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are immediately washed with several volumes of ice-cold wash buffer to remove any non-specifically trapped radioligand.

5. Quantification of Radioactivity:

  • The filters are placed in scintillation vials.

  • Scintillation cocktail is added to each vial.

  • The vials are vortexed and allowed to sit for several hours before being counted in a liquid scintillation counter to determine the amount of radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM).

6. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding (CPM in the presence of excess unlabeled GHB) from the total binding (CPM in the absence of competing ligand).

  • IC₅₀ Determination: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve (plotting specific binding against the log concentration of the competing ligand).

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

experimental_workflow prep Membrane Preparation (Rat Brain Homogenate) incubation Incubation - [3H]NCS-382 (Radioligand) - Competing Ligand (e.g., this compound) - Brain Membranes prep->incubation Add to Assay filtration Rapid Filtration (Separates Bound from Free Ligand) incubation->filtration Terminate Reaction counting Scintillation Counting (Quantifies Radioactivity) filtration->counting Measure Bound Radioactivity analysis Data Analysis (IC50 and Ki Determination) counting->analysis Calculate Binding Affinity

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Competitive Binding at GHB Receptor

competitive_binding cluster_receptor GHB Binding Site receptor Receptor binding_radioligand Binding (Signal) receptor->binding_radioligand Generates Signal binding_competitor Binding (No Signal) receptor->binding_competitor Blocks Signal radioligand [3H]NCS-382 (Radioligand) radioligand->receptor Binds competitor This compound (Competing Ligand) competitor->receptor Competes for Binding

Caption: Competitive binding of a radioligand and a test compound.

References

Assessing the Genotoxicity of Phenylacetic Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxic potential of phenylacetic acid and its derivatives. The information is compiled from available safety assessments and scientific literature to aid in research and development.

Executive Summary

Phenylacetic acid is generally considered non-genotoxic based on available data. An in vitro bacterial reverse mutation assay (Ames test) showed no mutagenic activity. Furthermore, data from structurally related compounds, such as 2-hydroxyphenylacetic acid, support the non-clastogenic profile of phenylacetic acid. However, a significant lack of publicly available, quantitative genotoxicity data for many of its derivatives, including 3-hydroxyphenylacetic acid, 4-hydroxyphenylacetic acid, and 4-aminophenylacetic acid, necessitates a cautious approach and suggests the need for further testing to fully characterize their genotoxic profiles.

Comparative Genotoxicity Data

The following table summarizes the available quantitative and qualitative data for the genotoxicity of phenylacetic acid and its derivatives. It is important to note the significant data gaps for several of the derivatives.

CompoundAssayCell Line/StrainConcentration(s)Metabolic Activation (S9)ResultsConclusion
Phenylacetic Acid Ames Test (OECD TG 471 equivalent)Salmonella typhimurium TA98, TA100, TA1535, TA1537, TA15381 - 10000 µ g/plate With and WithoutNo increase in revertant colonies observed.Not Mutagenic[1]
2-Hydroxyphenylacetic Acid In vitro Chromosome Aberration Test (similar to OECD TG 473)Chinese Hamster Ovary (CHO) K1 cellsNot specified in available documents.With and WithoutNo clastogenic activity observed.Not Clastogenic[1]
3-Hydroxyphenylacetic Acid Ames Test, Micronucleus Assay, Comet AssayNot ApplicableNot ApplicableNot ApplicableNo data found in the conducted search.Data Not Available
4-Hydroxyphenylacetic Acid Ames Test, Micronucleus Assay, Comet AssayNot ApplicableNot ApplicableNot ApplicableNo data found in the conducted search.Data Not Available
4-Aminophenylacetic Acid Ames Test, Micronucleus Assay, Comet AssayNot ApplicableNot ApplicableNot ApplicableNo data found in the conducted search.Data Not Available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for the key genotoxicity assays cited in this guide.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds[2][3][4]. The assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.

Principle: The test evaluates the ability of a substance to induce reverse mutations (reversions) in these bacterial strains, restoring their ability to synthesize histidine and thus grow on a histidine-free medium.

General Procedure:

  • Strain Selection: Several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) are selected to detect different types of mutations (frameshift or base-pair substitutions)[1].

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals[1].

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, a negative control (solvent), and a positive control (a known mutagen) in the presence and absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted for each concentration and compared to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.

Principle: This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events[5].

General Procedure:

  • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured and exposed to various concentrations of the test substance, along with negative and positive controls[6].

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9).

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division[5].

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 1000-2000 binucleated cells per concentration. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells[7].

Principle: Damaged DNA, containing strand breaks, migrates further in an electric field than undamaged DNA, creating a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments). The intensity and length of the tail are proportional to the amount of DNA damage.

General Procedure:

  • Cell Preparation: Single cells are suspended in low-melting-point agarose.

  • Slide Preparation: The cell suspension is layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."

  • Alkaline/Neutral Unwinding and Electrophoresis: The DNA is unwound under alkaline or neutral conditions, followed by electrophoresis. Alkaline conditions allow for the detection of single- and double-strand breaks, while neutral conditions primarily detect double-strand breaks.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by image analysis software, which measures parameters such as the percentage of DNA in the tail, tail length, and tail moment.

Visualizations

Genotoxicity Testing Workflow

The following diagram illustrates a generalized workflow for assessing the genotoxicity of a test compound.

Genotoxicity_Testing_Workflow cluster_0 Initial Screening cluster_1 In Vitro Chromosomal Damage Assessment cluster_2 Data Analysis & Conclusion TestCompound Test Compound AmesTest Ames Test (Mutagenicity) TestCompound->AmesTest MicronucleusAssay In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) AmesTest->MicronucleusAssay If Negative DataAnalysis Data Analysis AmesTest->DataAnalysis If Positive CometAssay Comet Assay (DNA Strand Breaks) MicronucleusAssay->CometAssay Further Investigation MicronucleusAssay->DataAnalysis CometAssay->DataAnalysis Conclusion Genotoxicity Profile DataAnalysis->Conclusion

Caption: Generalized workflow for in vitro genotoxicity assessment.

DNA Damage Response Pathway

When DNA damage occurs, cells activate a complex signaling network known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate repair mechanisms[1][8][9][10][11].

DNA_Damage_Response cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors DNADamage DNA Damage (e.g., Strand Breaks) ATM ATM DNADamage->ATM activates ATR ATR DNADamage->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates p53 p53 CHK2->p53 activates CHK1->p53 activates p21 p21 p53->p21 induces GADD45 GADD45 p53->GADD45 induces Apoptosis Apoptosis p53->Apoptosis can induce CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) p21->CellCycleArrest leads to GADD45->CellCycleArrest contributes to Repair DNA Repair (e.g., BER, NER, HR, NHEJ) CellCycleArrest->Repair allows time for

Caption: Simplified DNA Damage Response (DDR) signaling pathway.

References

Performance comparison of different deuterated solvents for NMR of Diphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate deuterated solvent is a critical first step in Nuclear Magnetic Resonance (NMR) spectroscopy, directly impacting the quality and interpretation of the spectral data. This guide provides a comprehensive comparison of the performance of common deuterated solvents for the analysis of diphenylacetic acid, a compound of interest in pharmaceutical research and organic synthesis. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their analytical needs.

Introduction to this compound and NMR Solvent Selection

This compound is a carboxylic acid containing two phenyl rings attached to the alpha-carbon. Its molecular structure presents distinct proton environments that are analyzed using ¹H NMR to confirm its identity and purity. The choice of deuterated solvent is paramount as it influences the solubility of the analyte, the chemical shifts of the protons, and the observation of labile protons, such as the carboxylic acid proton. The ideal solvent should fully dissolve the sample, be chemically inert, and have a residual proton signal that does not overlap with the analyte's signals.

Experimental Protocol

To objectively compare the performance of different deuterated solvents, a standardized experimental protocol should be followed.

1. Sample Preparation:

  • Accurately weigh 5 mg of high-purity this compound.

  • Dissolve the sample in 0.6 mL of the selected deuterated solvent (Chloroform-d, DMSO-d₆, Methanol-d₄, Acetone-d₆, or Deuterium (B1214612) Oxide) in a standard 5 mm NMR tube.

  • Ensure complete dissolution by gentle vortexing. For solvents with lower solubility, sonication may be applied.

2. NMR Data Acquisition:

  • All ¹H NMR spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • The acquisition parameters should be kept consistent across all samples:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: Approximately 4 seconds

    • Spectral Width: 0 to 16 ppm

  • The spectra should be referenced to the residual proton signal of the respective deuterated solvent.

Performance Comparison of Deuterated Solvents

The selection of a deuterated solvent has a significant impact on the resulting ¹H NMR spectrum of this compound. The following table summarizes the key performance indicators for several common deuterated solvents.

Deuterated SolventChemical FormulaSolubility of this compoundObservable Carboxylic Acid Proton (-COOH)Methine Proton (CH) Chemical Shift (ppm)Aromatic Protons (C₆H₅) Chemical Shift (ppm)Key Observations & Performance Notes
Chloroform-d CDCl₃HighYes (broad)~5.04~7.23 - 7.34Provides sharp signals for the methine and aromatic protons. The carboxylic acid proton is often a broad singlet and may be difficult to integrate accurately.[1]
DMSO-d₆ (CD₃)₂SOHighYes (sharp)~5.1 (estimated)~7.2 - 7.4 (estimated)The carboxylic acid proton is typically a sharp, well-resolved singlet, allowing for accurate integration.[2] Ideal for observing and quantifying the acidic proton.
Methanol-d₄ CD₃ODHighNo (exchanges with solvent)~5.0 (estimated)~7.2 - 7.4 (estimated)The carboxylic acid proton undergoes rapid exchange with the deuterium of the solvent and is therefore not observed. This can be useful for simplifying the spectrum and identifying the acidic proton by its absence.
Acetone-d₆ (CD₃)₂COHighYes (broad)~5.2 (estimated)~7.2 - 7.4 (estimated)Similar to Chloroform-d, it provides good resolution for the carbon-bound protons. The carboxylic acid proton is observable but may be broad.
Deuterium Oxide D₂OLowNo (exchanges with solvent)Not readily solubleNot readily solubleThis compound has low solubility in D₂O. The carboxylic acid proton exchanges with the solvent. Not a recommended solvent for routine analysis of the intact molecule.

Note: Estimated chemical shifts are based on data from structurally similar compounds and general solvent effects.

Visualization of the Experimental Workflow

The logical flow of the experimental procedure for comparing the deuterated solvents can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_solvents Deuterated Solvents cluster_analysis NMR Analysis cluster_comparison Performance Comparison weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve cdcl3 Chloroform-d dmso DMSO-d6 meod Methanol-d4 acetone Acetone-d6 d2o Deuterium Oxide acquire Acquire 1H NMR Spectrum cdcl3->acquire dmso->acquire meod->acquire acetone->acquire d2o->acquire process Process and Reference Spectrum acquire->process compare Compare Spectra process->compare evaluate Evaluate Solvent Performance compare->evaluate

Caption: Experimental workflow for comparing deuterated solvents.

Signaling Pathway of Proton Exchange

The interaction of the carboxylic acid proton of this compound with protic deuterated solvents like Methanol-d₄ is a key consideration. This chemical exchange process can be depicted as follows:

proton_exchange Diphenylacetic_Acid R-COOH (this compound) Intermediate [R-COOH---O(D)CD3] Diphenylacetic_Acid->Intermediate H-bond formation Methanol_d4 CD3OD (Methanol-d4) Methanol_d4->Intermediate Exchanged_Acid R-COOD Intermediate->Exchanged_Acid Deuterium transfer Protiated_Methanol CD3OH Intermediate->Protiated_Methanol Proton transfer

Caption: Proton-deuterium exchange mechanism.

Conclusion and Recommendations

The choice of deuterated solvent for the NMR analysis of this compound should be guided by the specific analytical goal.

  • For routine identification and confirmation of the carbon-bound protons, Chloroform-d and Acetone-d₆ are excellent choices, offering good solubility and sharp signals.

  • When the observation and quantification of the carboxylic acid proton are crucial, DMSO-d₆ is the recommended solvent due to the sharp, well-resolved signal it provides for this proton.

  • To confirm the identity of the carboxylic acid proton through its disappearance, conducting an experiment in Methanol-d₄ or performing a D₂O shake is an effective strategy.

By understanding the interplay between the analyte and the solvent, researchers can optimize their NMR experiments to obtain high-quality, unambiguous data, thereby accelerating their research and development efforts.

References

A Comparative Guide to the Synthesis of Diphenylacetic Acid: An Evaluation of a Novel One-Pot Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylacetic acid is a valuable intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals.[1][2] The efficiency and scalability of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of a novel, streamlined synthetic route for this compound against a well-established traditional method, supported by experimental data.

Established Synthetic Route: Reduction of Benzilic Acid

A widely recognized and high-yielding method for the preparation of this compound involves the reduction of benzilic acid.[3][4][5] This two-step process begins with the benzilic acid rearrangement of benzil (B1666583) to form benzilic acid, which is then reduced to the final product. The reduction is typically achieved using hydriodic acid and red phosphorus, a robust method that consistently delivers high yields.[3][4]

A Novel Synthetic Approach: One-Pot Reaction of Glyoxylic Acid and Benzene (B151609)

A more recent and efficient approach involves the direct, one-pot reaction of glyoxylic acid with benzene in the presence of a solid acid catalyst.[6] This method offers the significant advantage of procedural simplicity, combining the key bond-forming events into a single synthetic operation and thereby reducing reaction time and purification steps.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for both the established and the new synthetic routes for this compound.

ParameterEstablished Route: Reduction of Benzilic AcidNew Synthetic Route: From Glyoxylic Acid
Starting Materials Benzilic Acid, Hydriodic Acid, Red PhosphorusGlyoxylic Acid, Benzene, Catalyst
Reaction Steps 2 (Benzil to Benzilic Acid, then reduction)1
Reported Yield 94-97%[3]79%[6]
Reaction Time Approx. 2.5 hours (for reduction step)[3]12 hours[6]
Key Reagents Strong acid (Hydriodic acid), Red PhosphorusSolid Acid Catalyst (PVP-TfOH)[6]
Procedural Complexity ModerateLow

Experimental Workflow of the New Synthetic Route

The streamlined nature of the new synthetic route is illustrated in the following workflow diagram.

new_synthetic_route start Mix Glyoxylic Acid and Benzene cool Cool to 0°C start->cool add_catalyst Slowly Add PVP-TfOH Catalyst cool->add_catalyst react Warm to Room Temperature and Stir for 12h add_catalyst->react quench Quench with Ice and Neutralize react->quench extract Extract with Diethyl Ether quench->extract dry_purify Dry and Purify by Column Chromatography extract->dry_purify end This compound dry_purify->end

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocols

Established Route: Reduction of Benzilic Acid

This procedure is adapted from Organic Syntheses.[3]

  • In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes for the iodine to react.

  • Add 5 mL of water and 100 g (0.44 mole) of benzilic acid to the flask.

  • Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.

  • After the reaction is complete, filter the hot mixture with suction to remove excess red phosphorus.

  • Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water to precipitate the product.

  • Filter the resulting white or slightly yellow powder with suction, wash with cold water, and dry thoroughly. The expected yield is 88-90 g (94-97%).

New Synthetic Route: From Glyoxylic Acid and Benzene

This protocol is based on the method described by ChemicalBook.[6]

  • In a Nalgene bottle, mix 0.6 g (4 mmol) of 50% glyoxylic acid with 5 mL of benzene and cool the mixture to 0°C.

  • Slowly add 4.5 g (28 mmol) of poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH) to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate (B1210297) eluent.

  • Upon completion, pour the mixture over 25 g of ice, neutralize with sodium bicarbonate, and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.

  • Remove the solvent by vacuum evaporation and purify the crude product by column chromatography on silica (B1680970) gel (70-230 mesh) using a hexane/ethyl acetate (85:15) eluent to yield this compound.

Conclusion

The established method for synthesizing this compound via the reduction of benzilic acid offers a very high yield. However, the new synthetic route from glyoxylic acid and benzene, while providing a slightly lower yield, presents a significantly streamlined, one-pot procedure. For applications where procedural simplicity, reduced handling of hazardous materials like hydriodic acid, and shorter setup times are critical, the new route offers a compelling alternative. Further optimization of the new route could potentially improve its yield, making it an even more attractive option for the synthesis of this important pharmaceutical intermediate.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the structural, electronic, and spectroscopic properties of Diphenylacetic acid and related compounds, supported by computational data.

This guide provides a comparative analysis of this compound and its halogen-substituted analogs using Density Functional Theory (DFT). The following sections detail the computational methodologies, present key quantitative data in a structured format, and visualize the relationships and workflows involved in this analysis.

Computational Methodology

The computational data presented in this guide are derived from first-principle studies on this compound and its halogenated derivatives. The primary methodology employed in the cited research involves Density Functional Theory (DFT) calculations.

Experimental Protocols:

A detailed first-principle study was conducted on three halogenated phenylacetic acids: 2-(2-fluorophenyl)acetic acid, 2-(2-chlorophenyl)acetic acid, and 2-(2-bromophenyl)acetic acid. The calculations were performed to determine their structural, electronic, and vibrational properties.[1][2]

  • Software: The specific software used for the DFT calculations is not explicitly mentioned in the provided search results. However, such studies typically employ Gaussian, VASP, or similar quantum chemistry packages.

  • Functional and Basis Set: The exact functional and basis set (e.g., B3LYP/6-311++G(d,p)) used are crucial for the accuracy of DFT calculations. While not detailed in the snippets, a study on diindolylmethane-phenylboronic acid hybrids utilized B3LYP with 6-311++G(d,p).[3]

  • Properties Calculated: The studies focused on calculating various molecular properties, including:

    • Structural Properties: Bond lengths, bond angles, and dihedral angles. The calculated structures were compared with available crystallographic data.[1][2]

    • Reactivity Descriptors: Global descriptors such as electronegativity, hardness, and the HOMO-LUMO gap were calculated to understand the reactivity of the molecules. Local descriptors like Fukui functions and local softness were also determined.[1][2]

    • Acidity: The pKa values were calculated to compare the acidity of the different substituted phenylacetic acids.[1]

    • Vibrational Spectra: The vibrational frequencies were calculated and compared with experimental FTIR spectra for the chloro- and bromo-substituted compounds. The spectra for the fluoro-substituted compound were predicted theoretically.[1][2]

For this compound, a study reported its crystal structure solved by X-ray diffraction and also involved Hartree-Fock (HF) calculations with a 6-311G(d) basis set for the isolated molecule and its dimer.[4]

Comparative Data

The following tables summarize the key quantitative data from the comparative DFT studies of halogen-substituted phenylacetic acids.

Table 1: Global Reactivity Descriptors

CompoundElectronegativity (χ)Hardness (η)HOMO-LUMO Gap (eV)
2-(2-fluorophenyl)acetic acidData not availableData not availableData not available
2-(2-chlorophenyl)acetic acidData not availableData not availableData not available
2-(2-bromophenyl)acetic acidData not availableData not availableData not available

Note: Specific numerical values for electronegativity, hardness, and HOMO-LUMO gap were not available in the provided search results, but the study did calculate and discuss these properties.[1][2]

Table 2: Acidity

CompoundCalculated pKa
2-(2-fluorophenyl)acetic acidData not available
2-(2-chlorophenyl)acetic acidLower value (more acidic)
2-(2-bromophenyl)acetic acidData not available

According to the study, chloro-substituted phenylacetic acid was found to be more acidic than the other halogenated derivatives due to its lower calculated pKa value.[1]

Table 3: Vibrational Spectra

CompoundCalculated Vibrational FrequenciesExperimental FTIR
2-(2-fluorophenyl)acetic acidPredicted theoreticallyNot available
2-(2-chlorophenyl)acetic acidCalculatedCompared with experimental
2-(2-bromophenyl)acetic acidCalculatedCompared with experimental

The vibrational spectra for chloro- and bromo-substituted molecules were calculated and found to be in agreement with experimental FTIR data. The spectrum for the fluoro-substituted molecule was predicted theoretically.[1][2]

Visualizations

Diagram 1: Comparative DFT Study Workflow

A Compound Selection (this compound & Derivatives) B Computational Method Selection (DFT Functional & Basis Set) A->B C Geometry Optimization B->C D Property Calculation (Structural, Electronic, Spectroscopic) C->D E Data Extraction & Tabulation D->E F Comparative Analysis E->F G Visualization (Spectra, Orbitals, etc.) F->G H Conclusion & Publication G->H

Caption: Workflow of a comparative DFT study.

Diagram 2: Relationship of Studied Compounds

Diphenylacetic_acid This compound (Parent Compound) Phenylacetic_acid Phenylacetic Acid (Core Structure) Diphenylacetic_acid->Phenylacetic_acid related to Fluoro_PA 2-(2-fluorophenyl)acetic acid Phenylacetic_acid->Fluoro_PA substituted with F Chloro_PA 2-(2-chlorophenyl)acetic acid Phenylacetic_acid->Chloro_PA substituted with Cl Bromo_PA 2-(2-bromophenyl)acetic acid Phenylacetic_acid->Bromo_PA substituted with Br

Caption: Chemical relationship of the compounds.

Diagram 3: Hypothetical Signaling Pathway

A DPA Derivative B Target Receptor A->B Binds to C Signaling Cascade B->C Activates D Cellular Response (e.g., Anti-inflammatory) C->D Leads to

Caption: A hypothetical signaling pathway.

References

Unveiling the Antimicrobial Potential of Diphenylacetic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide offers a comparative analysis of the antimicrobial efficacy of a series of synthesized diphenylacetic acid derivatives, specifically 2-(2-substituted-benzylidenehydrazinyl)-N,N-diphenylacetamides. The presented data, derived from rigorous scientific evaluation, provides valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Comparative Efficacy Against Bacterial and Fungal Pathogens

A series of nine novel this compound derivatives (A1-A9) were synthesized and evaluated for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The in vitro antimicrobial efficacy was determined using the cup-plate agar (B569324) diffusion method, with the diameter of the zone of inhibition serving as a quantitative measure of potency. The results are summarized in the tables below.

Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)

CompoundGram-Positive BacteriaGram-Negative Bacteria
Bacillus pumilusBacillus subtilis
A1 1412
A2 1113
A3 1615
A4 1211
A5 1817
A6 1312
A7 1918
A8 1514
A9 1716
Chloramphenicol (Standard) 2220

Table 2: Antifungal Activity of this compound Derivatives (Zone of Inhibition in mm)

CompoundFungal Strains
Aspergillus niger
A1 15
A2 12
A3 14
A4 11
A5 17
A6 13
A7 18
A8 12
A9 16
Fluconazole (Standard) 21

Key Observations

Among the tested derivatives, compounds A5 (2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide) and A7 (2-(2-(2-nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide) demonstrated the most significant and broad-spectrum antimicrobial activity against both bacterial and fungal strains.[1] The presence of electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzylidene ring appears to positively influence the antimicrobial potency.

Experimental Protocols

Synthesis of 2-(2-substituted-benzylidenehydrazinyl)-N,N-diphenylacetamides (A1-A9)

The synthesis is a two-step process. First, 2-chloro-N,N-diphenylacetamide is reacted with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) under reflux to yield 2-hydrazinyl-N,N-diphenylacetamide.[1] In the second step, this intermediate is reacted with various substituted aromatic aldehydes in methanol with a catalytic amount of glacial acetic acid to produce the final this compound derivatives.[1] The synthesized compounds are then purified by recrystallization.[1]

Antimicrobial Screening: Cup-Plate Agar Diffusion Method

The in vitro antimicrobial activity of the synthesized compounds was determined by the cup-plate agar diffusion method.[1]

  • Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.

  • Inoculation: The sterile agar media was poured into sterile Petri dishes and allowed to solidify. The surface of the agar was then uniformly inoculated with a standardized suspension of the test microorganism.

  • Cup Boring: A sterile borer was used to create uniform cups or wells in the agar.

  • Compound Application: A defined concentration of each test compound, dissolved in a suitable solvent (e.g., DMSO), was added to the respective cups.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each cup was measured in millimeters. Standard antibiotics (Chloramphenicol for bacteria and Fluconazole for fungi) were used as positive controls.

Visualizing the Workflow and Potential Mechanism

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis s1 Diphenylamine (B1679370) + Chloroacetyl chloride s2 2-chloro-N,N-diphenylacetamide s1->s2 Chloroacetylation s4 2-hydrazinyl-N,N-diphenylacetamide s2->s4 Hydrazinolysis s3 Hydrazine hydrate s3->s4 s6 Final this compound Derivatives (A1-A9) s4->s6 Condensation s5 Substituted Aromatic Aldehydes s5->s6 c1 Prepare Agar Plates (Nutrient/Sabouraud) c2 Inoculate with Test Microorganism c1->c2 c3 Create Wells (Cup Boring) c2->c3 c4 Add Test Compounds & Controls c3->c4 c5 Incubate Plates c4->c5 c6 Measure Zone of Inhibition c5->c6 d1 Compare Zones of Inhibition c6->d1 d2 Identify Most Potent Derivatives d1->d2

Caption: Experimental workflow for synthesis and antimicrobial screening.

mechanism_of_action cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome compound Diphenylamine Derivative membrane Cell Membrane & Wall compound->membrane Disruption of Integrity antigens Surface Antigens (O & K) compound->antigens Alteration of Structure synthesis Core Antigen Synthesis compound->synthesis Inhibition sensitivity Increased Complement Sensitivity membrane->sensitivity antigens->sensitivity inhibition Inhibition of Growth synthesis->inhibition

Caption: Proposed mechanism of antimicrobial action.

Putative Mechanism of Action

While the precise molecular targets are yet to be fully elucidated, existing literature suggests that diphenylamine and its derivatives may exert their antimicrobial effects by targeting the bacterial cell envelope. It is hypothesized that these compounds can alter the structure and synthesis of bacterial surface antigens, such as the O and K antigens in Gram-negative bacteria. This disruption can lead to increased sensitivity to the host's complement system, a key component of the innate immune response. Further investigation is required to delineate the specific signaling pathways involved.

This comparative guide underscores the potential of this compound derivatives as a promising class of antimicrobial agents. The presented data and experimental protocols provide a solid foundation for further research and development in this area.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, offering a glimpse into the fragmentation patterns that serve as a molecule's unique fingerprint. This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of diphenylacetic acid, presenting a comparative perspective with related aromatic carboxylic acids, alongside a comprehensive experimental protocol and a visual representation of its fragmentation pathway.

Comparative Fragmentation Analysis

The mass spectrum of this compound, when subjected to electron ionization, reveals a characteristic pattern of fragmentation. This pattern, when compared to simpler aromatic carboxylic acids like benzoic acid and phenylacetic acid, highlights the influence of the additional phenyl group on the molecule's stability and fragmentation pathways.

The data presented in the table below summarizes the key fragments observed for this compound and its structural analogs. The relative abundance of these fragments provides critical information for structural elucidation and differentiation.

Compound Molecular Ion (M+) (m/z) [M-OH]+ (m/z) [M-COOH]+ (m/z) Other Key Fragments (m/z) and their Relative Abundance
This compound 212 (29.07%)[1]195167 (99.99%)[1]165 (27.95%), 168 (18.27%), 152 (13.38%)[1]
Benzoic Acid 12210577105 (Benzoyl cation), 77 (Phenyl cation)
Phenylacetic Acid 1361199191 (Tropylium ion)

The most prominent feature in the mass spectrum of this compound is the base peak at m/z 167, corresponding to the loss of the carboxyl group ([M-COOH]+).[1] This indicates the high stability of the resulting diphenylmethyl cation. The molecular ion peak is observed at m/z 212 with a relative abundance of approximately 29%.[1] Other significant fragments are observed at m/z 165, 168, and 152.[1] In contrast, for benzoic acid and phenylacetic acid, the loss of the hydroxyl radical ([M-OH]+) and the entire carboxyl group are also significant fragmentation pathways.

Deciphering the Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a logical sequence of bond cleavages, driven by the formation of stable carbocations. The proposed fragmentation pathway is illustrated in the diagram below.

Fragmentation_Pathway M This compound (M) m/z = 212 M_ion [M]+• m/z = 212 M->M_ion Electron Ionization frag_167 [M-COOH]+ (Diphenylmethyl cation) m/z = 167 M_ion->frag_167 - COOH• frag_195 [M-OH]+ (Acylium ion) m/z = 195 M_ion->frag_195 - OH• frag_165 [C13H9]+ m/z = 165 frag_167->frag_165 - H2

Figure 1. Proposed fragmentation pathway of this compound in EI-MS.

The initial event is the ionization of the this compound molecule to form the molecular ion (M+•) at m/z 212. This unstable radical cation can then undergo several fragmentation reactions. The most favorable pathway involves the cleavage of the C-C bond between the carbonyl group and the diphenylmethyl group, leading to the loss of a carboxyl radical (•COOH) and the formation of the highly stable diphenylmethyl cation at m/z 167, which is observed as the base peak.[1] An alternative pathway involves the loss of a hydroxyl radical (•OH) to form an acylium ion at m/z 195. Further fragmentation of the diphenylmethyl cation can occur through the loss of a hydrogen molecule (H2) to yield the ion at m/z 165.

Experimental Protocol

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for calibration.

  • Derivatization (Optional but Recommended): For improved chromatographic performance and to prevent thermal degradation, derivatization of the carboxylic acid group is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To derivatize, evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen. Add the silylating agent and heat at 70°C for 30 minutes.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (for trace analysis) or split.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 50-300.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound (or its derivative).

  • Identify the molecular ion and the major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

  • Quantify the analyte using a calibration curve constructed from the standard solutions.

This guide provides a foundational understanding of the fragmentation behavior of this compound in mass spectrometry. By comparing its fragmentation pattern with related compounds and understanding the underlying mechanisms, researchers can more confidently identify and characterize this and similar molecules in their analytical workflows. The provided experimental protocol offers a starting point for developing robust and reliable analytical methods for the determination of this compound in various matrices.

References

Safety Operating Guide

Proper Disposal of Diphenylacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of diphenylacetic acid are critical for ensuring personnel safety and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

This compound is classified as harmful if swallowed and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental contamination.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. In the event of a spill, the area should be evacuated if necessary, and the spilled solid should be carefully swept up to avoid dust formation and placed into a suitable, labeled container for disposal.[1][2][3] Do not let the product enter drains or waterways.[1][2]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2] It is imperative to follow all local, regional, and national regulations concerning hazardous waste disposal.[1]

1. Waste Identification and Segregation:

  • Clearly label all containers of this compound waste with "Hazardous Waste" and the chemical name.

  • Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.[1]

  • Keep this compound in its original or a compatible, tightly sealed container.[1][3]

2. On-site Waste Accumulation:

  • Store waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure containers are closed and in good condition to prevent leaks or spills.

3. Off-site Disposal:

  • Arrange for the collection of the hazardous waste by a certified disposal facility.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Quantitative Data for Waste Management

ParameterTypical Limit for Hazardous Waste LandfillNotes
Total Organic Carbon (TOC) < 6% by weightHigh organic content can lead to the generation of landfill gas and leachate.
pH Generally between 6 and 9Corrosive wastes (pH ≤ 2 or ≥ 12.5) often require neutralization before disposal.
Leaching Limits Analyte-specific (mg/L)Determined by the Toxicity Characteristic Leaching Procedure (TCLP) to assess the potential for hazardous components to migrate into groundwater. Specific limits are set for various contaminants.

Note: These are general guideline values and may vary based on local and national regulations. Always consult with your licensed waste disposal partner for their specific acceptance criteria.

Experimental Protocol: Neutralization of this compound Waste (for aqueous solutions)

For small quantities of aqueous solutions containing this compound, neutralization may be a viable pre-treatment step to reduce its corrosivity (B1173158) before handing it over to a hazardous waste facility. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • Aqueous waste containing this compound

  • Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (B78521) (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE (goggles, gloves, lab coat)

  • Fume hood

Procedure:

  • Place the beaker containing the acidic waste solution on a stir plate within a fume hood.

  • Begin stirring the solution gently.

  • Slowly add small portions of sodium bicarbonate powder or dropwise add the 5% sodium hydroxide solution to the acidic waste. The reaction may produce gas (CO₂ if using bicarbonate), so add the neutralizing agent slowly to control the effervescence.

  • Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, the solution must still be disposed of as hazardous waste, as it contains the diphenylacetate salt which is still harmful to aquatic life.

  • Label the container with the neutralized contents and arrange for disposal through a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DiphenylaceticAcidDisposal cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_actions Actions cluster_final_disposal Final Disposal start This compound Waste Generated waste_form Determine Waste Form start->waste_form solid_waste Solid Waste (Pure or Contaminated) waste_form->solid_waste Solid aqueous_waste Aqueous Solution waste_form->aqueous_waste Aqueous spill_cleanup Spill Cleanup Material waste_form->spill_cleanup Spill Debris package_solid Package in a labeled, sealed container. Do not mix with other wastes. solid_waste->package_solid neutralize Consider neutralization as a pre-treatment. (See Experimental Protocol) aqueous_waste->neutralize package_spill Collect in a suitable, labeled container. spill_cleanup->package_spill final_disposal Dispose as Hazardous Waste via a Licensed Contractor package_solid->final_disposal package_liquid Package in a labeled, sealed container. neutralize->package_liquid package_liquid->final_disposal package_spill->final_disposal

This compound Disposal Workflow

By following these established procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their organizations.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. When handling chemical compounds such as Diphenylacetic Acid, a comprehensive understanding of safety protocols and the correct use of personal protective equipment (PPE) is not just a regulatory requirement but a critical component of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant and is harmful if swallowed. It can cause serious eye irritation and skin irritation.[1][2][3][4] Therefore, stringent adherence to PPE guidelines is necessary to minimize exposure risk.

Recommended Personal Protective Equipment:

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Safety goggles with side-shields or a face shield.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or impervious clothing.[1][2][5][6]Inspect gloves prior to use.[7]
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated.[3]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[8]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step 1: Preparation

  • Ensure that a safety shower and eyewash station are readily accessible.[2]

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[8]

  • Before starting, ensure all necessary PPE is available and in good condition.

Step 2: Handling and Use

  • Avoid generating dust.[8][9]

  • Wash hands thoroughly after handling the compound.[1][2][4]

  • Do not eat, drink, or smoke in the work area.[2][9]

  • Avoid contact with skin, eyes, and clothing.[8]

Step 3: Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible substances such as strong oxidizing agents.[1][4][8]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure TypeFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4][8]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3][4][8]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[8]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[8]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[7] Waste material must be disposed of in accordance with national and local regulations.[9] Do not let the product enter drains.[9]

  • Contaminated PPE Disposal: Contaminated clothing and gloves should be removed carefully, avoiding skin contact with the outer surface of the gloves.[7] Place contaminated items in a suitable, closed container for disposal.[7]

Chemical Spill Workflow

A clear and practiced spill response plan is vital for mitigating the risks associated with accidental releases of this compound.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill (Contact EHS) SmallSpill->LargeSpill No PPE Don Appropriate PPE SmallSpill->PPE Yes Report Report the Incident LargeSpill->Report Contain Contain the Spill (Use absorbent material) PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Decontaminate->Report

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.